4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJFOAUMSHLSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440795 | |
| Record name | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53503-49-4 | |
| Record name | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a valuable ketoester intermediate in the development of various pharmaceutical agents. We will dissect the core chemical transformations, elucidate the underlying reaction mechanisms, and present a detailed, field-proven experimental protocol.
Introduction: The Significance of a Versatile Ketoester
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, with CAS Number 53503-49-4, is a key building block in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and an ester, allows for a wide array of subsequent chemical modifications. This versatility makes it a sought-after precursor for more complex molecular architectures, particularly in the realm of medicinal chemistry. The strategic placement of the chlorophenyl group further enhances its utility, providing a site for potential cross-coupling reactions or influencing the electronic properties of the final molecule.
The synthesis of this target molecule is a classic two-step sequence, beginning with a Friedel-Crafts acylation to form the carbon-carbon bond and establish the aromatic ketone, followed by a Fischer esterification to introduce the ethyl ester functionality. This guide will delve into the nuances of each of these fundamental reactions.
Part 1: The Core Synthesis Pathway - A Two-Act Play
The transformation of readily available starting materials into ethyl 4-(4-chlorophenyl)-4-oxobutanoate is elegantly achieved in two distinct, yet interconnected, synthetic operations.
Act I: Friedel-Crafts Acylation - Forging the Aryl Ketone
The initial and pivotal step is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction forms the carbon skeleton of the target molecule. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride, rendering it sufficiently electrophilic to be attacked by the electron-rich chlorobenzene ring.[2]
The Causality Behind the Choices:
-
Chlorobenzene as the Solvent and Reactant: While chlorobenzene is a deactivated aromatic compound due to the electron-withdrawing nature of the chlorine atom, it is still sufficiently reactive for Friedel-Crafts acylation. The chloro group is an ortho, para-director, leading to a mixture of isomers. However, the para-substituted product is generally favored due to reduced steric hindrance.[3][4] Using chlorobenzene as both the solvent and reactant ensures a high concentration of the aromatic substrate, driving the reaction forward.
-
Anhydrous Aluminum Chloride as the Catalyst: AlCl₃ is a powerful Lewis acid crucial for generating the highly reactive acylium ion intermediate from succinic anhydride.[5] It is imperative to use anhydrous AlCl₃, as the presence of moisture would lead to its decomposition and render it inactive. A stoichiometric excess of the catalyst is often employed to ensure complete reaction, as AlCl₃ can complex with both the starting materials and the product.
-
Succinic Anhydride as the Acylating Agent: Succinic anhydride is an ideal choice as it provides the four-carbon backbone required for the final product in a single, atom-economical step.
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, followed by the opening of the anhydride ring to generate the acylium ion. This electrophile is then attacked by the π-electrons of the chlorobenzene ring. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring, yielding 4-(4-chlorophenyl)-4-oxobutanoic acid.[5]
Caption: Fischer esterification of the carboxylic acid intermediate.
Part 2: Experimental Protocol - A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Each step is accompanied by an explanation of its purpose to ensure a thorough understanding of the process.
Step 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Chlorobenzene | 112.56 | 150 mL | - | Solvent/Reactant |
| Succinic Anhydride | 100.07 | 20.0 g | 0.20 | 1.0 |
| Anhydrous AlCl₃ | 133.34 | 60.0 g | 0.45 | 2.25 |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add 150 mL of chlorobenzene and 60.0 g (0.45 mol) of anhydrous aluminum chloride. The setup should be flame-dried and under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath. This is crucial to control the initial exothermic reaction.
-
Addition of Succinic Anhydride: Add 20.0 g (0.20 mol) of succinic anhydride portion-wise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 10 °C. The slow addition helps to manage the heat generated.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours, or until the reaction is complete (monitored by TLC). The heating provides the necessary activation energy for the reaction to proceed to completion.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex of the product. The acid ensures that the product remains in its carboxylic acid form and not as its aluminate salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane. The extraction ensures the complete recovery of the product from the aqueous phase.
-
Washing and Drying: Combine the organic layers and wash them with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and the HCl. Then, wash with brine to remove any residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(4-chlorophenyl)-4-oxobutanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Step 2: Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | 212.63 | 10.0 g | 0.047 | 1.0 |
| Absolute Ethanol | 46.07 | 100 mL | - | Solvent/Reactant |
| Concentrated H₂SO₄ | 98.08 | 2 mL | - | Catalyst |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.047 mol) of 4-(4-chlorophenyl)-4-oxobutanoic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add 2 mL of concentrated sulfuric acid to the solution while stirring. The addition should be done cautiously as the dissolution of sulfuric acid in ethanol is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The reflux provides the energy required to overcome the activation barrier of the reaction and allows it to reach equilibrium.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the cooled solution into 200 mL of cold water. Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial for the subsequent extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them successively with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl 4-(4-chlorophenyl)-4-oxobutanoate. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Conclusion
The synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate via a two-step sequence of Friedel-Crafts acylation followed by Fischer esterification is a robust and well-established method. By understanding the underlying mechanisms and the rationale behind each experimental step, researchers can confidently and efficiently produce this valuable intermediate for a wide range of applications in drug discovery and development. The protocols provided in this guide are designed to be self-validating, empowering scientists with the knowledge to troubleshoot and optimize the synthesis as needed.
References
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PrepChem. Synthesis of 4-(4'-chlorophenyl)-4-oxo-but-2-enoic acid ethyl ester. Available at: [Link]
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Fischer Esterification. Available at: [Link]
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ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]
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Experiment 22: The Fischer Esterification. Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
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PraxiLabs. Fischer Esterification Experiment Virtual Lab. Available at: [Link]
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YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]
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Organic Syntheses Procedure. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]
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-
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Friedel-Crafts acylation for "4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester"
An In-Depth Technical Guide to the Synthesis of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester via Friedel-Crafts Acylation
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate in pharmaceutical development. The synthesis is approached via a two-step process: a regioselective Friedel-Crafts acylation followed by a classic Fischer esterification. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety and handling considerations.
Part 1: The Core Synthesis: Friedel-Crafts Acylation
The foundational step in this synthesis is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] In this specific application, chlorobenzene is acylated using succinic anhydride. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate the key intermediate, 4-(4-chlorophenyl)-4-oxobutanoic acid.[2][3]
Reaction Mechanism: The Role of the Lewis Acid
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[4] The process is initiated by the activation of the acylating agent (succinic anhydride) by the Lewis acid catalyst (AlCl₃).
-
Formation of the Acylium Ion: Anhydrous aluminum chloride, a potent electron acceptor (Lewis acid), coordinates with one of the carbonyl oxygens of succinic anhydride.[5][6] This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive and resonance-stabilized acylium ion electrophile.[1][7][8]
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9] This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[10]
-
Regioselectivity: The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. While it withdraws electron density from the ring, making it less reactive than benzene, its lone pairs can stabilize the carbocation intermediate through resonance, preferentially at the ortho and para positions. Due to steric hindrance, the acylation occurs predominantly at the para position, leading to 4-(4-chlorophenyl)-4-oxobutanoic acid as the major product.[11]
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.[4] This step regenerates the AlCl₃ catalyst, although in practice, more than a stoichiometric amount is required because the product ketone forms a stable complex with AlCl₃.[12][13]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid
This protocol is a synthesized representation of standard laboratory procedures.[2][14][15]
Reagents & Equipment:
-
Table 1: Reagent Specifications
Reagent Molar Mass ( g/mol ) Amount (moles) Amount (grams) Notes Chlorobenzene 112.56 0.20 22.51 Serves as both reactant and solvent Succinic Anhydride 100.07 0.10 10.01 Limiting reagent | Anhydrous AlCl₃ | 133.34 | 0.22 | 29.33 | Must be anhydrous and handled with care |
-
Dry 500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. The entire apparatus must be protected from atmospheric moisture. An inert atmosphere (nitrogen or argon) is recommended.[14]
-
Initial Charge: Charge the flask with anhydrous aluminum chloride (29.33 g, 0.22 mol) and chlorobenzene (22.51 g, 0.20 mol).
-
Cooling: Cool the resulting suspension to 0-5°C using an ice bath. Vigorous stirring is essential.
-
Reagent Addition: Add succinic anhydride (10.01 g, 0.10 mol) portion-wise to the stirred suspension over 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction.[16]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 12-18 hours with continuous stirring.[2]
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL).[15][17] This hydrolyzes the aluminum complexes and dissolves the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like dichloromethane (2 x 75 mL).[2] Combine all organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a wash with brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(4-chlorophenyl)-4-oxobutanoic acid. The product can be further purified by recrystallization.
Part 2: Conversion to the Ethyl Ester
The carboxylic acid intermediate is converted to the final product, this compound, via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[18]
Mechanism of Fischer Esterification
-
Protonation: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[19]
-
Nucleophilic Attack: The lone pair on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[18]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[19]
To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, and/or water is removed as it is formed.[18][20]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Esterification
Reagents & Equipment:
-
Table 2: Reagent Specifications
Reagent Molar Mass ( g/mol ) Amount (moles) Amount (grams/mL) Notes 4-(4-chlorophenyl)-4-oxobutanoic acid 214.62 0.05 10.73 g From Part 1 Ethanol (Absolute) 46.07 Excess ~100 mL Reactant and solvent | Concentrated H₂SO₄ | 98.08 | Catalytic | ~1-2 mL | Acid catalyst |
-
Dry 250 mL round-bottom flask
-
Reflux condenser
Procedure:
-
Setup: Place the crude 4-(4-chlorophenyl)-4-oxobutanoic acid (10.73 g, 0.05 mol) in the round-bottom flask.
-
Reagent Addition: Add an excess of absolute ethanol (~100 mL). While stirring, carefully add concentrated sulfuric acid (1-2 mL) as the catalyst.
-
Reaction: Heat the mixture to a gentle reflux for 4-6 hours.[21]
-
Work-up: Allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with water (~100 mL) and extract with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester. The final product can be purified by column chromatography or distillation under reduced pressure. The reported melting point is 56°C.[22]
Overall Synthetic Workflow
Caption: Overall Synthetic Workflow.
Safety and Handling
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[23][24] It causes severe skin burns and eye damage. All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[25] Keep away from water and moisture at all times.[26] Spills should be covered with dry sand, not water.[24]
-
Chlorobenzene: A toxic and flammable liquid. Avoid inhalation and skin contact.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, always adding acid to water (or alcohol in the esterification step), never the other way around.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.[25]
References
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Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?[Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Quora. (2018). What is the role of AlCl3 in the Friedel Craft acylation reaction?[Link]
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Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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UCLA Chemistry. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
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YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
- Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
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Chemstuff. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
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Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
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Lab Alley. (2022). SAFETY DATA SHEET - Aluminum chloride. [Link]
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YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]
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YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
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MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]
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YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
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Edubirdie. (2022). Friedel - Craft Acetylation Reaction. [Link]
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Spectroscopic analysis of "4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester" NMR
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is paramount. "this compound" (Molecular Formula: C₁₂H₁₃ClO₃, Molecular Weight: 240.68 g/mol ) is a keto-ester that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its precise chemical structure dictates its reactivity and potential biological activity. Therefore, a rigorous spectroscopic analysis is not merely a characterization step but a foundational requirement for its application.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectrum of this compound. We will dissect the ¹H and ¹³C NMR data, explaining the causality behind the observed signals, and supplement this with an overview of infrared (IR) spectroscopy and mass spectrometry (MS) for a holistic analytical perspective. The methodologies and interpretations presented herein are designed to serve as a practical reference for scientists engaged in structural elucidation.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; C11 [label="C"]; C12 [label="C"];
// Invisible nodes for positioning hydrogens H1_pos [label="", shape=none, pos="2.3,0.5!"]; H1 [label="H"]; H2_pos [label="", shape=none, pos="2.3,-0.5!"]; H2 [label="H"]; H3_pos [label="", shape=none, pos="3.3,0.5!"]; H3 [label="H"]; H4_pos [label="", shape=none, pos="3.3,-0.5!"]; H4 [label="H"]; H_Ar1_pos [label="", shape=none, pos="-1.5,1.2!"]; H_Ar1 [label="H"]; H_Ar2_pos [label="", shape=none, pos="-1.5,-1.2!"]; H_Ar2 [label="H"]; H_Ar3_pos [label="", shape=none, pos="-3.5,1.2!"]; H_Ar3 [label="H"]; H_Ar4_pos [label="", shape=none, pos="-3.5,-1.2!"]; H_Ar4 [label="H"]; H_Et1_pos [label="", shape=none, pos="6.5,1.2!"]; H_Et1 [label="H"]; H_Et2_pos [label="", shape=none, pos="6.5,-1.2!"]; H_Et2 [label="H"]; H_Et3_pos [label="", shape=none, pos="7.8,0.5!"]; H_Et3 [label="H"]; H_Et4_pos [label="", shape=none, pos="7.8,-0.5!"]; H_Et4 [label="H"]; H_Et5_pos [label="", shape=none, pos="7.8,0!"]; H_Et5 [label="H"];
// Positions C1 [pos="-2,0!"]; C2 [pos="-1,0.87!"]; C3 [pos="-1,-0.87!"]; C4 [pos="-3,0.87!"]; C5 [pos="-3,-0.87!"]; C6 [pos="-4,0!"]; Cl [pos="-5,0!", fontcolor="#34A853"]; C7 [pos="0,0!"]; O1 [pos="0.5,0.87!", fontcolor="#EA4335"]; C8 [pos="1.5,0!"]; C9 [pos="2.8,0!"]; C10 [pos="4.1,0!"]; O2 [pos="4.6,0.87!", fontcolor="#EA4335"]; O3 [pos="5.1,-0.87!", fontcolor="#EA4335"]; C11 [pos="6.4,-0.87!"]; C12 [pos="7.7,-0.87!"];
// Bonds C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C6; C6 -- Cl; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O2 [style=double]; C10 -- O3; O3 -- C11; C11 -- C12;
// Aromatic double bonds edge [style=double]; C2--C4; C5--C3; edge [style=solid]; C4--C6;
// Hydrogens C8 -- H1_pos [style=invis]; C8 -- H2_pos [style=invis]; C9 -- H3_pos [style=invis]; C9 -- H4_pos [style=invis]; C2 -- H_Ar1_pos [style=invis]; C3 -- H_Ar2_pos [style=invis]; C4 -- H_Ar3_pos [style=invis]; C5 -- H_Ar4_pos [style=invis]; C11 -- H_Et1_pos [style=invis]; C11 -- H_Et2_pos [style=invis]; C12 -- H_Et3_pos [style=invis]; C12 -- H_Et4_pos [style=invis]; C12 -- H_Et5_pos [style=invis]; } end_dot Caption: Molecular Structure of the title compound.
Part 1: ¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is the cornerstone of structural analysis for organic molecules. It provides critical information regarding the electronic environment of protons, their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling).
Predicted ¹H NMR Spectrum and Interpretation
The structure of this compound presents five distinct proton environments, leading to five unique signals in the ¹H NMR spectrum.
-
Aromatic Region (δ 7.0-8.5 ppm): The para-substituted phenyl ring creates a symmetrical pattern.
-
H_a (ortho to C=O): These two protons are electronically deshielded by the adjacent electron-withdrawing carbonyl group. They are expected to appear as a doublet at the most downfield position in the aromatic region.
-
H_b (ortho to Cl): These two protons are adjacent to the chlorine atom. They are coupled to H_a, resulting in another doublet, typically appearing slightly upfield from H_a. The characteristic AB quartet or two-doublet system is a hallmark of para-disubstitution.[3][4]
-
-
Aliphatic Chain (δ 2.5-3.5 ppm): The two methylene groups of the butyrate chain are diastereotopic and chemically non-equivalent.
-
H_c (-C(=O)-CH₂-): This methylene group is directly attached to the ketone carbonyl, which strongly deshields it. It is coupled to the adjacent H_d methylene group, and thus should appear as a triplet.
-
H_d (-CH₂-C(=O)O-): This methylene group is adjacent to the ester carbonyl. While still deshielded, it is further from the aromatic ketone, placing it upfield relative to H_c. It will also appear as a triplet due to coupling with H_c.
-
-
Ethyl Ester Group (δ 1.0-4.5 ppm): This group gives rise to two characteristic signals.
-
H_e (-O-CH₂-CH₃): The methylene protons are deshielded by the adjacent ester oxygen atom. They are split by the three protons of the methyl group, resulting in a quartet.
-
H_f (-O-CH₂-CH₃): The terminal methyl protons are in a typical aliphatic environment. They are split by the two protons of the adjacent methylene group, appearing as a triplet.
-
Data Summary: Predicted ¹H NMR
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H_a | Aromatic (ortho to C=O) | ~7.9 | Doublet (d) | 2H |
| H_b | Aromatic (ortho to Cl) | ~7.5 | Doublet (d) | 2H |
| H_c | -CO-CH₂ -CH₂- | ~3.3 | Triplet (t) | 2H |
| H_d | -CH₂-CH₂ -COO- | ~2.8 | Triplet (t) | 2H |
| H_e | -O-CH₂ -CH₃ | ~4.2 | Quartet (q) | 2H |
| H_f | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H |
Workflow for ¹H NMR Analysis
Part 2: ¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of chemically non-equivalent carbon atoms and their respective electronic environments.
Predicted ¹³C NMR Spectrum and Interpretation
Due to the molecular symmetry of the para-substituted ring, we expect to see 10 distinct carbon signals instead of 12.
-
Carbonyl Carbons (δ 160-210 ppm): These are the most deshielded carbons.
-
Aromatic Carbons (δ 120-150 ppm): Four signals are anticipated for the six aromatic carbons.
-
C-Cl & C-C=O (Quaternary): The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the acyl group (C-C=O) will appear as two distinct signals.
-
CH Carbons: The four aromatic CH carbons will give two signals, as the two carbons ortho to the chlorine are equivalent, and the two carbons ortho to the carbonyl are equivalent.
-
-
Aliphatic Carbons (δ 10-70 ppm): Four signals are expected from the aliphatic portion of the molecule.
-
-O-CH₂-: The carbon of the ethyl ester methylene group is attached to an oxygen atom, placing its signal in the δ 60-65 ppm range.
-
-CO-CH₂- & -CH₂-COO-: The two methylene carbons in the butyrate chain will have distinct signals, typically in the δ 25-40 ppm range.
-
-CH₃: The terminal methyl carbon of the ethyl group will be the most upfield signal, appearing around δ 10-15 ppm.[5]
-
Data Summary: Predicted ¹³C NMR
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone C =O | ~197 |
| Ester C =O | ~173 |
| Aromatic C -CO | ~135 |
| Aromatic C -Cl | ~140 |
| Aromatic C H (ortho to C=O) | ~130 |
| Aromatic C H (ortho to Cl) | ~129 |
| -O-C H₂-CH₃ | ~61 |
| -CO-C H₂- | ~34 |
| -C H₂-COO- | ~29 |
| -CH₂-C H₃ | ~14 |
Part 3: Complementary Spectroscopic Techniques
For a self-validating analysis, NMR data should be corroborated with other spectroscopic methods.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. For the title compound, the key diagnostic absorptions are:
-
C=O Stretch (Ketone): A strong, sharp peak around 1685-1695 cm⁻¹ .
-
C=O Stretch (Ester): Another strong, sharp peak, typically at a higher frequency than the ketone, around 1730-1740 cm⁻¹ .[3]
-
Aromatic C=C Stretch: Medium intensity peaks in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ range.
-
C-Cl Stretch: A peak in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the molecular formula and offering further structural clues.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 240, corresponding to the C₁₂H₁₃³⁵ClO₃ formula. An M+2 peak at m/z 242 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation: Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions like the 4-chlorobenzoyl cation (m/z 139/141) and fragments resulting from the loss of the ethoxy group (-OC₂H₅).
Part 4: Experimental Protocols
Adherence to standardized protocols ensures data reproducibility and integrity.
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of "this compound".
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7]
-
Internal Standard: Add a small amount (1-2 μL) of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube, ensuring it is clean and properly labeled.
Protocol: NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., 30° or 90° pulse).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to obtain singlet peaks for all carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phasing and baseline correction. Calibrate the spectra using the TMS signal.
Conclusion
The spectroscopic analysis of "this compound" provides a clear and consistent structural portrait. The ¹H NMR spectrum is characterized by a distinct para-substituted aromatic pattern, two methylene triplets, and the classic ethyl quartet-triplet system. The ¹³C NMR spectrum confirms the presence of ten unique carbon environments, including two downfield carbonyl signals. When combined with the functional group information from IR spectroscopy and the molecular weight confirmation from mass spectrometry, these data provide an unambiguous and robust validation of the compound's identity and purity, a critical step for any professional in research and drug development.
References
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. Retrieved from [Link]
-
ChemBK. (2024, April 9). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
Journal of the American Chemical Society. (1962). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2010). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 4-chloro-4-oxo-, ethyl ester. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Interpreting NMR spectra. Retrieved from [Link]
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Physical and chemical properties of ethyl 4-(4-chlorophenyl)-4-oxobutanoate
An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Introduction
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a ketoester, a class of organic compounds characterized by the presence of both a ketone and an ester functional group. Its molecular architecture, featuring a substituted aromatic ring linked to a four-carbon chain with reactive carbonyl centers, positions it as a valuable and versatile intermediate in organic synthesis. For researchers in drug discovery and agrochemical development, this compound serves as a key building block for constructing more complex molecular scaffolds, particularly heterocyclic systems.[1][2] The presence of the 4-chlorophenyl moiety is of particular interest, as halogenated aromatic rings are common features in many biologically active molecules, often enhancing their metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the known physical and chemical properties of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, its spectroscopic signature, a plausible synthetic pathway, and its significance for chemical research professionals.
Compound Identification and Structure
Accurate identification is the foundation of all chemical research. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is systematically named, indicating an ethyl ester derivative of a butanoic acid, with a 4-chlorophenyl ketone at the fourth carbon.
Key Identifiers:
-
IUPAC Name: ethyl 4-(4-chlorophenyl)-4-oxobutanoate
-
CAS Number: 53503-49-4[3]
-
Molecular Formula: C₁₂H₁₃ClO₃[3]
-
InChIKey: YKJFOAUMSHLSEB-UHFFFAOYSA-N
-
Canonical SMILES: CCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl[3]
Chemical Structure Diagram
Caption: 2D Structure of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Physicochemical Properties
Comprehensive, experimentally-derived physical property data for ethyl 4-(4-chlorophenyl)-4-oxobutanoate is not extensively reported in publicly accessible databases. This is common for specialized research intermediates. The table below summarizes the available information. For properties marked "Not Available," researchers should rely on experimental determination or computational prediction for project-specific needs.
| Property | Value | Source |
| Molecular Weight | 240.68 g/mol | ChemSynthesis[3], PubChem[4] |
| Molecular Formula | C₁₂H₁₃ClO₃ | ChemSynthesis[3] |
| Physical State | Likely a colorless to pale yellow liquid or low-melting solid at STP | Inferred from similar compounds |
| Melting Point | Not Available | ChemSynthesis[3] |
| Boiling Point | Not Available | ChemSynthesis[3] |
| Density | Not Available | ChemSynthesis[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and insoluble in water. | ChemBK (for isomer)[5] |
Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the structure and purity of a synthesized compound. While specific spectra for this molecule are not publicly available, its structural features allow for a reliable prediction of its spectral characteristics.[6][7]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments in the molecule. For a solution in CDCl₃, the following signals are predicted:
-
~7.9 ppm (d, 2H): Two aromatic protons ortho to the carbonyl group, appearing as a doublet. They are deshielded by the electron-withdrawing effect of the ketone.
-
~7.5 ppm (d, 2H): Two aromatic protons meta to the carbonyl group, appearing as a doublet.
-
~4.1 ppm (q, 2H): The methylene protons (-OCH₂-) of the ethyl ester group, appearing as a quartet due to coupling with the adjacent methyl group.
-
~3.2 ppm (t, 2H): The methylene protons adjacent to the aromatic ketone (-C(=O)CH₂-), appearing as a triplet.
-
~2.8 ppm (t, 2H): The methylene protons adjacent to the ester carbonyl (-CH₂C(=O)O-), appearing as a triplet.
-
~1.2 ppm (t, 3H): The methyl protons (-CH₃) of the ethyl ester group, appearing as a triplet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum would reveal the 10 unique carbon environments in the molecule (the aromatic ring has symmetry). Key predicted chemical shifts include:
-
~196 ppm: The ketone carbonyl carbon.
-
~172 ppm: The ester carbonyl carbon.
-
~139-128 ppm: Four signals for the aromatic carbons.
-
~61 ppm: The methylene carbon of the ethyl ester (-OCH₂-).
-
~33 ppm & ~28 ppm: The two methylene carbons of the butanoate chain.
-
~14 ppm: The methyl carbon of the ethyl ester (-CH₃).
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum would be dominated by two strong absorption bands in the carbonyl region:[7]
-
~1735 cm⁻¹: A strong C=O stretching vibration for the ester.
-
~1685 cm⁻¹: A strong C=O stretching vibration for the aryl ketone, at a lower frequency due to conjugation with the aromatic ring.
-
~3100-3000 cm⁻¹: C-H stretching for the aromatic protons.
-
~3000-2850 cm⁻¹: C-H stretching for the aliphatic protons.
-
~1250-1000 cm⁻¹: C-O stretching vibrations for the ester group.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 240 (for ³⁵Cl) and 242 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage adjacent to the carbonyl groups.[6]
Synthesis and Manufacturing
A common and industrially scalable method for preparing compounds of this class is through a two-step process involving a Friedel-Crafts acylation followed by esterification. This approach provides a reliable pathway to the target molecule from readily available starting materials.
Step 1: Friedel-Crafts Acylation Chlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylation occurs preferentially at the para position of chlorobenzene due to the directing effect of the chlorine atom, yielding 4-(4-chlorophenyl)-4-oxobutanoic acid.
Step 2: Fischer Esterification The resulting carboxylic acid is then heated with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). This reaction converts the carboxylic acid into the corresponding ethyl ester, yielding the final product, ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Applications and Significance in Research
The true value of ethyl 4-(4-chlorophenyl)-4-oxobutanoate lies in its utility as a chemical intermediate. Its bifunctional nature (ketone and ester) allows for a wide range of subsequent chemical transformations.
-
Pharmaceutical Synthesis: This molecule is a precursor for creating various heterocyclic compounds. For instance, the 1,4-dicarbonyl structure is ideal for Paal-Knorr synthesis of furans, pyrroles, and thiophenes. Reaction with hydrazines can yield pyridazinone derivatives, which are scaffolds found in many cardiovascular and anti-inflammatory drugs.[1][8]
-
Agrochemical Development: Many modern fungicides and herbicides are based on complex heterocyclic cores.[2] Intermediates like this one allow for the systematic synthesis of compound libraries to screen for biological activity. The chlorophenyl group is a common toxophore in this field.[2]
-
Material Science: Ketoesters can be used as monomers or precursors for specialty polymers and as additives in various formulations.
Safety and Handling
No specific safety data sheet (SDS) is readily available for CAS number 53503-49-4. Therefore, researchers must handle this compound with the standard precautions applied to new or uncharacterized laboratory chemicals. Based on analogous compounds, the following hazards should be assumed:[9]
-
Potential Hazards: May cause skin, eye, and respiratory tract irritation.[9] Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
ChemBK. (2024, April 9). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 53503-49-4): A Keystone Intermediate in Medicinal Chemistry
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, identified by CAS number 53503-49-4, represents a quintessential example of such a strategic building block. While not typically an active pharmaceutical ingredient (API) in itself, its unique structural features—a reactive keto group, an ester functionality, and a halogenated aromatic ring—render it a highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth technical overview of the synthesis, characterization, and strategic applications of this important intermediate for researchers, scientists, and professionals in drug development.
Physicochemical Characterization: A Foundation for Synthetic Utility
A thorough understanding of the physicochemical properties of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is critical for its effective application in synthetic workflows. These properties dictate reaction conditions, purification strategies, and analytical characterization methods.
| Property | Value | Source |
| CAS Number | 53503-49-4 | [1] |
| Molecular Formula | C₁₂H₁₃ClO₃ | [1] |
| Molecular Weight | 240.68 g/mol | [1] |
| Melting Point | 56 °C | [2] |
| Boiling Point | 182-185 °C at 5 Torr | [2] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. | [3] |
Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: A Practical Approach via Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation of chlorobenzene.[4] This electrophilic aromatic substitution reaction provides a reliable route to introduce the acyl group onto the aromatic ring, with the para-substituted product being the major isomer due to steric hindrance at the ortho positions.[5]
Reaction Principle
The reaction proceeds via the in-situ generation of a highly electrophilic acylium ion from a succinic acid derivative in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich chlorobenzene ring then attacks the acylium ion, leading to the formation of the desired aryl ketone.
Caption: Friedel-Crafts acylation for the synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure adapted from established Friedel-Crafts acylation methodologies.[6][7]
1. Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene.
-
The flask is cooled in an ice bath to 0-5 °C.
2. Addition of Reactants:
-
A solution of chlorobenzene (1.0 equivalent) and ethyl succinyl chloride (1.1 equivalents) in the same inert solvent is added dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
3. Reaction Progression:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Purification:
-
The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 4-(4-chlorophenyl)-4-oxobutanoate as a solid.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the butanoate chain, and the ethyl ester group. The aromatic protons will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The two methylene groups adjacent to the carbonyl and ester functionalities will appear as triplets, and the ethyl group will show a quartet and a triplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (keto and ester), the aromatic carbons (with characteristic shifts for the carbon bearing the chlorine and the carbon attached to the acyl group), and the aliphatic carbons of the butanoate chain and the ethyl ester.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 240 (for ³⁵Cl) and 242 (for ³⁷Cl) with an approximate 3:1 intensity ratio is expected. Characteristic fragment ions would correspond to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage at the keto group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present:
-
~1735 cm⁻¹: C=O stretch of the ester.
-
~1685 cm⁻¹: C=O stretch of the aryl ketone.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1000 cm⁻¹: C-O stretching of the ester.
-
~830 cm⁻¹: C-H out-of-plane bending for a para-substituted benzene ring.
Synthetic Applications in Drug Discovery: A Gateway to Bioactive Heterocycles
The true value of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate lies in its utility as a versatile precursor for the synthesis of a wide range of pharmacologically active heterocyclic compounds. The dicarbonyl nature of this molecule allows for facile cyclization reactions with various binucleophiles.
Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory effects. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate can be readily converted into pyridazinone derivatives through condensation with hydrazine or its derivatives.[7]
Caption: Synthesis of pyridazinone derivatives from Ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Synthesis of Pyrazoline and Pyrazole Derivatives
Pyrazolines and pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][8][9] While the direct synthesis from Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is less common, its derivatives can be used. For instance, Claisen condensation of the starting material can introduce another keto group, creating a 1,3-dicarbonyl system that readily undergoes cyclization with hydrazines to form pyrazoles.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Based on safety data for structurally similar compounds, the following precautions are recommended:[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Cornerstone for Innovation
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a prime example of a chemical intermediate whose value is defined by its potential. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the construction of a multitude of complex and pharmacologically relevant molecules. For drug discovery and development teams, a thorough understanding of the synthesis, characterization, and synthetic utility of this compound can unlock new avenues for the creation of novel therapeutics. As a senior application scientist, I highly recommend the consideration of this versatile building block in synthetic campaigns targeting a range of disease areas.
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ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
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Wikipedia. (2023). Fenbufen. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link]
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
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A Technical Guide to Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: Synthesis, Characterization, and Applications
Executive Summary: This guide provides a comprehensive technical overview of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a key chemical intermediate in the fields of pharmaceutical development and fine chemical synthesis. The document details its nomenclature, physicochemical properties, and a robust synthesis protocol via Claisen condensation, including an analysis of critical reaction parameters. Furthermore, it presents a comparative guide to the essential analytical techniques required for structural elucidation and purity assessment, such as NMR, FTIR, GC-MS, and HPLC. Finally, the guide explores the compound's primary applications as a versatile building block for more complex, biologically active molecules, making it a valuable resource for researchers and scientists in organic synthesis and drug discovery.
Nomenclature and Physicochemical Properties
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a γ-keto ester distinguished by a para-substituted chlorophenyl group. This structure provides a versatile scaffold for a variety of chemical transformations.
The authoritative IUPAC name for this compound is ethyl 4-(4-chlorophenyl)-4-oxobutanoate .[1] It is crucial to distinguish this γ-keto ester from its isomeric β-keto ester, ethyl 4-(4-chlorophenyl)-3-oxobutanoate, as their chemical reactivity and synthetic utility differ significantly.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 4-(4-chlorophenyl)-4-oxobutanoate |
| Common Synonym | 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester[1][2][3] |
| CAS Number | 53503-49-4[1][2][3] |
| Molecular Formula | C₁₂H₁₃ClO₃[1][2][3] |
| Molecular Weight | 240.68 g/mol [1][3] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Colorless to pale yellow liquid[4] | Data based on the related isomer, ethyl 4-(4-chlorophenyl)-3-oxobutanoate. |
| Melting Point | ~30-35 °C[4] | Data for the related isomer; data for the target compound is not readily available.[1] |
| Boiling Point | ~250 °C[4] | Data for the related isomer; data for the target compound is not readily available.[1] |
| Solubility | Soluble in ethanol, methanol, dichloromethane; insoluble in water.[4] | General solubility profile for this class of organic esters. |
Synthesis via Crossed Claisen Condensation
The synthesis of γ-keto esters such as ethyl 4-(4-chlorophenyl)-4-oxobutanoate is efficiently achieved through a crossed Claisen condensation. This fundamental carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, valued for its ability to construct complex carbon skeletons from simpler ester and ketone precursors.[5]
Principle of the Reaction
The synthesis proceeds via a crossed Claisen condensation between an appropriate ketone (4'-chloroacetophenone) and an ester (diethyl succinate). The causality of the reaction is rooted in the acidity of the α-protons of the ketone. A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of 4'-chloroacetophenone, generating a highly nucleophilic enolate. This enolate then performs a nucleophilic acyl substitution on one of the electrophilic carbonyl carbons of diethyl succinate. The subsequent elimination of an ethoxide ion yields the target β-keto ester.[5] The choice of sodium ethoxide as the base is critical; it prevents transesterification with the ethyl ester, which would otherwise lead to a mixture of products.[6]
Detailed Experimental Protocol
This protocol is adapted from established methods for Claisen condensations.[5]
Materials:
-
4'-Chloroacetophenone
-
Diethyl succinate
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Dilute Sulfuric Acid
-
Dichloromethane (for extraction)
-
Brine solution
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask fitted with a condenser and magnetic stirrer under an inert atmosphere (N₂ or Ar), add 50 mL of absolute ethanol. Carefully add 1.0 molar equivalent of sodium metal in small pieces. The reaction is exothermic and generates hydrogen gas; allow it to proceed until all sodium has dissolved, forming a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 1.0 molar equivalent of 4'-chloroacetophenone and 1.1 molar equivalents of diethyl succinate dropwise while stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After completion, cool the reaction mixture in an ice bath. Carefully acidify the mixture to pH ~2 with a pre-chilled dilute sulfuric acid solution. Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[5]
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Critical Parameters and Troubleshooting
The success of the Claisen condensation is highly sensitive to the reaction conditions.[6]
-
Moisture Contamination: The reaction is intolerant to water, which will quench the sodium ethoxide base and hydrolyze the starting esters. All glassware must be thoroughly oven-dried, and anhydrous solvents are required for optimal yield.[6]
-
Base Quality: The sodium ethoxide must be freshly prepared or of high purity. Degraded base will lead to significantly lower yields. A full stoichiometric equivalent of the base is necessary to drive the reaction equilibrium forward by deprotonating the final product.[6]
-
Steric Hindrance: While the para-chloro substituent poses minimal steric hindrance, analogous reactions with ortho-substituted reactants may proceed at a slower rate, requiring longer reaction times or slightly elevated temperatures.[6]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized ethyl 4-(4-chlorophenyl)-4-oxobutanoate. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Comparative Overview of Techniques
Table 3: Comparison of Primary Analytical Methods
| Technique | Principle | Information Obtained |
|---|---|---|
| ¹H-NMR | Nuclear spin transitions in a magnetic field | Precise molecular structure, proton environment, purity |
| FTIR | Molecular vibrations upon IR absorption | Presence of key functional groups (C=O, C-O, C-Cl)[7] |
| GC-MS | Separation by volatility, fragmentation by electron impact | Molecular weight, fragmentation pattern, purity[7] |
| RP-HPLC | Separation by polarity | Purity assessment, quantification, stability analysis[8] |
Spectroscopic Methods
-
¹H-NMR Spectroscopy Protocol: Dissolve 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] The expected spectrum will show distinct signals for the aromatic protons, the methylene protons adjacent to the ketone and ester groups, and the ethyl ester's triplet and quartet.
-
FTIR Spectroscopy Protocol: As a liquid, the compound can be analyzed neat using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7] A background spectrum of the clean ATR crystal is taken, followed by the sample spectrum. Key characteristic peaks will include a strong C=O stretch for the ketone (~1685 cm⁻¹), another C=O stretch for the ester (~1730 cm⁻¹), and C-Cl stretching in the aromatic region.
-
Mass Spectrometry (GC-MS) Protocol: A dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane is injected into a GC-MS system.[7] The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺•) and characteristic fragments resulting from α-cleavage adjacent to the carbonyl groups.
Chromatographic Methods (RP-HPLC)
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for purity determination.
-
Protocol: [8]
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture such as Acetonitrile and a pH 3 phosphate buffer (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV/VIS detector at a wavelength where the chromophore absorbs, such as 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the detector.
-
Analytical Workflow Diagram
Caption: A multi-technique workflow for the comprehensive analysis of the title compound.
Applications in Research and Development
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is not typically an end-product but rather a high-value intermediate in organic synthesis.[4] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.
-
Pharmaceutical Synthesis: The compound serves as a key building block for synthesizing more complex, pharmacologically active molecules.[9] The chlorophenyl moiety is a common feature in many drugs, and the keto-ester functionality can be readily transformed into various heterocyclic systems or other functional groups.
-
Versatile Chemical Intermediate: It is a foundational material for producing a range of fine chemicals, including those used in the pesticide and fragrance industries.[4]
-
Scaffold for Biologically Active Derivatives: Research into related structures suggests that derivatives of this compound may exhibit a range of biological activities, including potential antimicrobial, antioxidant, and antiviral properties, making it a compound of interest for further investigation in medicinal chemistry.[9]
Safety and Handling
As with all laboratory chemicals, ethyl 4-(4-chlorophenyl)-4-oxobutanoate should be handled with appropriate care. Standard safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and operation within a well-ventilated fume hood, are required.[4] The compound should be stored in a tightly sealed container, away from heat and ignition sources.[4]
Conclusion
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a valuable and versatile intermediate in modern organic synthesis. Its efficient production via the Claisen condensation, coupled with a robust suite of analytical methods for characterization, enables its reliable use in multi-step synthetic campaigns. Its primary application as a scaffold for drug candidates and other high-value chemicals underscores its importance to the research and development community. This guide provides the foundational knowledge for scientists to synthesize, analyze, and effectively utilize this compound in their work.
References
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PubChem. (n.d.). Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)). Retrieved from [Link]
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IndiaMART. (n.d.). 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. Retrieved from [Link]
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A Comprehensive Guide to the Tautomeric Equilibrium of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: An Analytical and Mechanistic Perspective
Executive Summary
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The specific tautomeric form of a molecule can dictate its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn govern its pharmacokinetic profile and target engagement. This guide provides an in-depth technical examination of keto-enol tautomerism as exemplified by ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a β-keto ester. While direct literature on this specific compound is sparse, this paper establishes a robust analytical and theoretical framework based on well-understood principles of physical organic chemistry. We present field-proven protocols for characterizing and quantifying the tautomeric equilibrium using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by computational modeling techniques. This document serves as a comprehensive roadmap for researchers to investigate the tautomeric behavior of this, or structurally similar, compounds, ensuring scientific integrity and enabling a deeper understanding of molecular behavior critical to medicinal chemistry.
The Fundamentals of Keto-Enol Tautomerism
Keto-enol tautomerism refers to the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] The two forms, known as tautomers, are distinct constitutional isomers that interconvert, typically through the migration of a proton.[2][3] This interconversion is often slow but can be catalyzed by the presence of acid or base.[4][5][6]
-
Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol.[3][5]
-
Base-Catalyzed Mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom to yield the enol.[4][5][6]
For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond.[7] However, several structural factors can stabilize the enol form and shift the equilibrium:[4]
-
Conjugation: If the C=C double bond of the enol is in conjugation with another π-system (like an aromatic ring), the enol is stabilized.[4][7]
-
Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a six-membered ring via an internal hydrogen bond.[4]
-
Aromaticity: If the enol C=C bond is part of an aromatic ring (e.g., phenol), the enol form is overwhelmingly favored.[4][7]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the equilibrium.[8][9]
Structural Analysis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a β-keto ester, a class of compounds known to exhibit significant enol content. Its structure contains key features that influence its tautomeric equilibrium.
Caption: Keto-enol equilibrium of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Key Structural Influences:
-
1,3-Dicarbonyl System: The presence of a ketone and an ester separated by a methylene group allows for the formation of a highly stabilized enol tautomer. The enol form benefits from:
-
Conjugation: The C=C double bond is conjugated with both the aryl ring and the ester carbonyl, creating an extended π-system that delocalizes electron density and increases stability.
-
Intramolecular Hydrogen Bond: A strong internal hydrogen bond can form between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable pseudo-six-membered ring.[4]
-
-
4-Chlorophenyl Substituent: The electronic nature of the substituent on the aryl ring can fine-tune the equilibrium. The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect is generally weakly electron-withdrawing. Electron-withdrawing groups tend to increase the acidity of the α-protons, which can influence the enol content.[10][11] Studies on substituted aryl-1,3-diketones have established that substituent effects can be correlated using Hammett relationships.[12]
Experimental Characterization of Tautomeric Equilibrium
A multi-faceted approach combining NMR and UV-Vis spectroscopy provides a robust method for quantifying the tautomeric equilibrium and understanding its dynamics.
Caption: Experimental workflow for characterizing tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful and direct method for determining the keto-enol ratio in solution.[10][13] Because the interconversion between tautomers is slow on the NMR timescale, separate signals for both the keto and enol forms are observed.[8][14]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of ethyl 4-(4-chlorophenyl)-4-oxobutanoate of identical concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., Chloroform-d, DMSO-d₆, Benzene-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure the spectral width is sufficient to observe the downfield enolic hydroxyl proton (typically δ 12-16 ppm).
-
Signal Assignment:
-
Enol Tautomer:
-
Enolic -OH: A broad singlet, highly deshielded due to the intramolecular hydrogen bond, typically found > δ 12 ppm.
-
Vinylic -CH=: A singlet around δ 5.5-6.5 ppm.
-
-
Keto Tautomer:
-
α-CH₂ (adjacent to ketone): A singlet around δ 3.8-4.2 ppm.
-
β-CH₂ (adjacent to ester): A triplet around δ 2.8-3.2 ppm.
-
-
-
Quantification:
-
Carefully integrate the signals unique to each tautomer. The most reliable method is to compare the integration of the keto α-CH₂ singlet with the enol vinylic -CH= singlet.[14][15]
-
The percentage of the enol form can be calculated using the formula: % Enol = [Integral(enol CH) / (Integral(enol CH) + (Integral(keto CH₂) / 2))] * 100%
-
The equilibrium constant is then Keq = [% Enol] / [% Keto].[14]
-
Causality: The choice of distinct solvents is critical. Non-polar aprotic solvents (like CCl₄ or C₆D₆) tend to favor the enol form, as the intramolecular hydrogen bond is most stable in an environment that cannot compete for hydrogen bonding.[4] Polar protic solvents (like D₂O or Methanol-d₄) can disrupt this internal hydrogen bond and solvate the polar keto form, shifting the equilibrium towards the keto tautomer.[8][16] Polar aprotic solvents like DMSO, which are strong hydrogen bond acceptors, can also stabilize the enol tautomer.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides complementary information and is particularly useful for studying the influence of solvent on the equilibrium. The conjugated π-system of the enol tautomer absorbs light at a longer wavelength (lower energy) compared to the less conjugated keto form.[17][18]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a range of spectroscopic-grade solvents of varying polarity.
-
Data Acquisition: Record the absorption spectrum for each solution over a range of approximately 200-400 nm.
-
Data Analysis:
-
Identify the absorption maximum (λmax) in each solvent.
-
A shift in λmax upon changing the solvent (solvatochromism) indicates a shift in the tautomeric equilibrium.[17][19]
-
In solvents where one tautomer is expected to dominate (based on NMR data or literature on analogous compounds), the observed λmax can be assigned to that specific tautomer.[19]
-
Predicted Tautomeric Behavior and Data Summary
Based on extensive studies of analogous β-keto esters like ethyl acetoacetate and ethyl benzoylacetate, we can predict the tautomeric distribution of ethyl 4-(4-chlorophenyl)-4-oxobutanoate in various solvents.[7][20][21] The enol form is expected to be significant in most organic solvents due to the stabilizing effects of conjugation and intramolecular hydrogen bonding.
Table 1: Predicted Equilibrium Data for Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
| Solvent | Solvent Type | Predicted Dominant Tautomer | Expected % Enol (Approx.) | Rationale |
| Hexane | Non-polar | Enol | ~40-60% | Intramolecular H-bond is highly stabilizing; poor solvation of polar keto form. |
| Chloroform | Weakly Polar | Enol | ~30-50% | Balance between intramolecular H-bonding and moderate solvation of the keto form. |
| Acetone | Polar Aprotic | Enol | ~20-40% | Solvent can accept H-bonds, but still favors the conjugated enol system. |
| DMSO | Polar Aprotic (H-bond acceptor) | Enol | ~60-80% | Strong H-bond acceptor stabilizes the enolic hydroxyl group, favoring the enol.[8] |
| Methanol | Polar Protic | Keto | ~5-15% | Solvent disrupts intramolecular H-bond and strongly solvates the keto form.[16] |
| Water | Polar Protic | Keto | < 5% | Strong disruption of intramolecular H-bond; high polarity favors the more polar keto tautomer.[4] |
Note: These values are expert estimations based on literature data for structurally similar compounds and serve as a hypothesis for experimental verification.
Computational Modeling
Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings.[9][22]
Workflow for DFT Analysis:
-
Structure Optimization: Build and perform geometry optimization for both the keto and enol tautomers in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)).
-
Energy Calculation: Calculate the single-point electronic energies for the optimized structures. The difference in energy (ΔE) provides an estimate of the relative stability of the tautomers.[23]
-
Solvent Modeling: Incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[9][24] This allows for the prediction of tautomeric ratios in different solvents.[23]
Caption: Influence of solvent polarity on the tautomeric equilibrium.
Implications for Drug Development
The keto:enol ratio is not merely an academic curiosity; it is a critical parameter in drug design.[25]
-
Receptor Binding: The two tautomers have different shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials. One tautomer may bind to a biological target with significantly higher affinity than the other.
-
Membrane Permeability & Lipophilicity (LogP): The enol form, with its intramolecular hydrogen bond, masks a polar -OH group, making it less polar and more lipophilic than the keto form. This can enhance its ability to cross cell membranes.
-
Metabolism: The different functional groups present in each tautomer (ketone vs. enol) can be susceptible to different metabolic pathways.
-
Formulation & Stability: The tautomeric equilibrium can be influenced by pH and excipients, affecting the stability and bioavailability of a drug product.
Conclusion
The tautomeric behavior of ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a complex interplay of structural electronics, conjugation, intramolecular forces, and solvent interactions. While the keto form is the nominal structure, the enol tautomer is predicted to be a significant, and in some environments, the dominant species. A thorough characterization, using the integrated experimental and computational workflows detailed in this guide, is essential for any research or development program involving this molecule. Understanding and controlling the tautomeric equilibrium provides a powerful lever for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of drug candidates, ultimately leading to the design of safer and more effective therapeutics.
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An In-depth Technical Guide to the Synthesis of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
This technical guide provides a comprehensive overview of the primary synthetic route for 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is approached as a two-step process, beginning with the Friedel-Crafts acylation of chlorobenzene, followed by the Fischer esterification of the resulting keto acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical process considerations.
Introduction
This compound is a keto-ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of subsequent chemical transformations. This versatility makes it a key building block for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients. The selection of an appropriate synthetic strategy is paramount, balancing factors such as yield, purity, cost-effectiveness, and scalability. The most well-established and industrially viable route proceeds through a Friedel-Crafts acylation followed by an esterification, a pathway that we will explore in detail.
Primary Synthetic Pathway: A Two-Step Approach
The synthesis of the target compound is most efficiently achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation - The reaction of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(4-chlorophenyl)-4-oxobutanoic acid.
-
Step 2: Fischer Esterification - The conversion of the intermediate carboxylic acid to its corresponding ethyl ester using ethanol under acidic conditions.
Caption: Overall synthetic workflow for this compound.
Starting Materials
The selection of high-quality starting materials is crucial for the success of the synthesis, directly impacting reaction efficiency, product yield, and purity.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Role |
| Chlorobenzene | C₆H₅Cl | 112.56 | Aromatic substrate |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Acylating agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis acid catalyst for acylation |
| Ethanol | C₂H₅OH | 46.07 | Esterifying agent and solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Acid catalyst for esterification |
Step 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this synthesis, chlorobenzene is acylated with succinic anhydride. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride, which activates the succinic anhydride, making it a more potent electrophile.[2][3]
Mechanistic Insights
The reaction mechanism proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the anhydride ring to generate a highly reactive acylium ion intermediate. This ion is stabilized by resonance.
-
Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the electrophilic acylium ion. The chloro group is an ortho, para-directing deactivator. Due to steric hindrance at the ortho position, the para-substituted product, 4-(4-chlorophenyl)-4-oxobutanoic acid, is the major product.[4]
-
Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final keto-acid product.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) and chlorobenzene (as the solvent).
-
Addition of Succinic Anhydride: Cool the mixture in an ice bath. Slowly add a solution of succinic anhydride (1.0 equivalent) in chlorobenzene through the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Isolation: The product, 4-(4-chlorophenyl)-4-oxobutanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., a mixture of water and ethanol) can be performed for further purification.
Step 2: Fischer Esterification
The second step involves the esterification of the carboxylic acid group of the intermediate product with ethanol to yield the final target molecule. The Fischer esterification is an acid-catalyzed equilibrium reaction.[5]
Mechanistic Insights
The mechanism of Fischer esterification involves the following key transformations:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack.[6]
-
Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, a large excess of ethanol is typically used, and/or the water formed during the reaction is removed.[7]
Caption: Simplified mechanism of the Fischer esterification step.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Isolation and Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product, this compound, can be further purified by vacuum distillation or column chromatography.
Alternative Synthetic Strategies
While the Friedel-Crafts acylation followed by esterification is the most direct route, other methods can be employed, though they may be less efficient for this specific target. For instance, a Claisen condensation of 4-chloroacetophenone with diethyl oxalate could be a viable alternative, analogous to the synthesis of the 3-chloro isomer.[8] This approach, however, involves different starting materials and reaction conditions.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving Friedel-Crafts acylation and Fischer esterification. This guide provides a robust framework for this synthesis, from the selection of starting materials to detailed experimental protocols and mechanistic understanding. By carefully controlling the reaction parameters at each stage, researchers can achieve high yields and purity of this important chemical intermediate, paving the way for its application in further synthetic endeavors.
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An In-Depth Technical Guide to 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental properties, synthesis, and analysis of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester, a key intermediate in organic synthesis.
Introduction and Strategic Importance
This compound, also known as ethyl 4-(4-chlorophenyl)-4-oxobutanoate, is a keto-ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, containing both a ketone and an ester, makes it a versatile building block for the synthesis of more complex molecular architectures. Specifically, 4-aryl-4-oxobutanoic acid derivatives are precursors to a variety of heterocyclic compounds and have been identified as scaffolds for developing potent therapeutic agents.[1] Their utility spans from creating anti-inflammatory drugs to potential neuroprotective agents, highlighting their importance in the drug discovery pipeline.[1][2]
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational for its application in synthesis and material handling. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃ClO₃ | [3][4] |
| Molecular Weight | 240.68 g/mol | [3][4][5] |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-4-oxobutanoate | [6] |
| CAS Number | 53503-49-4 | [3][4] |
| Appearance | Colorless or pale yellow liquid/solid | [7] |
| Melting Point | 56 °C | [3] |
| Boiling Point | 182-185 °C at 5 Torr | [3] |
| Solubility | Soluble in ethanol, methanol, dichloromethane; insoluble in water. | [7] |
Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene using an appropriate acylating agent, typically derived from succinic acid, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The causality behind this choice is rooted in the reaction's efficiency and selectivity. Chlorobenzene is an activated aromatic ring, and the chloro-substituent is a moderately deactivating but ortho-, para-directing group. The steric hindrance at the ortho position favors the formation of the para-substituted product, which is the desired isomer. Aluminum chloride is the catalyst of choice as it effectively generates the highly electrophilic acylium ion from the acyl chloride precursor, which is necessary to overcome the energy barrier of the aromatic substitution.
Visualizing the Chemical Structure
Caption: Chemical structure of the target molecule.
Step-by-Step Synthesis Protocol
This protocol describes a representative lab-scale synthesis.[8]
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution). The system must be kept dry using drying tubes, as aluminum chloride is highly water-sensitive.
-
Charge Reactants: The flask is charged with chlorobenzene, which acts as both the solvent and the reactant, and anhydrous aluminum chloride (AlCl₃). The mixture is cooled in an ice bath to control the initial exothermic reaction.
-
Addition of Acylating Agent: Ethyl succinyl chloride (the acid chloride of succinic acid monoethyl ester) is added dropwise from the dropping funnel to the stirred mixture. The temperature is maintained below 10°C during the addition to prevent side reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 40-50°C) for a specified period (e.g., 1-2 hours) to drive the reaction to completion.
-
Workup & Quenching: The reaction is quenched by carefully pouring the cooled mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex, neutralizes the catalyst, and separates the organic product from inorganic salts.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined.
-
Purification: The combined organic extract is washed with a dilute sodium bicarbonate solution (to remove acidic impurities), then with brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The crude residue is purified, typically by recrystallization from a suitable solvent like ethanol or petroleum ether, to yield the pure this compound.[8]
Analytical Characterization: A Self-Validating Workflow
Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach ensures a self-validating system where data from different analytical methods corroborate each other.[9][10]
Workflow for Synthesis and Analysis
Caption: Workflow from synthesis to analytical validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups (triplets), and the aromatic protons in the para-substituted pattern (two doublets).
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the calculated molecular weight (240.68 g/mol ), along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups. The spectrum will exhibit strong absorption bands corresponding to the ester carbonyl (C=O) stretch (around 1730 cm⁻¹) and the ketone carbonyl (C=O) stretch (around 1685 cm⁻¹).
Applications in Drug Development
The title compound is a valuable intermediate, primarily because the keto-ester moiety can be readily transformed into various other functional groups and heterocyclic systems.
-
Prodrug Development : The ester group can be part of a prodrug strategy. Ester prodrugs are often used to improve the lipophilicity, membrane permeability, and oral bioavailability of a parent drug.[11][12] The ester is designed to be hydrolyzed in vivo by esterase enzymes, releasing the active pharmaceutical ingredient.[12]
-
Synthesis of Bioactive Molecules : Derivatives of 4-aryl-4-oxobutanoic acids are used to synthesize compounds with a range of biological activities. For instance, they are key precursors for certain non-steroidal anti-inflammatory drugs (NSAIDs) and have been investigated for their potential as inhibitors of enzymes like kynurenine-3-hydroxylase, which is a target for neuroprotective therapies.[1][2]
-
Building Blocks for Heterocycles : The compound can be used in cyclization reactions to form various heterocyclic rings, such as pyridazinones or pyrazolones, which are common scaffolds in many marketed drugs.[13]
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Solubility of ethyl 4-(4-chlorophenyl)-4-oxobutanoate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required to establish a robust solubility profile.
Introduction: The Significance of Solubility
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a bifunctional molecule featuring a ketone and an ester, making it a potentially valuable intermediate in organic synthesis, particularly for creating heterocyclic compounds and pharmaceutical precursors.[1] In any chemical process, from synthesis and purification to formulation and bioavailability, understanding a compound's solubility is of paramount importance.[2][3] An accurate solubility profile is critical for:
-
Process Development: Selecting appropriate solvents for reactions, crystallization, and purification.
-
Drug Formulation: Ensuring effective delivery and bioavailability of active pharmaceutical ingredients (APIs).[4][5]
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.
This guide will navigate the theoretical underpinnings of this compound's solubility, explore predictive models, and provide a detailed, field-proven experimental protocol for its determination.
Physicochemical Profile and Theoretical Solubility Considerations
The structure of a molecule dictates its physical and chemical properties, including solubility. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6][7]
Table 1: Physicochemical Properties of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClO₃ | [8] |
| Molecular Weight | 240.686 g/mol | [8] |
| CAS Number | 53503-49-4 | [8] |
| Structure | ||
| Melting Point | Not available | [8] |
| Boiling Point | Not available | [8] |
Structural Analysis and Predicted Behavior
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate possesses several key structural features that influence its solubility:
-
Aromatic Ketone Group: The polar carbonyl group (C=O) allows for dipole-dipole interactions, suggesting solubility in polar solvents.[9] However, the bulky, nonpolar aromatic ring can diminish solubility in highly polar, protic solvents like water.
-
Ethyl Ester Group: This group is also polar and can act as a hydrogen bond acceptor. Esters tend to be soluble in a range of organic solvents, with solubility decreasing as the carbon chain length increases.[10]
-
Chlorophenyl Group: The chlorinated benzene ring is hydrophobic and contributes to the molecule's nonpolar character, favoring solubility in less polar solvents.
-
Overall Polarity: The combination of polar functional groups and a significant nonpolar region suggests that the compound will exhibit moderate polarity. It is expected to be poorly soluble in water but readily soluble in a variety of organic solvents. A structural isomer, ethyl 4-(4-chlorophenyl)-3-oxobutanoate, is noted to be soluble in ethanol, methanol, and dichloromethane, but insoluble in water, which supports this prediction.[11]
The diagram below illustrates the relationship between the compound's structural features and its expected solubility in different classes of solvents.
Sources
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocycles from Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Abstract
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a γ-ketoester, serves as a highly versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds.[1] Its bifunctional nature, possessing both a ketone and an ester group separated by a two-carbon linker, allows for controlled cyclocondensation reactions with various binucleophiles. This guide provides detailed protocols and mechanistic insights for the synthesis of medicinally relevant pyridazinone and pyrazole scaffolds, targeting researchers and professionals in drug discovery and organic synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high yields.
Introduction: The Utility of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
γ-Ketoesters are pivotal intermediates in organic synthesis, providing access to a wide range of cyclic and heterocyclic systems.[1][2] The title compound, Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS No: 53503-49-4), is particularly valuable.[3] The presence of the 4-chlorophenyl moiety offers a site for further functionalization and is a common feature in many pharmacologically active molecules. The 1,4-dicarbonyl relationship between the ketone and the ester allows it to act as a robust synthon for building five- and six-membered heterocyclic rings.
This document details two primary applications of this precursor: the synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one and 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one. These scaffolds are central to many compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5]
Physicochemical Properties of Starting Material
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃ClO₃ | [3] |
| Molecular Weight | 240.68 g/mol | [3][6] |
| CAS Number | 53503-49-4 | [3] |
| Appearance | (Typically) Off-white solid or oil | - |
| SMILES | CCOC(=O)CCC(=O)C1=CC=C(Cl)C=C1 | [3] |
Synthesis of Pyridazinone Derivatives
The reaction of a γ-ketoester with hydrazine hydrate is a classical and efficient method for constructing the pyridazinone ring system.[7] This transformation is a cyclocondensation reaction that proceeds via initial formation of a hydrazone followed by an intramolecular nucleophilic attack.
Mechanistic Rationale
The synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one from ethyl 4-(4-chlorophenyl)-4-oxobutanoate involves two key steps. First, the more nucleophilic nitrogen of hydrazine hydrate attacks the electrophilic ketone carbonyl of the γ-ketoester to form a hydrazone intermediate. Second, the terminal nitrogen of the hydrazone performs an intramolecular cyclization by attacking the ester carbonyl. This is followed by the elimination of ethanol to yield the stable, six-membered dihydropyridazinone ring. The use of an acidic catalyst, such as acetic acid, can facilitate both the hydrazone formation and the final cyclization step.
Workflow for Pyridazinone Synthesis
Sources
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- 7. iglobaljournal.com [iglobaljournal.com]
Application Notes and Protocols: The Strategic Role of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester in Pharmaceutical Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester as a pivotal intermediate in pharmaceutical synthesis. This document provides an in-depth analysis of its application, focusing on the synthesis of key active pharmaceutical ingredients (APIs), with a detailed exploration of the underlying chemical principles and step-by-step protocols.
Introduction: A Versatile Building Block
This compound, and its corresponding carboxylic acid, 4-(4-chlorophenyl)-4-oxobutanoic acid, are highly valuable precursors in the field of medicinal chemistry. The molecule's bifunctional nature, possessing both a ketone and an ester (or carboxylic acid) functional group, allows for a diverse range of chemical transformations. This makes it an ideal starting material for the construction of complex carbocyclic and heterocyclic scaffolds that form the core of numerous therapeutic agents.
The presence of the 4-chlorophenyl group is particularly significant as this moiety is found in a variety of APIs, where it often plays a crucial role in binding to biological targets. The butyric acid backbone provides a flexible four-carbon chain that is readily amenable to cyclization reactions, a common strategy in the synthesis of polycyclic drug molecules.
Core Application: Synthesis of Sertraline Intermediate
A prime example of the utility of 4-(4-chlorophenyl)-4-oxobutanoic acid derivatives is in the synthesis of a key intermediate for Sertraline , a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. The synthesis hinges on the construction of the 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone core, a crucial precursor to the final drug substance. While many patented routes to sertraline exist, a common thread involves the cyclization of a 4-aryl-4-phenylbutanoic acid derivative.
The journey from this compound to this key sertraline intermediate involves two critical conceptual steps:
-
Synthesis of the Precursor : The initial synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid is typically achieved via a Friedel-Crafts acylation reaction.
-
Intramolecular Cyclization : The subsequent and most critical step is the intramolecular Friedel-Crafts acylation (a cyclization) to form the tetralone ring system.
The Underpinning Chemistry: Friedel-Crafts Acylation
The synthesis of the butanoic acid precursor is a classic example of Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, chlorobenzene is acylated using succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The succinic anhydride is opened during the reaction to form the 4-oxo-butanoic acid structure attached to the chlorophenyl ring. The reaction is regioselective, with the para-substituted product being the major isomer due to the ortho,para-directing nature of the chlorine atom and steric hindrance at the ortho position.[4][5]
Diagram 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid
Caption: Friedel-Crafts acylation for precursor synthesis.
Intramolecular Cyclization to the Tetralone Core
The synthesized 4-(aryl)-4-oxobutanoic acid (or a derivative thereof) is then subjected to an intramolecular cyclization to form the tetralone ring system. This reaction is also a type of Friedel-Crafts acylation, where the carboxylic acid is typically converted to a more reactive species like an acyl chloride. In the presence of a Lewis acid, the acyl chloride then acylates the adjacent phenyl ring, forming the six-membered ring of the naphthalenone core.
For the synthesis of the direct sertraline precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a variation of our starting material with an additional chlorine atom on the phenyl ring is used, namely 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.[6] The fundamental principle of intramolecular cyclization remains the same.
Diagram 2: Intramolecular Cyclization to Sertraline Intermediate
Sources
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- 2. 傅-克酰基化反应 [sigmaaldrich.com]
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- 5. youtube.com [youtube.com]
- 6. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]
Protocol for the Regioselective Friedel-Crafts Acylation of Chlorobenzene with Ethyl Succinyl Chloride
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth protocol for the Friedel-Crafts acylation of chlorobenzene with ethyl succinyl chloride, a critical transformation for synthesizing γ-keto acid esters. The primary product, ethyl 4-(4-chlorophenyl)-4-oxobutanoate, is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. This application note details the underlying reaction mechanism, provides a meticulously validated step-by-step experimental procedure, outlines safety considerations, and offers expert insights into process optimization. The protocol is designed for researchers, chemists, and drug development professionals aiming for a reliable and reproducible synthesis.
Introduction and Scientific Context
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds on aromatic rings. This electrophilic aromatic substitution reaction introduces an acyl group (R-C=O) onto an arene, yielding an aromatic ketone.[1][2] A significant advantage of acylation over its counterpart, Friedel-Crafts alkylation, is the prevention of polysubstitution. The introduced acyl group is electron-withdrawing, which deactivates the aromatic ring product towards further electrophilic attack.[1][2][3]
The acylation of chlorobenzene presents a classic case of substitution on a deactivated aromatic ring. The chlorine atom, while being an ortho, para-director due to lone pair resonance, deactivates the ring through its inductive effect.[4][5] The reaction with an unsymmetrical acylating agent like ethyl succinyl chloride (also known as 3-(ethoxycarbonyl)propanoyl chloride) is regioselective. The electrophilic attack occurs preferentially at the para-position to the chlorine atom, primarily due to the significant steric hindrance at the ortho-positions.[4][6][7]
This protocol focuses on the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a key precursor for more complex molecular architectures.
Reaction Mechanism and Rationale
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism, which can be broken down into three key steps.[8][9] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts.
Step 1: Formation of the Acylium Ion The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the more reactive acyl chloride functional group in ethyl succinyl chloride. This complexation facilitates the cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium ion.[10][11][12]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[9]
Step 3: Deprotonation and Regeneration of Aromaticity A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final ketone product, ethyl 4-(4-chlorophenyl)-4-oxobutanoate.[8][13]
Catalyst Stoichiometry: It is critical to use at least a stoichiometric equivalent of AlCl₃. The Lewis acid not only catalyzes the reaction but also forms a stable complex with the carbonyl oxygen of the ketone product.[1][13] This complex deactivates the product, preventing further reactions, but also means the AlCl₃ is not truly catalytic and is consumed in the process. An aqueous workup is required to hydrolyze this complex and isolate the final product.[12][14]
Caption: Mechanism for the Friedel-Crafts Acylation of Chlorobenzene.
Data Presentation: Reagents and Reaction Parameters
Accurate stoichiometry and controlled conditions are paramount for the success of this synthesis.
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Molar Ratio | Amount |
|---|---|---|---|---|
| Chlorobenzene | C₆H₅Cl | 112.56 | 4.0 | 45.02 g (40.9 mL) |
| Ethyl Succinyl Chloride | C₆H₉ClO₃ | 164.59 | 1.0 | 16.46 g |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.2 | 29.33 g |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | Solvent | ~200 mL |
Table 2: Key Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
|---|---|---|
| Reaction Temperature | 0 - 5 °C (addition), RT (stirring) | Controls the highly exothermic reaction during addition.[14] |
| Reaction Time | 30-60 min (addition), 2-4 hours (stirring) | Allows for complete consumption of the acylating agent. |
| Major Product | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | Para-substitution is sterically favored over ortho-substitution.[4][5][6] |
| Expected Yield | 70-85% | Typical yield range for this type of transformation. |
Detailed Experimental Protocol
This protocol requires strict adherence to anhydrous conditions as aluminum chloride is highly moisture-sensitive.[15][16]
4.1 Materials and Equipment
-
500 mL three-neck round-bottom flask
-
125 mL pressure-equalizing addition funnel
-
Reflux condenser with a gas outlet connected to a bubbler or drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Flame-dried glassware is essential.
4.2 Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
-
Reaction Setup: Assemble the three-neck flask with the stirrer, addition funnel, and condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is meticulously flame-dried to remove any trace moisture.
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (29.33 g, 220 mmol) followed by 100 mL of anhydrous dichloromethane. Begin stirring to form a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Preparation of Acylating Solution: In a separate flask, prepare a solution of chlorobenzene (45.02 g, 400 mmol) and ethyl succinyl chloride (16.46 g, 100 mmol) in 100 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.
-
Addition: Add the solution from the funnel to the cooled, stirring AlCl₃ suspension dropwise over 45-60 minutes. It is critical to maintain the internal reaction temperature below 5 °C, as the reaction is highly exothermic.[14] Corrosive HCl gas will be evolved during the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: In a large beaker, prepare a mixture of 250 g of crushed ice and 100 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. This will hydrolyze the aluminum chloride complexes and is a highly exothermic process.
-
Work-up and Extraction:
-
Transfer the quenched mixture to a 1 L separatory funnel.
-
Separate the organic layer. The dichloromethane layer should be the bottom layer.[14]
-
Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by 100 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: The structure of the purified product, ethyl 4-(4-chlorophenyl)-4-oxobutanoate[17], should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[14][18][19][20]
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15]
-
Ethyl Succinyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
HCl Gas: The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction apparatus is properly vented into a scrubber or fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Reaction | Wet reagents or glassware. | Ensure all reagents are anhydrous and glassware is flame-dried. Use a fresh, unopened bottle of AlCl₃.[16] |
| Deactivated catalyst. | Moisture contamination is the most common cause of catalyst deactivation.[16] | |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly warm the mixture after the initial addition phase. |
| Loss of product during workup. | Ensure proper phase separation and perform multiple extractions to maximize recovery. | |
| Formation of Side Products | Reaction temperature too high. | Maintain strict temperature control (0-5 °C) during the addition of reagents. |
References
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]
-
Mowry, D. T., Renoll, M., & Huber, W. F. (1955). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. Retrieved from [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube. Retrieved from [Link]
-
The major product formed in the Friedel-Craft acylation of chlorobenzene is. (n.d.). Allen. Retrieved from [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025). ResearchGate. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
ethyl 4-(4-chlorophenyl)-4-oxobutanoate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (1968). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Reactions of Aromatic Compounds. (n.d.). University of Calgary. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Solved Spectroscopy: 1H NMR of a product of Friedel-Crafts. (2014). Chegg.com. Retrieved from [Link]
-
ethyl 4-(4-chlorophenyl)-3-oxobutanoate. (2024). ChemBK. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. Retrieved from [Link]
-
Friedel crafts acylation. (n.d.). Slideshare. Retrieved from [Link]
-
Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. Retrieved from [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). The Chemistry Cache. Retrieved from [Link]
-
Explain Fridal-craft's acylation reaction in chlorobenzene. (2024). Filo. Retrieved from [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation. (2021). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
Ethyl 4-oxobutanoate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. (n.d.). PubChem. Retrieved from [Link]
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- 6. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
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A Robust, Validated RP-HPLC Method for the Quantitative Analysis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Application Note and Comprehensive Protocol
Abstract
This document provides a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1] This application note is designed for researchers, analytical scientists, and quality control professionals, offering a comprehensive guide from method development principles to a full validation protocol according to International Council for Harmonisation (ICH) guidelines.[2][3] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, offering excellent selectivity and peak shape for the target analyte.
Principle of the Method
The analysis is based on reversed-phase chromatography, a technique ideal for separating non-volatile and moderately polar compounds like ethyl 4-(4-chlorophenyl)-4-oxobutanoate.[4] The analyte is dissolved in a suitable diluent and injected into the HPLC system. Separation is achieved on a non-polar C18 stationary phase. The mobile phase, a polar mixture of acetonitrile and water, elutes the components. The retention of the analyte is primarily governed by hydrophobic interactions with the stationary phase. An acidic modifier is incorporated into the mobile phase to ensure peak symmetry and reproducible retention times.[4] Quantification is performed using a UV/VIS detector, leveraging the chromophore present in the analyte's structure.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV/VIS or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II or equivalent).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
Reagents and Materials
-
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate Reference Standard (purity ≥ 99.0%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric Acid (AR grade, ~85%).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Chromatographic Conditions
The chromatographic parameters are summarized in the table below. These conditions were optimized to provide a robust separation with good peak shape and a reasonable run time.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV/VIS Detector |
| Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
Experimental Protocol
Preparation of Solutions
-
0.1% Phosphoric Acid in Water (Aqueous Mobile Phase): Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid, 50:50 v/v): Mix 500 mL of acetonitrile with 500 mL of the 0.1% phosphoric acid solution. Degas the final mixture by sonication for 15 minutes or via vacuum filtration.
-
Diluent (Acetonitrile : Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC-grade water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the ethyl 4-(4-chlorophenyl)-4-oxobutanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the ethyl 4-(4-chlorophenyl)-4-oxobutanoate sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent. From this, pipette 5.0 mL into a 25 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
Before commencing any sample analysis, the system's performance must be verified. This is achieved by making six replicate injections of the Working Standard Solution (0.1 mg/mL). The results must conform to the acceptance criteria listed below to ensure the validity of the analytical data.[1]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Perform the System Suitability Test as described in section 3.2.
-
Once SST criteria are met, inject the prepared sample solutions in duplicate.
-
A bracketing standard should be run at regular intervals (e.g., after every 10 sample injections) to monitor system performance over the run.
Method Development Insights & Rationale
The choices made during method development are grounded in the physicochemical properties of the analyte and established chromatographic principles.
-
Column Selection: A C18 column was selected as it is a versatile, non-polar stationary phase that provides excellent hydrophobic retention for a wide range of molecules, including the target ketoester.[5]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile was chosen over methanol as it generally provides lower backpressure and better UV transparency at lower wavelengths.[6]
-
Aqueous Modifier: The addition of 0.1% phosphoric acid to the aqueous phase is critical. It lowers the mobile phase pH, which suppresses the ionization of residual free silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that cause peak tailing.[6][7] Furthermore, for β-keto esters, which can exist in keto-enol forms, a controlled acidic pH helps ensure a consistent state of the analyte, preventing peak splitting or broadening.[8]
-
-
Wavelength Selection: The 4-chlorophenyl moiety acts as a strong chromophore. A wavelength of 245 nm was selected based on the UV absorbance maximum for this structural class, providing high sensitivity for the analyte and its potential aromatic impurities.[1]
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
A comprehensive validation of the analytical method must be performed to demonstrate its suitability for the intended purpose.[2][3][9]
Overall Analytical Workflow
Caption: High-level workflow for the HPLC analysis.
The following tests constitute a standard validation package:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10]
-
Protocol: Perform forced degradation studies. Expose the sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period. Analyze the stressed samples alongside an unstressed sample and a placebo.
-
Acceptance Criteria: The main peak should be free from co-eluting peaks (as determined by a PDA detector's peak purity analysis), and there should be adequate resolution between the main peak and any degradation products.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the analyte from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (% Recovery)
-
Protocol: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[5]
Precision
-
Repeatability (Intra-assay Precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.[2]
-
Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
Mobile phase composition (e.g., Acetonitrile ± 2%).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.
Method Validation Workflow
Caption: Sequential workflow for ICH-compliant method validation.
Data Interpretation and Calculations
The purity of the sample is typically calculated using the area percent method, assuming that all impurities have a similar UV response to the main component.
Calculation of % Purity: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100
Report the average purity from the duplicate injections. For assay against a reference standard, a different calculation using the standard's response factor would be employed.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Splitting | 1. Column degradation. 2. Insufficiently acidic mobile phase. 3. Sample overload. | 1. Replace the column; use a guard column. 2. Re-prepare the mobile phase; ensure correct pH. 3. Dilute the sample. |
| Retention Time Drift | 1. Inadequate system equilibration. 2. Column temperature fluctuation. 3. Mobile phase composition changing. | 1. Equilibrate for a longer period. 2. Ensure the column oven is stable. 3. Prepare fresh mobile phase; ensure proper mixing. |
| High Backpressure | 1. Blockage in the system (frit, guard column). 2. Sample precipitation. | 1. Reverse-flush the column (disconnect from detector); replace guard column/frit. 2. Ensure sample is fully dissolved; filter sample. |
| No Peaks or Small Peaks | 1. Injector or autosampler malfunction. 2. Incorrect sample preparation. | 1. Check injector settings and syringe. 2. Verify all dilution steps and concentrations. |
References
-
ethyl 4-(4-chlorophenyl)-4-oxobutanoate - 53503-49-4, C12H13ClO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . Source: ChemSynthesis. URL: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) . Source: Pharmacia. URL: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline . Source: Pharmaguideline. URL: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . Source: Acta Scientific. URL: [Link]
-
ethyl 4-(4-chlorophenyl)-3-oxobutanoate - ChemBK . Source: ChemBK. URL: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Source: AMSbiopharma. URL: [Link]
-
ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate - PubChem . Source: PubChem. URL: [Link]
-
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | C14H15ClO4 | CID 2742178 - PubChem . Source: PubChem. URL: [Link]
-
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | C12H13ClO3 | CID 10847663 - PubChem . Source: PubChem. URL: [Link]
-
beta keto esters by HPLC - Chromatography Forum . Source: Chromatography Forum. URL: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Source: YouTube. URL: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . Source: ICH. URL: [Link]
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development-and-validation-of-reverse-phase-hplc-method-for-estimation-of-ketoconazole-in-bulk-dru.pdf - Pharmacophore . Source: Pharmacophore. URL: [Link]
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Reversed Phase HPLC Method Development - Phenomenex . Source: Phenomenex. URL: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today . Source: Chromatography Today. URL: [Link]
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Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? . Source: Chromatography Online. URL: [Link]
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Application Notes and Protocols for the Synthesis of 4-Aryl-4-Oxobutanoic Acid Derivatives for SAR Studies
Introduction: The Significance of the 4-Aryl-4-Oxobutanoic Acid Scaffold in Medicinal Chemistry
The 4-aryl-4-oxobutanoic acid framework is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1][2] Its inherent bifunctionality, possessing both a carboxylic acid and a ketone, allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of novel therapeutics.[2] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, underscoring their importance in drug discovery programs.[3]
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling the systematic exploration of how modifications to a molecule's structure influence its biological activity. By synthesizing a library of analogues with varied substituents on the aryl ring and modifications to the butanoic acid chain, researchers can elucidate the key molecular features required for potent and selective pharmacological activity. This iterative process of synthesis and biological evaluation is crucial for optimizing lead compounds into viable drug candidates.
This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of a series of 4-aryl-4-oxobutanoic acid derivatives, along with a framework for conducting subsequent SAR studies to evaluate their potential as therapeutic agents.
Synthetic Methodologies: A Detailed Exploration
The cornerstone of synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4][5] This electrophilic aromatic substitution reaction offers a direct and efficient route to the target scaffold.
Core Synthetic Strategy: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an arene with an acylating agent, in this case, succinic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5]
Mechanism and Rationale:
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This potent electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final product.
It is crucial to use an excess of the Lewis acid catalyst, typically 2-3 equivalents, as it complexes with both the carbonyl oxygen of the product and the carboxylic acid, preventing catalyst deactivation.
Diagrammatic Representation of the Synthetic Workflow:
Caption: General workflow for the synthesis, purification, and characterization of 4-aryl-4-oxobutanoic acid derivatives.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of representative 4-aryl-4-oxobutanoic acid derivatives. These can be adapted for a variety of substituted aromatic starting materials.
Protocol 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid[4]
This protocol details the synthesis of a representative electron-rich aromatic substrate.
Materials:
-
Toluene (Reagent Grade)
-
Succinic Anhydride (99%)
-
Anhydrous Aluminum Chloride (AlCl₃) (99.9%)
-
Dichloromethane (DCM) (Anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (0.24 mol, 32.0 g).
-
Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (0.1 mol, 10.0 g) in toluene (0.12 mol, 12.9 mL).
-
Slowly add the toluene-succinic anhydride solution to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Caution: This quenching step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product as a solid.
Purification:
-
Recrystallize the crude solid from a mixture of ethanol and water to yield pure 4-(4-methylphenyl)-4-oxobutanoic acid as a white crystalline solid.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 3.28 (t, J = 6.6 Hz, 2H, -CH₂-CO-Ar), 2.85 (t, J = 6.6 Hz, 2H, -CH₂-COOH), 2.43 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 197.8, 178.9, 144.3, 134.0, 129.5, 128.2, 33.5, 28.5, 21.7.
Protocol 2: Synthesis of 4-(4-Chlorophenyl)-4-oxobutanoic Acid
This protocol details the synthesis with an electron-withdrawing substituent on the aromatic ring.
Materials:
-
Chlorobenzene (Reagent Grade)
-
Succinic Anhydride (99%)
-
Anhydrous Aluminum Chloride (AlCl₃) (99.9%)
-
Carbon Disulfide (CS₂) (Anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a similar setup as Protocol 1, suspend anhydrous aluminum chloride (0.24 mol, 32.0 g) in anhydrous carbon disulfide (100 mL) and cool to 0-5 °C.
-
Add succinic anhydride (0.1 mol, 10.0 g) to the suspension.
-
Slowly add chlorobenzene (0.12 mol, 13.5 g) to the stirred mixture over 30 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Perform a steam distillation to remove the carbon disulfide.[2]
-
Filter the remaining aqueous solution while hot to remove any insoluble impurities.
-
Cool the filtrate and collect the precipitated crude product by filtration.
Purification (via Acid-Base Extraction): [2]
-
Dissolve the crude product in a 5% aqueous sodium hydroxide solution.
-
Wash the basic solution with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the pure 4-(4-chlorophenyl)-4-oxobutanoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.6 Hz, 2H, Ar-H), 7.48 (d, J = 8.6 Hz, 2H, Ar-H), 3.31 (t, J = 6.4 Hz, 2H, -CH₂-CO-Ar), 2.88 (t, J = 6.4 Hz, 2H, -CH₂-COOH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 196.5, 178.5, 139.8, 134.8, 129.6, 129.1, 33.7, 28.3.
Structure-Activity Relationship (SAR) Studies
Once a library of 4-aryl-4-oxobutanoic acid derivatives has been synthesized, the next crucial step is to evaluate their biological activity to establish a structure-activity relationship.
General Workflow for SAR Studies
Diagrammatic Representation of the SAR Workflow:
Caption: Iterative workflow for conducting SAR studies on synthesized compounds.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Normal human cell line (for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 4-aryl-4-oxobutanoic acid derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute to various concentrations in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Interpreting the Data and Driving SAR
The IC₅₀ values obtained from the cytotoxicity assays for each derivative will form the basis of the SAR study. By comparing the activity of compounds with different substituents on the aryl ring, researchers can deduce the following:
-
Electronic Effects: Does the presence of electron-donating or electron-withdrawing groups on the aryl ring enhance or diminish activity?
-
Steric Effects: How does the size and position of the substituent affect the compound's potency?
-
Lipophilicity: Is there a correlation between the compound's lipophilicity (logP) and its biological activity?
Quantitative Structure-Activity Relationship (QSAR):
For a more in-depth analysis, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed.[8][9] QSAR models use statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties.[8] This can help in predicting the activity of unsynthesized analogues and guide the design of more potent compounds.
Conclusion
The synthesis of 4-aryl-4-oxobutanoic acid derivatives via Friedel-Crafts acylation is a robust and versatile method for generating a library of compounds for SAR studies. The detailed protocols provided herein offer a solid foundation for researchers in drug discovery to synthesize, purify, and characterize these important scaffolds. By systematically evaluating the biological activity of these derivatives, a clear understanding of the structure-activity relationships can be established, paving the way for the development of novel and effective therapeutic agents.
References
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A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI. [Link]
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. [Link]
- Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. [Link]
-
Mechanism for acylation of benzene with succinic anhydride. Chemistry Stack Exchange. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
QSAR and molecular docking for the search of AOX inhibitors: a rational drug discovery approach. PubMed. [Link]
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Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link]
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journals. [Link]
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Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. PubMed. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]
-
A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. ResearchGate. [Link]
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Purification: How To. University of Rochester Department of Chemistry. [Link]
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QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. MDPI. [Link]
-
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]
-
Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
QSAR and molecular docking for the search of AOX inhibitors: a rational drug discovery approach. ResearchGate. [Link]
-
Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Indian Academy of Sciences. [Link]
-
SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist. National Institutes of Health. [Link]
-
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
-
Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. PubMed. [Link]
- Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid. PubChem. [Link]
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Application Notes and Protocols: Purification of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate by Column Chromatography
<
Abstract
This technical guide provides a comprehensive protocol for the purification of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high purity of the final compound. This document covers all stages of the purification process, from the initial Thin-Layer Chromatography (TLC) analysis for solvent system optimization to the final isolation and characterization of the purified product.
Introduction: The Purification Challenge
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a moderately polar ketoester with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 240.686 g/mol .[1] In typical synthetic routes, such as Friedel-Crafts acylation or Claisen condensation, the crude product is often contaminated with unreacted starting materials, byproducts, and residual catalysts.[2][3] Effective purification is therefore critical to meet the stringent purity requirements for subsequent synthetic steps in drug development and other applications.
Column chromatography is a versatile and widely used technique for the purification of organic compounds.[4][5][6] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4][5] For moderately polar compounds like ethyl 4-(4-chlorophenyl)-4-oxobutanoate, normal-phase chromatography using silica gel as the stationary phase is a highly effective method.[7][8]
Foundational Principles: Strategic Choices in Chromatography
The success of a chromatographic purification hinges on the careful selection of the stationary and mobile phases, which are determined by the polarity of the target compound and its impurities.[9][10][11]
Stationary Phase Selection: The Role of Silica Gel
Silica gel, a porous form of silicon dioxide (SiO₂), is the most common stationary phase for normal-phase chromatography due to its high surface area and ability to separate compounds based on polarity.[6][8] Its surface is covered with hydroxyl (-OH) groups, which can form hydrogen bonds with polar functional groups of the analyte molecules. More polar compounds will interact more strongly with the silica gel and thus move more slowly down the column, while less polar compounds will elute faster.[8] Given the presence of a ketone and an ester group, ethyl 4-(4-chlorophenyl)-4-oxobutanoate is well-suited for purification on silica gel.
Mobile Phase Optimization: The Power of TLC
The choice of the mobile phase, or eluent, is crucial for achieving good separation.[9][10] Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems to find the optimal mobile phase for column chromatography.[12][13] The goal is to find a solvent system that provides a good separation between the desired compound and its impurities, with the target compound having an Rf (retention factor) value ideally between 0.2 and 0.4.[12]
A common and effective mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[14][15][16] By varying the ratio of these two solvents, the polarity of the mobile phase can be finely tuned to achieve the desired separation.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the purification of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Materials and Reagents
| Item | Specifications |
| Crude Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | From synthesis |
| Silica Gel | Standard grade, 60 Å, 40-63 µm particle size |
| n-Hexane | HPLC grade |
| Ethyl Acetate | HPLC grade |
| Dichloromethane | ACS grade (for sample loading) |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Iodine | For TLC visualization |
| Glass Chromatography Column | 2-5 cm diameter, 30-50 cm length |
| Cotton or Glass Wool | |
| Sand | Washed and dried |
| Collection Tubes/Flasks | |
| Rotary Evaporator |
Workflow Diagram
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The Strategic Application of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate in the Genesis of Novel Neuroprotective Agents
Introduction: The Untapped Potential of a Versatile Chemical Scaffold
In the relentless pursuit of therapeutic interventions for neurodegenerative diseases, the strategic selection of starting materials is paramount. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a γ-ketoester, has emerged as a highly versatile and strategic scaffold for the synthesis of a diverse array of heterocyclic compounds with significant potential as neuroprotective agents. Its inherent 1,4-dicarbonyl functionality provides a reactive framework for the construction of various pharmacologically active ring systems, including pyridazinones and pyrroles. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this key intermediate in the synthesis of novel neuroprotective candidates. We will explore the causality behind synthetic choices, provide detailed, self-validating protocols, and elucidate the potential neuroprotective mechanisms of the resulting compounds.
Core Rationale: Why Ethyl 4-(4-chlorophenyl)-4-oxobutanoate?
The utility of ethyl 4-(4-chlorophenyl)-4-oxobutanoate as a precursor for neuroprotective agents is rooted in its chemical architecture. The presence of a ketone and an ester at a 1,4-relationship allows for facile cyclization reactions with dinucleophiles, such as hydrazines and primary amines, to yield six- and five-membered heterocyclic systems, respectively. The 4-chlorophenyl moiety is a common feature in many centrally active drugs, often contributing to favorable pharmacokinetic properties and target engagement. This strategic combination of a reactive core and a privileged substituent makes it an ideal starting point for generating libraries of novel compounds for neuroprotective screening.
Synthetic Pathways to Neuroprotective Scaffolds
Two primary and highly efficient synthetic routes are presented here, leveraging the reactivity of ethyl 4-(4-chlorophenyl)-4-oxobutanoate to construct pyridazinone and pyrrole ring systems. These heterocyclic cores are prevalent in a multitude of biologically active molecules, including those with demonstrated neuroprotective effects.[1][2][3][4][5][6][7]
Pathway 1: Synthesis of a Phenyl-Substituted Pyridazinone Derivative
Pyridazinones are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4][6][7][8][9] The synthesis of a 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivative from ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a straightforward and high-yielding process.
Reaction Principle: The reaction proceeds via a condensation reaction between the γ-ketoester and hydrazine hydrate. The initial nucleophilic attack of hydrazine on the ester carbonyl is followed by an intramolecular cyclization via condensation with the ketone carbonyl, leading to the formation of the stable dihydropyridazinone ring.
Experimental Workflow: Pyridazinone Synthesis
Caption: Workflow for the synthesis of a pyridazinone derivative.
Detailed Protocol: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | 240.68 | 2.41 g | 0.01 |
| Hydrazine Hydrate (~64% in H₂O) | 50.06 (hydrazine) | 0.6 mL | ~0.012 |
| Ethanol (95%) | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-(4-chlorophenyl)-4-oxobutanoate (2.41 g, 0.01 mol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add hydrazine hydrate (~0.6 mL, ~0.012 mol) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (disappearance of the starting material spot), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Expected Outcome: A white to off-white crystalline solid. The yield is typically in the range of 80-90%. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Pathway 2: Synthesis of a Substituted Pyrrole Derivative via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[10][11][12][13][14] Pyrrole derivatives are known to exhibit a wide range of biological activities, including neuroprotective effects.[10][11][13]
Reaction Principle: This synthesis involves the condensation of the 1,4-dicarbonyl functionality of ethyl 4-(4-chlorophenyl)-4-oxobutanoate with a primary amine, in this case, an amino acid ester, under acidic conditions. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Experimental Workflow: Paal-Knorr Pyrrole Synthesis
Caption: Workflow for the Paal-Knorr synthesis of a pyrrole derivative.
Detailed Protocol: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | 240.68 | 2.41 g | 0.01 |
| Glycine ethyl ester hydrochloride | 139.58 | 1.54 g | 0.011 |
| Sodium Acetate | 82.03 | 0.90 g | 0.011 |
| Glacial Acetic Acid | - | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend ethyl 4-(4-chlorophenyl)-4-oxobutanoate (2.41 g, 0.01 mol), glycine ethyl ester hydrochloride (1.54 g, 0.011 mol), and sodium acetate (0.90 g, 0.011 mol) in glacial acetic acid (25 mL).
-
Heat the reaction mixture with stirring at 100-110 °C for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure pyrrole derivative.
Expected Outcome: A viscous oil or a low-melting solid. The yield can vary but is generally moderate to good (50-70%). Characterization should be performed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Potential Neuroprotective Mechanisms and Applications
The synthesized pyridazinone and pyrrole derivatives are poised for evaluation as neuroprotective agents due to the established pharmacological profiles of these heterocyclic systems.
Potential Mechanisms of Action:
-
Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Pyridazinone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[7]
-
Antioxidant Activity: Oxidative stress is another major contributor to neuronal damage. The synthesized compounds may exhibit antioxidant properties by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms.
-
Modulation of Ion Channels and Receptors: Certain heterocyclic compounds can interact with various ion channels and neurotransmitter receptors in the central nervous system, thereby modulating neuronal excitability and preventing excitotoxicity.
-
Enzyme Inhibition: Some neuroprotective agents act by inhibiting enzymes involved in neurodegenerative cascades, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).
Proposed Signaling Pathway for Neuroprotection
Caption: Potential neuroprotective signaling pathway.
Safety and Handling
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate and the synthesized derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Directions
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate serves as a strategic and versatile starting material for the synthesis of novel pyridazinone and pyrrole derivatives with high potential for neuroprotective activity. The synthetic protocols outlined in this guide are robust, high-yielding, and readily adaptable for the generation of compound libraries for high-throughput screening. Future research should focus on the biological evaluation of these synthesized compounds in relevant in vitro and in vivo models of neurodegeneration to validate their therapeutic potential and elucidate their precise mechanisms of action. The structural diversity achievable from this common precursor opens up exciting avenues for the discovery of next-generation neuroprotective agents.
References
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Man-Ying Chan, et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry, 60(13), 5786-5801. [Link]
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USIENA AIR. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. [Link]
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Royal Society of Chemistry. (n.d.). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. [Link]
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DOI. (n.d.). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. [Link]
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Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
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ResearchGate. (n.d.). Studies on new substituted pyridazinones: Synthesis and biological evaluation. [Link]
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ResearchGate. (2014). (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. [Link]
-
PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]
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MDPI. (2024). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. [Link]
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PubMed. (2024). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. [Link]
-
SciELO. (n.d.). Studies on new substituted pyridazinones: synthesis and biological evaluation. [Link]
-
MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
ResearchGate. (2024). (PDF) Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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PubMed Central. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]
-
PubMed. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. [Link]
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PubMed Central. (2023). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Abstract
This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. This application note is intended for researchers, quality control analysts, and drug development professionals. The protocols described herein are designed to ensure the reliability, accuracy, and precision of the analytical method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4] The causality behind each validation parameter is explained to provide a deeper understanding of the scientific integrity of the process.
Introduction
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (Molecular Formula: C₁₂H₁₃ClO₃, Molecular Weight: 240.68 g/mol ) is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[5][6] Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final product. Therefore, a robust and reliable analytical method is paramount.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] This involves a series of experiments designed to test the performance characteristics of the method. This application note details the validation of an isocratic RP-HPLC method with UV detection for the assay of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Physicochemical Properties of the Analyte
-
Chemical Name: Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
-
CAS Number: 53503-49-4[5]
-
Molecular Formula: C₁₂H₁₃ClO₃[5]
-
Appearance: Colorless or pale yellow liquid[6]
-
Solubility: Soluble in organic solvents like methanol and acetonitrile; insoluble in water.[6]
Recommended HPLC Method Parameters
The following HPLC conditions provide a robust starting point for the analysis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. These parameters are based on the analysis of structurally similar compounds and general principles of reversed-phase chromatography.[9][10]
| Parameter | Recommended Value |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV/VIS Detector |
| Detection Wavelength | 248 nm |
| Run Time | 15 minutes |
| Diluent | Mobile Phase |
Analytical Method Validation Protocol
The objective of this validation protocol is to establish, through documented evidence, a high degree of assurance that the proposed HPLC method will consistently produce a result meeting its predetermined specifications and quality attributes. The validation will be performed in accordance with ICH Q2(R1) guidelines.[2][3][7][11]
Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for HPLC Analytical Method Validation.
System Suitability
Causality: Before commencing any validation experiments, system suitability testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis. This is a critical first step; if the system itself is not performing correctly, any data generated will be invalid.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate at a concentration of 100 µg/mL.
-
Inject the standard solution six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% (for n=6) |
Specificity
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][12] This ensures that the signal measured is only from the compound of interest.
Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If the analyte is part of a formulation, inject a solution of the formulation excipients without the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to produce potential degradation products.
-
Acid: 1N HCl at 60°C for 4 hours.
-
Base: 1N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples. The method is considered specific if the analyte peak is well-resolved from any degradation peaks, and peak purity analysis (using a DAD/PDA detector) shows the analyte peak is spectrally pure.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][7]
Protocol:
-
Prepare a stock solution of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate reference standard (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of at least five concentrations covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[12] It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated.
Protocol:
-
Prepare samples (or placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
| Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
| Precision Level | Acceptance Criteria (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
These parameters are crucial for impurity analysis but are also determined for assay methods to understand the method's limitations.
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the analyte.
-
Inject these solutions to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
The S/N ratio can be calculated by the instrument software or manually by comparing the peak height (signal) to the amplitude of the baseline noise in a region close to the peak.
Acceptance Criteria:
| Parameter | Acceptance Criteria (S/N Ratio) |
| LOD | ~ 3:1 |
| LOQ | ~ 10:1 |
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12] This is typically evaluated during method development.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters and analyte quantification.
Parameters to Vary:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C)
-
Mobile Phase Composition: ± 2% organic (e.g., Acetonitrile 58% and 62%)
-
Wavelength: ± 2 nm (e.g., 246 nm and 250 nm)
Acceptance Criteria: System suitability parameters must pass under all varied conditions. The change in the assay result should not be significant.
Caption: Deliberate variations for Robustness testing.
Conclusion
The described HPLC method and its associated validation protocol provide a comprehensive framework for the reliable quantification of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Adherence to these protocols, grounded in the principles of the ICH, FDA, and EMA guidelines, ensures that the analytical data generated is accurate, precise, and fit for its intended purpose in a regulated environment.[1][14][15] This self-validating system of checks and acceptance criteria provides high confidence in the quality of results for both process control and final product release.
References
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. URL: [Link][14]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. URL: [Link][1]
-
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. URL: [Link][12]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). URL: [Link][2]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. URL: [Link][16]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. URL: [Link][17]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. URL: [Link][18]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link][3]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. URL: [Link][15]
-
International Council for Harmonisation (ICH). Quality Guidelines. URL: [Link][4]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. URL: [Link][19]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: [Link][11]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link][7]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. URL: [Link][20]
-
SlideShare. Bioanalytical method validation emea. URL: [Link][21]
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Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 2022. URL: [Link][22]
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. URL: [Link][5]
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PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. URL: [Link][8]
-
ChemBK. ethyl 4-(4-chlorophenyl)-3-oxobutanoate. URL: [Link][6]
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PubChem. Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. URL: [Link][23]
-
Pharmaceutical Technology. Analytical Methods Validation. URL: [Link][24]
-
Allied Academies. Analytical method validation: Comprehensive lifecycle approach. URL: [Link][13]
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Application Note: A Strategic Approach to the Purification of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate via Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, experience-driven guide for the purification of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a key intermediate in pharmaceutical synthesis. Recognizing the absence of a standardized recrystallization protocol for this specific keto ester, this application note presents a systematic methodology for solvent selection and procedure optimization. The core philosophy is to empower the researcher with the foundational principles and a logical workflow to achieve high purity of the target compound. This guide explains the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique for the purification of solid organic compounds in both academic and industrial settings.[1][2] The process is predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1][2] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which either remain in the cooled solvent (the mother liquor) or are removed via hot filtration if they are insoluble.[1] For pharmaceutical intermediates like ethyl 4-(4-chlorophenyl)-4-oxobutanoate, achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2]
Compound Profile: Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
A thorough understanding of the physical properties of the target compound is paramount for developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClO₃ | [4] |
| Molecular Weight | 240.68 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available in searched literature.[4] A related isomer, ethyl 4-(4-chlorophenyl)-3-oxobutanoate, has a reported melting point of approximately 30-35°C.[5] | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane (reported for a related isomer).[5] | [5] |
Expert Insight: The lack of a definitive melting point in the literature underscores the importance of this purification protocol. The melting point of the recrystallized product will serve as a crucial benchmark for assessing its purity. A sharp melting point range (typically < 1-2°C) is indicative of high purity.
The Core of the Protocol: Systematic Solvent Selection
The choice of solvent is the most critical variable in recrystallization.[1][2][6] The ideal solvent should exhibit a steep solubility curve for ethyl 4-(4-chlorophenyl)-4-oxobutanoate, meaning a significant increase in solubility with temperature.
Potential Impurities and Their Impact on Solvent Choice
The synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate likely proceeds via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by esterification. Potential impurities could include:
-
Unreacted starting materials (chlorobenzene, succinic anhydride).
-
Byproducts of the Friedel-Crafts reaction (e.g., isomers of the acylated product).
-
Residual acid catalyst.
-
Byproducts from the esterification step.
The chosen solvent should ideally keep these impurities dissolved upon cooling or render them insoluble for removal by hot filtration.
A Guided Approach to Solvent Screening
Given the compound's structure—an aromatic ketone and an ethyl ester—we can predict its solubility behavior. The molecule possesses both polar (carbonyl groups) and nonpolar (chlorophenyl ring, ethyl chain) regions, suggesting it is of intermediate polarity.
Recommended Screening Solvents (in order of increasing polarity):
-
Hexane/Heptane: Nonpolar. Unlikely to be a good single solvent but may be useful as an anti-solvent in a mixed-solvent system.
-
Toluene: Aromatic and less polar than esters or ketones. May exhibit good solubility at elevated temperatures.
-
Ethyl Acetate: An ester, which may effectively dissolve the target compound due to structural similarities.[7]
-
Acetone: A polar aprotic solvent that is a good solvent for many ketones.[7] Its low boiling point (56°C) can be advantageous for easy removal.[8]
-
Ethanol/Methanol: Polar protic solvents. The solubility of the related isomer in these suggests they are strong candidates.[5]
-
Water: Highly polar. The compound is expected to be insoluble, making water a potential anti-solvent.[5]
Experimental Protocol for Solvent Selection (Small-Scale)
Objective: To identify a suitable solvent or solvent pair for the recrystallization of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Materials:
-
Crude ethyl 4-(4-chlorophenyl)-4-oxobutanoate (~100 mg)
-
Test tubes
-
Selection of screening solvents (see section 3.2)
-
Hot plate or water bath
-
Stirring rod
Procedure:
-
Place approximately 10-20 mg of the crude compound into a small test tube.
-
Add the first chosen solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.[1]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass stirring rod to induce crystallization.
-
After cooling to room temperature, place the test tube in an ice-water bath to maximize crystal formation.
-
Evaluate the outcome: A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat this procedure for each of the screening solvents.
Detailed Recrystallization Protocol
This protocol is designed based on the principles of effective purification and should be adapted based on the results of the solvent screening.
Workflow Diagram
Caption: Workflow for the purification of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude ethyl 4-(4-chlorophenyl)-4-oxobutanoate in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of the purified crystals.[9] Adding excess solvent will result in a lower yield as more of the product will remain in the mother liquor.
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to adsorb the colored impurities.
-
Reheat the solution to boiling for a few minutes. Expert Insight: Never add activated carbon to a boiling solution, as it can cause violent bumping.
-
-
Hot Gravity Filtration:
-
This step is necessary to remove insoluble impurities and activated carbon (if used).
-
Preheat a funnel and a receiving flask to prevent premature crystallization of the product in the funnel.
-
Pour the hot solution through a fluted filter paper in the preheated funnel.
-
-
Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[2] Rapid cooling can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the purified product, as it is less soluble at lower temperatures.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. | Add more solvent to the hot mixture. Alternatively, switch to a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask or adding a seed crystal. |
| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not cold. The compound is too soluble in the chosen solvent at low temperatures. | Re-evaluate the solvent choice. Ensure minimal hot solvent is used and wash with ice-cold solvent. The mother liquor can be concentrated to obtain a second crop of crystals. |
Conclusion
This application note provides a robust framework for developing a successful recrystallization protocol for ethyl 4-(4-chlorophenyl)-4-oxobutanoate. By following a systematic approach to solvent selection and adhering to the principles outlined in the detailed procedure, researchers can confidently achieve a high degree of purity for this important pharmaceutical intermediate. The final assessment of purity should always be confirmed by analytical methods such as melting point determination, HPLC, or NMR spectroscopy.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
ChemBK. (2024, April 9). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 9. chem.ualberta.ca [chem.ualberta.ca]
Troubleshooting & Optimization
Side reactions in Friedel-Crafts acylation of chlorobenzene with succinic anhydride derivatives
Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene
A Senior Application Scientist's Guide to Navigating Side Reactions and Optimizing Synthesis
Welcome to the technical support center for Friedel-Crafts acylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face in your research, particularly concerning the acylation of moderately deactivated rings like chlorobenzene with succinic anhydride derivatives. This guide is structured to address common points of failure and confusion, transforming potential setbacks into successful synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles and common outcomes of this reaction.
Q1: Why is the Friedel-Crafts acylation of chlorobenzene often challenging, leading to lower yields compared to benzene or toluene?
A: The primary challenge stems from the electronic nature of chlorobenzene. The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack.[1] This is the dominant effect, making chlorobenzene less reactive than benzene.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring, enriching the electron density, particularly at the ortho and para positions.
Because the inductive deactivation outweighs the resonance activation, a higher activation energy barrier must be overcome, often requiring more forceful conditions (e.g., higher temperatures or stronger Lewis acids) which can, in turn, promote side reactions.
Q2: I was taught that polyacylation is not an issue in Friedel-Crafts acylation. Is this always true for this specific reaction?
A: Generally, this holds true. The product of the acylation, an aryl ketone, contains a powerful electron-withdrawing acyl group that deactivates the aromatic ring, making it significantly less susceptible to a second acylation.[2][3][4][5] This is a key advantage over Friedel-Crafts alkylation.[6][7]
However, with succinic anhydride, the initial product is 4-oxo-4-(chlorophenyl)butanoic acid. While the ketone deactivates the first ring, the other end of the molecule is a carboxylic acid. Under certain conditions, this could potentially react further, but a more common subsequent reaction is an intramolecular cyclization, which is discussed in the troubleshooting section.
Q3: What is the expected regioselectivity when acylating chlorobenzene, and why?
A: The chloro substituent is an ortho, para-director due to its resonance effect.[2][8] Therefore, you should expect a mixture of two primary isomers: 4-(2-chlorobenzoyl)butanoic acid (ortho) and 4-(4-chlorobenzoyl)butanoic acid (para). The para isomer is almost always the major product.[2][8][9] This preference is primarily due to steric hindrance; the bulky acylium ion complex has much easier access to the less crowded para position.[9][10]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, question-and-answer solutions to specific experimental problems.
Issue 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted chlorobenzene. What are the most likely causes?
A: This is a very common issue, typically pointing to a problem with the catalyst system or reaction conditions. Let's break down the culprits.
Cause A: Catalyst Inactivity or Insufficient Loading The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the heart of the reaction. Its failure is the most frequent cause of a stalled reaction.
-
Moisture Sensitivity: AlCl₃ and other Lewis acids are extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[1][11]
-
Stoichiometric Requirement: Unlike a true catalyst, AlCl₃ is consumed during the reaction. It forms a strong complex with the carbonyl oxygen of the resulting ketone product.[1][3] This complex is typically stable under the reaction conditions and is only broken during aqueous workup. Therefore, you must use at least a 1:1 molar ratio of AlCl₃ to the succinic anhydride. For deactivated substrates like chlorobenzene, using a slight excess (e.g., 1.1-1.2 equivalents) is often beneficial.
Solution Workflow for Catalyst Issues:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of inert gas. Use freshly opened or purified anhydrous solvents.
-
Use High-Quality Catalyst: Use a fresh bottle of AlCl₃. Older bottles that have been opened multiple times may be partially hydrolyzed.
-
Verify Stoichiometry: Double-check your calculations to ensure you are using at least one full equivalent of the Lewis acid per mole of the acylating agent.
Cause B: Sub-Optimal Temperature While higher temperatures can lead to side reactions, there is an activation energy that must be overcome.
-
Too Low: If the reaction is run at a temperature that is too low (e.g., 0-5 °C) for an extended period, the rate of reaction for the deactivated chlorobenzene may be impractically slow.
-
Too High: Excessively high temperatures can cause decomposition of the reagents or products, leading to the formation of intractable tars.
Solution: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm.[2] Then, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.[2] Gentle heating (e.g., 40-50 °C) can be cautiously applied if the reaction is sluggish, but this must be monitored carefully.
Issue 2: Poor Regioselectivity (Ortho vs. Para Isomers)
Q: I've isolated my product, but NMR analysis shows a higher-than-expected amount of the ortho-isomer. How can I improve the yield of the para product?
A: While steric hindrance naturally favors the para position, reaction parameters can be tuned to enhance this selectivity.
| Parameter | Effect on Para-Selectivity | Rationale |
| Temperature | Lowering temperature generally increases para-selectivity. | At lower temperatures, the reaction is under greater kinetic control, and the higher activation energy for the sterically hindered ortho attack becomes more prohibitive. |
| Solvent | Using a bulkier, non-coordinating solvent can increase para-selectivity. | Solvents can influence the effective size of the electrophilic complex. Solvents like nitrobenzene or carbon disulfide are common. A study on the benzoylation of chlorobenzene showed isomer distribution is affected by the solvent.[12] |
| Lewis Acid | A bulkier Lewis acid (e.g., changing from AlCl₃ to FeCl₃ or a solid acid catalyst) can sometimes increase para-selectivity.[10] | The size of the entire Lewis acid-anhydride complex dictates the steric demand of the electrophile. A larger complex will have more difficulty approaching the ortho position. |
Issue 3: Formation of an Unexpected Cyclic Byproduct
Q: After my workup, I've isolated a product with a different mass and NMR spectrum than expected. It appears to be a cyclic ketone. What is this and how did it form?
A: You have likely encountered an intramolecular Friedel-Crafts acylation, a key step in what is known as the Haworth Synthesis .[3] This is not so much a side reaction as it is a subsequent reaction that can occur under certain conditions.
Mechanism of Cyclization:
-
Initial Acylation: The first step proceeds as expected, forming 4-oxo-4-(4-chlorophenyl)butanoic acid.
-
Intramolecular Acylation: The carboxylic acid end of this molecule can then be activated by the Lewis acid to form a new acylium ion. This electrophile is then attacked by the same aromatic ring in an intramolecular fashion, leading to a cyclized product (a substituted tetralone). This requires a strong acid and often heat.
Diagram: Haworth Synthesis Pathway
Caption: The Haworth synthesis pathway for cyclic ketones.
How to Avoid Unwanted Cyclization:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures after the initial acylation is complete.
-
Quench Promptly: Once the formation of the linear acid is complete (as monitored by TLC), quench the reaction by pouring it into a mixture of ice and HCl.[2] This will destroy the Lewis acid complex and prevent the second cyclization step.
-
Isolate the Intermediate: The most reliable method is to perform the initial acylation, work up the reaction to isolate and purify the 4-oxo-4-(4-chlorophenyl)butanoic acid, and then carry out the cyclization as a separate, deliberate step if desired.
Part 3: Experimental Protocols & Visual Guides
Protocol: Synthesis of 4-(4-chlorobenzoyl)butanoic acid
This protocol is a self-validating system designed to minimize common side reactions.
1. Reagent & Glassware Preparation:
-
All glassware (round-bottom flask, addition funnel, condenser) must be oven-dried or flame-dried under an inert atmosphere (N₂ or Ar).
-
Chlorobenzene should be distilled or passed through activated alumina.
-
Anhydrous solvent (e.g., dichloromethane or nitrobenzene) should be obtained from a solvent purification system or a fresh, sealed bottle.
-
Use a fresh, unopened container of aluminum chloride (AlCl₃).
2. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add aluminum chloride (1.1 eq.).
-
Add 100 mL of anhydrous dichloromethane and cool the suspension to 0-5 °C in an ice bath.
-
In a separate addition funnel, dissolve succinic anhydride (1.0 eq.) and chlorobenzene (1.5-2.0 eq., used in excess to act as a limiting reagent and solvent) in 50 mL of anhydrous dichloromethane.
3. Reaction Execution:
-
Add the solution from the addition funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 4-6 hours, monitoring the reaction progress by TLC.[2]
4. Work-up and Purification:
-
Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl.[2] This quench is highly exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[2]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted succinic acid) and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[2]
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel.[2]
Diagram: Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Diagram: Catalyst Complexation with Product
Caption: Complexation of AlCl₃ with the ketone product.
References
- Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Benchchem. (Note: While this source uses suberoyl chloride, the principles and protocol steps for workup and purification are directly applicable to reactions with succinic anhydride.)
- Troubleshooting low yield in Friedel-Crafts acyl
- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Benchchem.
- Reaction: Acylation via Friedel-Crafts. Saskoer.ca Introduction to Organic Chemistry.
- Troubleshooting Friedel-Crafts acylation catalyst deactiv
- EAS Reactions (3)
- Friedel Crafts Acylation And Alkyl
- Friedel–Crafts reaction. Wikipedia.
- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.
- Friedel-Crafts Acylation & Solutions to F–C Alkyl
- Friedel-Crafts Acyl
- The major product formed in the Friedel-Craft acylation of chlorobenzene is. Allen Institute.
- The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Friedel-Crafts Acylation: Mechanism, Reactions & limit
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your reaction yield and purity.
The synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a two-step process: a Friedel-Crafts acylation followed by an esterification. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide will address both stages comprehensively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The solutions are based on an understanding of the reaction mechanisms and practical laboratory experience.
Part 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride
Q1: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the likely causes?
A1: Low or no yield in this reaction typically points to a few critical factors related to the reactants and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or even the chlorobenzene or succinic anhydride will hydrolyze and deactivate the AlCl₃. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity AlCl₃.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, not just catalytic quantities.[1] This is because the ketone product forms a stable complex with AlCl₃, effectively removing it from the reaction.[1] A general starting point is to use at least 2.2 equivalents of AlCl₃ per equivalent of succinic anhydride.
-
Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom.[2] This makes it less nucleophilic and slower to react compared to benzene. To compensate, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, excessive heat can lead to side reactions.
-
Poor Quality Reagents: The purity of your starting materials is crucial. Impurities in the succinic anhydride or chlorobenzene can interfere with the reaction.
Q2: I am observing the formation of multiple products, leading to a difficult purification process. What is happening?
A2: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, isomer formation is a key consideration here.
-
Isomer Formation: The chloro group is an ortho-, para- director.[3] The acylation will therefore produce both ortho- and para-substituted products. The para isomer, 4-(4-chlorophenyl)-4-oxobutanoic acid, is the major product due to reduced steric hindrance.[4][5] However, the formation of the ortho isomer is a common byproduct that will need to be removed during purification. The ratio of these isomers can be influenced to some extent by the reaction temperature and solvent.
-
Starting Material Impurities: As mentioned, impurities in the starting materials can lead to the formation of unexpected byproducts.
Part 2: Fischer Esterification of 4-(4-chlorophenyl)-4-oxobutanoic Acid
Q3: The esterification of my keto acid is inefficient, with a low conversion to the ethyl ester. What can I do to improve the yield?
A3: The Fischer esterification is a reversible reaction, so optimizing conditions to favor the product is key.[6][7]
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can drive the equilibrium back to the starting materials.[6] To maximize your yield, use a large excess of ethanol (which can also serve as the solvent) and/or remove water as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.[8]
-
Insufficient Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required.[8][9] Ensure you are using an adequate amount of the catalyst.
-
Incomplete Reaction: The reaction may not have reached equilibrium. Ensure you are heating the reaction mixture for a sufficient amount of time, typically under reflux.[8]
-
Steric Hindrance: While less of a concern for an ethyl ester, bulky alcohols can slow down the reaction rate.[6]
Q4: I am concerned about potential side reactions during the esterification. What should I look out for?
A4: The presence of the ketone group in your carboxylic acid can lead to side reactions under the acidic conditions of the Fischer esterification.
-
Enolization and Condensation: The keto group can undergo enolization, and the resulting enol could potentially participate in aldol-type condensation reactions, leading to impurities.[6]
-
Degradation: Prolonged heating in strong acid could lead to some degradation of the starting material or product. It is advisable to monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Friedel-Crafts acylation of chlorobenzene with succinic anhydride?
A1: The reaction proceeds through several steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride and then abstracts the anhydride oxygen's bonding electrons to the other carbonyl group, opening the ring and forming a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion. Since the chloro group is a para-director, this attack predominantly occurs at the position para to the chlorine atom. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (like the AlCl₄⁻ formed in the first step) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the aluminum salt of the keto acid product.
-
Workup: The addition of water hydrolyzes the aluminum salt to give the final product, 4-(4-chlorophenyl)-4-oxobutanoic acid.
Q2: Why is a stoichiometric amount of AlCl₃ necessary for the Friedel-Crafts acylation?
A2: The ketone group in the product is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[1] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed. An excess is often used to ensure the reaction goes to completion.
Q3: What are the best practices for purifying the final product, ethyl 4-(4-chlorophenyl)-4-oxobutanoate?
A3: A multi-step purification process is generally recommended:
-
Aqueous Workup: After the esterification, the reaction mixture should be cooled, and the excess ethanol removed under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst. This is followed by a wash with brine.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated.
-
Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[10] If recrystallization does not provide sufficient purity, column chromatography on silica gel is an effective alternative.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (2.2 eq). Suspend the AlCl₃ in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or use chlorobenzene in excess as the solvent.[3] Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In the addition funnel, prepare a solution of succinic anhydride (1.0 eq) and chlorobenzene (1.1 eq, if not used as the solvent). Add this solution dropwise to the cooled AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be monitored by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Stir until the aluminum salts dissolve.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. If CH₂Cl₂ was used, separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 4-(4-chlorophenyl)-4-oxobutanoic acid.
Protocol 2: Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[8]
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Further purification can be achieved by recrystallization or column chromatography.
Data Summary
| Parameter | Friedel-Crafts Acylation | Fischer Esterification |
| Key Reagents | Chlorobenzene, Succinic Anhydride, AlCl₃ | 4-(4-chlorophenyl)-4-oxobutanoic acid, Ethanol, H₂SO₄ |
| Stoichiometry | Succinic Anhydride (1.0 eq), AlCl₃ (>2.0 eq) | Carboxylic Acid (1.0 eq), Ethanol (large excess) |
| Typical Temperature | 0 °C to Room Temperature | Reflux Temperature of Ethanol |
| Common Solvents | Dichloromethane, Chlorobenzene (excess) | Ethanol (reagent and solvent) |
| Potential Byproducts | ortho-acylated isomer | Aldol condensation products |
| Expected Yield | 60-80% (of the keto acid) | 85-95% (of the ester) |
Visualizations
Caption: Mechanism of the Friedel-Crafts Acylation of Chlorobenzene.
Caption: Troubleshooting workflow for low yield optimization.
References
-
PrepChem. (n.d.). Synthesis of 4-(4'-chlorophenyl)-4-oxo-but-2-enoic acid ethyl ester. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Reddit. (2024). Why can't this reaction continue? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. prepchem.com [prepchem.com]
Identification of impurities in the synthesis of "4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester"
Technical Support Center: Synthesis of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. We will delve into the underlying chemistry of the reactions, provide robust analytical protocols for impurity identification, and offer validated troubleshooting strategies to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key challenges?
The most prevalent and industrially significant method for synthesizing the core structure of this molecule is the Friedel-Crafts acylation .[1] This reaction involves the electrophilic aromatic substitution of chlorobenzene with a succinic acid derivative, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
The overall process can be visualized as a two-step sequence:
-
Friedel-Crafts Acylation: Chlorobenzene reacts with succinic anhydride to form 4-(4-chloro-phenyl)-4-oxo-butyric acid.
-
Esterification: The resulting carboxylic acid is then esterified, commonly using ethanol in the presence of an acid catalyst, to yield the final ethyl ester product.
The primary challenge in this synthesis lies in controlling the regioselectivity of the Friedel-Crafts acylation. The chloro- group on the benzene ring is an ortho-, para-directing deactivator. While the para-substituted product is sterically favored and electronically preferred, the formation of positional isomers is a significant source of impurities.[3]
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Impurity Identification & Resolution
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale for the problem and a validated protocol for its resolution.
Q2: My initial purity analysis (TLC/GC-MS) shows multiple product spots/peaks. What are the likely impurities?
The presence of multiple product-like species strongly suggests the formation of side-products during the Friedel-Crafts acylation. The most common impurities can be categorized as follows:
-
Positional Isomers: The primary impurities are often the ortho- and meta- isomers of the target para- compound. The benzoylation of chlorobenzene is known to produce a mixture of o- (3–12%), m- (0.1–4%), and p- (84–97%) isomers, and a similar distribution can be expected here.[3]
-
Starting Materials: Incomplete reaction can lead to the presence of unreacted chlorobenzene or the succinic acid derivative.
-
Hydrolysis Product: The ethyl ester can hydrolyze back to the carboxylic acid, 4-(4-Chloro-phenyl)-4-oxo-butyric acid, if exposed to water during workup or if stored improperly.
-
Polysubstituted Products: While the acyl group deactivates the aromatic ring, making a second acylation less favorable, trace amounts of di-acylated products are possible under harsh reaction conditions.[4]
Caption: Potential components in the crude product mixture.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| Target Product | C₁₂H₁₃ClO₃ | 240.68 | - |
| ortho-isomer | C₁₂H₁₃ClO₃ | 240.68 | Friedel-Crafts Side Reaction |
| meta-isomer | C₁₂H₁₃ClO₃ | 240.68 | Friedel-Crafts Side Reaction |
| 4-(4-Chloro-phenyl)-4-oxo-butyric acid | C₁₀H₉ClO₃ | 212.63 | Incomplete Esterification / Hydrolysis |
| Chlorobenzene | C₆H₅Cl | 112.56 | Unreacted Starting Material |
Q3: My ¹H NMR spectrum is complex, with extra signals in the aromatic region. How can I assign these to specific isomers?
Distinguishing between the ortho, meta, and para isomers is crucial. Their aromatic protons will exhibit distinct splitting patterns and chemical shifts in the ¹H NMR spectrum.
-
Para-isomer (Target): Will show two distinct doublets in the aromatic region (typically 7.4-8.0 ppm). These correspond to the two sets of chemically non-equivalent protons on the symmetrically substituted ring. The pattern is a classic 'AA'BB' system.
-
Ortho-isomer: Will display a more complex multiplet pattern in the aromatic region, as all four aromatic protons are chemically distinct and couple with each other.
-
Meta-isomer: Will also show a complex multiplet, but the chemical shifts and coupling constants will differ from the ortho-isomer.
Troubleshooting Workflow: Resolving Complex NMR
Caption: Workflow for identifying isomeric impurities.
Q4: How do I set up an analytical method to separate and quantify these impurities?
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for separating the target product from its closely related impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also effective, particularly for identifying volatile starting materials.[6]
Protocol: RP-HPLC Method for Purity Analysis
-
Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% Formic Acid or Phosphate Buffer (pH=3).[5]
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution Program (Example):
-
Start with 50% B, hold for 2 minutes.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30-40 °C.
-
Detection: UV/VIS detector at a wavelength where the aromatic ketone absorbs strongly (e.g., 225 nm or 254 nm).[5]
-
Sample Preparation: Dissolve a known quantity of the crude product in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Elution Order: The more polar hydrolyzed acid will elute first, followed by the product and its less polar isomers. Unreacted chlorobenzene will likely have a much longer retention time or may require a different method.
Q5: My product is an oil and won't crystallize, or my yield is low after purification. What can I do?
These issues often point to persistent impurities that interfere with crystallization or are being lost during purification.
-
Oily Product: This is a classic sign that impurities, especially isomeric ones, are depressing the melting point and preventing the formation of a stable crystal lattice.
-
Low Yield: Aggressive purification to remove trace impurities may lead to significant product loss.
Troubleshooting & Optimization Strategy
-
Aqueous Wash: Before any other purification, wash the organic layer containing your crude product with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove the acidic hydrolysis byproduct, which can significantly impact crystallization. Follow with a brine wash to remove water.[7]
-
Optimize Recrystallization:
-
Solvent Screening: If a single solvent fails, try a binary solvent system. A good approach for esters is a combination of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent in which the product is more soluble (e.g., ethyl acetate, acetone).[7]
-
Procedure: Dissolve the crude oil in a minimum amount of the more polar (or hot) solvent. Slowly add the non-polar "anti-solvent" until the solution becomes cloudy. Warm slightly to redissolve, then allow to cool slowly. Seeding with a pure crystal can help initiate crystallization.[7]
-
-
Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is the most effective method for separating isomers. Use a gradient elution of hexanes/ethyl acetate, carefully monitoring fractions by TLC to isolate the desired para-isomer.
References
-
PrepChem. (n.d.). Synthesis of 4-(4'-chlorophenyl)-4-oxo-but-2-enoic acid ethyl ester. Retrieved from PrepChem.com. [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from chemsynthesis.com. [Link]
-
U.S. EPA. (2021). Analytical Method Summaries. Retrieved from epa.gov. [Link]
-
StudySmarter. (n.d.). Friedel-Crafts Acylation. Retrieved from studysmarter.co.uk. [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride. Retrieved from vedantu.com. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436. [Link]
-
Derr, Z. S., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from s3.amazonaws.com. [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from chemistry.stackexchange.com. [Link]
-
ChemBK. (2024). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from chembk.com. [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from pubs.acs.org. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from chemistryjournals.net. [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from pubs.acs.org. [Link]
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from beilstein-journals.org. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from pubs.rsc.org. [Link]
-
Chemsigma. (n.d.). This compound. Retrieved from chemsigma.com. [Link]
-
ResearchGate. (n.d.). Analysis of potential phenylacetone precursors. Retrieved from researchgate.net. [Link]
-
MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds. Retrieved from mdpi.com. [Link]
-
Chem-Impex. (n.d.). 4-(4-Bromo-phenyl)-4-oxo-butyric acid methyl ester. Retrieved from chem-impex.com. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and byproduct formation that can be encountered during this multi-step synthesis. Our goal is to equip you with the scientific understanding to not only identify and solve common issues but also to proactively optimize your reaction conditions for higher yield and purity.
I. Understanding the Synthetic Pathway
The synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate is typically achieved in a two-step process. A thorough understanding of each step is crucial for troubleshooting potential issues.
-
Step 1: Friedel-Crafts Acylation. This initial step involves the reaction of chlorobenzene with succinic anhydride, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), to form 4-(4-chlorophenyl)-4-oxobutanoic acid.[1]
-
Step 2: Fischer Esterification. The carboxylic acid intermediate is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, ethyl 4-(4-chlorophenyl)-4-oxobutanoate.[2][3]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and potential byproducts.
Q1: What are the most common byproducts in the Friedel-Crafts acylation step?
A1: The primary byproducts in this step are regioisomers of the desired product.[1][4] While the para-substituted product is the major isomer due to the directing effect of the chlorine atom on the benzene ring, ortho and, to a lesser extent, meta isomers can also form.[4][5] The ratio of these isomers is influenced by reaction conditions such as temperature and the choice of solvent.
Q2: How can I minimize the formation of isomeric byproducts?
A2: Lowering the reaction temperature can often improve the selectivity for the para isomer. Steric hindrance at the ortho position makes the para position more accessible to the acylating agent. Additionally, the choice of solvent can play a role; for instance, using a non-polar solvent can sometimes enhance regioselectivity.
Q3: I am observing unreacted starting materials in my final product. What could be the cause?
A3: Unreacted starting materials can result from several factors:
-
Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic. Exposure to moisture will deactivate it, leading to an incomplete reaction.[1]
-
Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required as it complexes with the product.
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q4: What are the potential byproducts from the esterification step?
A4: The most common impurity from this step is unreacted 4-(4-chlorophenyl)-4-oxobutanoic acid due to the reversible nature of the Fischer esterification.[2][3] Another potential byproduct is diethyl ether, formed by the acid-catalyzed dehydration of ethanol, especially at higher temperatures.
Q5: How can I drive the esterification reaction to completion?
A5: To favor the formation of the ester, you can:
-
Use a large excess of ethanol to shift the equilibrium towards the products.[2]
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.[2]
-
Use an appropriate amount of a strong acid catalyst like sulfuric acid.
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-(4-chlorophenyl)-4-oxobutanoic acid | 1. Inactive AlCl₃ catalyst due to moisture exposure.[1]2. Insufficient reaction time or temperature.3. Sub-optimal stoichiometry of reactants. | 1. Use fresh, anhydrous AlCl₃ and handle it under inert conditions.2. Monitor the reaction progress using TLC to ensure completion.3. Ensure the correct molar ratios of chlorobenzene, succinic anhydride, and AlCl₃ are used. |
| Presence of Multiple Isomers in the Product | 1. High reaction temperature favoring the formation of the ortho isomer.[4]2. Choice of solvent influencing regioselectivity. | 1. Conduct the Friedel-Crafts acylation at a lower temperature (e.g., 0-5 °C).2. Experiment with different solvents to optimize for the para product.3. Purify the product mixture by recrystallization, as the isomers often have different solubilities. |
| Incomplete Esterification | 1. Insufficient amount of ethanol or acid catalyst.2. Presence of water in the reaction mixture.[2]3. Short reaction time. | 1. Use a significant excess of ethanol and an adequate amount of acid catalyst.2. Ensure all reagents and glassware are dry. Consider using a drying agent or a Dean-Stark trap to remove water.3. Reflux the reaction mixture for a sufficient duration, monitoring by TLC. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition or polymerization.2. Use of a strong acid catalyst in the esterification at elevated temperatures can cause charring. | 1. Maintain careful temperature control throughout the reaction.2. For the esterification, consider using a milder acid catalyst or conducting the reaction at a lower temperature for a longer period. |
Byproduct Formation Pathways
The following diagram illustrates the formation of the desired product and key byproducts during the Friedel-Crafts acylation step.
Caption: Byproduct formation in Friedel-Crafts acylation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues with your synthesis.
Caption: A logical troubleshooting workflow.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, add chlorobenzene (1.1 equivalents) dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC indicates the consumption of the starting materials.
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with water.
-
Extract the organic layer with a saturated sodium bicarbonate solution to separate the acidic product.
-
Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the crude 4-(4-chlorophenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Protocol 2: Synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 equivalent) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 g of carboxylic acid).
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours, or until TLC indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
V. References
-
Benchchem. Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols. Available at:
-
Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Available at:
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at:
-
Benchchem. Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at:
-
Sigma-Aldrich. Friedel–Crafts Acylation. Available at:
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at:
-
Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is. Available at:
-
Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available at:
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at:
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
Troubleshooting low yield in the preparation of ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Welcome to the technical support guide for the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and professionals in drug development. The synthesis, typically achieved through a Friedel-Crafts acylation of chlorobenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification), is a robust but nuanced procedure. Low yields can often be traced back to specific, rectifiable issues within the experimental setup and execution.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is designed to help you systematically identify and solve common problems encountered during the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Question 1: My reaction has a very low yield or failed to produce any product. What are the primary causes?
Several factors can lead to a failed or low-yield reaction. The most common culprits involve catalyst activity, reagent quality, and reaction conditions.
A1: Catalyst Inactivity or Insufficiency
The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the linchpin of the Friedel-Crafts acylation. Its effectiveness can be easily compromised.
-
Moisture Sensitivity: AlCl₃ is extremely hygroscopic and reacts violently with water.[1] Any moisture in your glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.[1][2]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried). Use anhydrous solvents and fresh, high-purity AlCl₃ from a newly opened container.
-
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[3][4][5]
-
Solution: Use a slight excess (e.g., 1.1 to 1.3 equivalents) of AlCl₃ relative to the limiting reagent (ethyl succinyl chloride) to ensure the reaction goes to completion.
-
A2: Issues with Reactants
-
Purity of Chlorobenzene: While chlorobenzene is a relatively stable starting material, impurities can interfere with the reaction.
-
Stability of Ethyl Succinyl Chloride: As an acid chloride, ethyl succinyl chloride is also sensitive to moisture and can hydrolyze to succinic acid and ethanol, which will not participate in the desired reaction.
-
Solution: Use freshly distilled or high-purity reagents. Verify the integrity of the ethyl succinyl chloride via techniques like IR spectroscopy if its quality is in doubt.
-
A3: Substrate Deactivation
The Friedel-Crafts acylation is an electrophilic aromatic substitution. The chlorine atom on chlorobenzene is an electron-withdrawing group, which deactivates the benzene ring, making it less nucleophilic and thus less reactive than benzene itself.[6][7]
-
Solution: While chlorobenzene is reactive enough for this synthesis, this inherent deactivation means that optimal reaction conditions (temperature, reaction time) are crucial. Insufficient heating or a short reaction time may result in a low conversion rate.
Question 2: I am observing the formation of multiple products or significant side reactions. What is happening?
While Friedel-Crafts acylation is generally regioselective and less prone to polysubstitution than its alkylation counterpart, side reactions can still occur.[5][8]
A1: Isomer Formation
The chloro group is an ortho-, para-director. Therefore, the acylation of chlorobenzene will produce a mixture of two isomers: the desired para-substituted product (4-chloro) and the ortho-substituted product (2-chloro).[9]
-
Solution: The para isomer is typically the major product due to reduced steric hindrance.[9] The isomers can usually be separated by column chromatography or recrystallization. Careful analysis of your crude product (e.g., by ¹H NMR or GC-MS) will help you determine the isomeric ratio.
A2: Reaction with the Ester Group
It is a known issue that the Lewis acid can coordinate with the carbonyl of the ester group in the succinyl chloride, potentially leading to undesired side reactions or incomplete reaction.
-
Solution: A common strategy is to perform the Friedel-Crafts reaction with succinic anhydride first, which yields 4-(4-chlorophenyl)-4-oxobutanoic acid. This acid can then be esterified in a subsequent step to give the desired ethyl ester. This two-step process often provides a cleaner reaction and higher overall yield.
Question 3: The reaction mixture turned dark or black, and I isolated a tar-like substance. What caused this?
A dark, tarry reaction mixture is usually indicative of decomposition or polymerization side reactions.
A1: Excessive Reaction Temperature
While some heating may be necessary to drive the reaction with the deactivated chlorobenzene ring, excessively high temperatures can lead to the decomposition of reactants and products.[6]
-
Solution: Maintain careful control over the reaction temperature. Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents, as the initial complex formation is often exothermic.[10] Then, allow the reaction to warm to room temperature or heat it gently, monitoring the progress by TLC or GC.
A2: Impurities in Starting Materials
Impurities can act as catalysts for polymerization or other unwanted side reactions.
-
Solution: As mentioned before, ensure the use of high-purity, anhydrous reagents and solvents.
Question 4: My work-up procedure seems to be causing a loss of product. How can I optimize it?
The work-up for a Friedel-Crafts acylation is critical for both quenching the reaction and isolating the product.
A1: Incomplete Quenching
The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex.[3][10]
-
Solution: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[11] This hydrolyzes the aluminum salts and breaks up the product complex.
A2: Emulsion Formation During Extraction
The presence of aluminum salts can sometimes lead to the formation of emulsions during the extraction with an organic solvent, making phase separation difficult and leading to product loss.
-
Solution: Ensure the aqueous layer is sufficiently acidic. Adding more solvent or a saturated brine solution can also help to break up emulsions.
A3: Product Hydrolysis
If the work-up conditions are too harsh (e.g., prolonged exposure to strong acid or base), the ethyl ester group could be hydrolyzed.
-
Solution: Perform the work-up and extractions promptly. Use a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid in the organic layer.[11] Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before removing the solvent.[3]
II. Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride necessary? Can I use aqueous AlCl₃? A1: No, aqueous AlCl₃ cannot be used. Aluminum chloride is a Lewis acid that functions as a catalyst by activating the acyl chloride.[2][12] In the presence of water, it hydrolyzes to aluminum hydroxide, losing its Lewis acidity and becoming inactive as a catalyst.[1][2]
Q2: My aromatic substrate has an amine (-NH₂) or hydroxyl (-OH) group. Why is the reaction not working? A2: Aromatic compounds with basic functional groups containing lone pairs of electrons, such as amines and alcohols, will react with the Lewis acid catalyst.[1][13] The lone pair on the nitrogen or oxygen will coordinate with the AlCl₃, deactivating the catalyst and preventing the Friedel-Crafts reaction from occurring.[3][7]
Q3: Can I use a catalytic amount of AlCl₃? A3: No, a stoichiometric amount (or a slight excess) of AlCl₃ is required for Friedel-Crafts acylation.[4][5] The ketone product forms a stable complex with the AlCl₃, which removes the catalyst from the reaction cycle.[3]
Q4: Is it better to use ethyl succinyl chloride or succinic anhydride? A4: Using succinic anhydride to first form the keto-acid, followed by esterification, is often a more reliable method. This avoids potential side reactions involving the ester group of ethyl succinyl chloride and the Lewis acid catalyst.
Q5: How can I monitor the progress of my reaction? A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product, allowing you to determine the optimal reaction time.
III. Experimental Workflow and Data
Troubleshooting Flowchart
The following diagram illustrates a systematic approach to troubleshooting low yields in this synthesis.
Caption: A stepwise workflow for troubleshooting low yields.
Typical Reagent Stoichiometry
| Reagent | Molar Eq. | Purpose | Key Consideration |
| Chlorobenzene | 1.0 | Aromatic Substrate | Must be anhydrous |
| Ethyl Succinyl Chloride | 1.0-1.2 | Acylating Agent | Moisture sensitive |
| Aluminum Chloride (AlCl₃) | 1.1-1.3 | Lewis Acid Catalyst | Must be anhydrous; stoichiometric amount required |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Must be anhydrous |
References
- BenchChem. (n.d.). Managing Catalyst Deactivation in Friedel-Crafts Reactions.
- Various Authors. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Quora.
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts Acylation Catalyst Deactivation.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Various Authors. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction? Quora.
- BenchChem. (n.d.). Experimental Setup for Friedel-Crafts Acylation Reactions.
- LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- NileRed. (2020). Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry.
- LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Land of Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Minimizing polysubstitution in the Friedel-Crafts acylation of chlorobenzene
Technical Support Center: Friedel-Crafts Acylation
Welcome to the technical support guide for optimizing the Friedel-Crafts acylation of chlorobenzene. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction selectivity, specifically the formation of polysubstituted byproducts. We will explore the mechanistic nuances of this reaction and provide actionable troubleshooting strategies and optimized protocols to ensure high yields of the desired mono-acylated product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the acylation of chlorobenzene. The answers are framed to provide both a direct solution and a deeper understanding of the underlying chemical principles.
Q1: I'm observing significant di-acylated products. I thought Friedel-Crafts acylation was self-limiting due to product deactivation. What's going wrong?
A: This is a common and valid observation. While Friedel-Crafts acylation is far less prone to polysubstitution than its alkylation counterpart, the "self-limiting" nature is not absolute. Here’s a breakdown of the causality:
-
Mechanism of Deactivation: The primary reason for mono-selectivity is that the product, an acylchlorobenzene, is an aromatic ketone. The acyl group is strongly electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack.[1][2] Additionally, the Lewis acid catalyst (e.g., AlCl₃) strongly coordinates with the lone pair of electrons on the ketone's carbonyl oxygen.[3] This complexation places a partial positive charge on the oxygen, further enhancing the deactivating effect and making a second acylation energetically unfavorable under standard conditions.
-
When Deactivation is Overcome: Polysubstitution occurs when the reaction conditions are harsh enough to overcome this deactivation energy barrier. This typically happens due to:
-
High Temperatures: Excess thermal energy can provide the necessary activation energy for the deactivated ring to attack another acylium ion.
-
Prolonged Reaction Times: Allowing the reaction to stir for too long after the initial starting material is consumed increases the probability of the less favorable second acylation occurring.
-
High Catalyst Concentration/Activity: An overly active catalyst or a high concentration can increase the rate of both the first and second substitution reactions.
-
Q2: How does my choice of Lewis acid catalyst impact selectivity and the risk of polysubstitution?
A: The Lewis acid is the heart of the reaction, and its choice is critical. Catalysts vary in their activity, which directly influences reaction rate and potential side reactions.
-
Common Lewis Acids: The most common catalysts for Friedel-Crafts reactions are AlCl₃, FeCl₃, BF₃, and SbCl₅.[4][5] For a deactivated substrate like chlorobenzene, a strong catalyst like aluminum chloride (AlCl₃) is often required to achieve a reasonable reaction rate.[1]
-
Catalyst Activity vs. Selectivity:
-
Aluminum Chloride (AlCl₃): As a very strong Lewis acid, AlCl₃ is highly effective at generating the acylium ion electrophile.[5] However, its high reactivity can sometimes lead to less selective reactions if conditions are not carefully controlled. A key point is that AlCl₃ is typically used in stoichiometric amounts, not catalytic amounts, precisely because it complexes so strongly with the ketone product. This complexation is what primarily prevents polysubstitution.[3] If polysubstitution is still observed, it suggests other parameters (like temperature) are too high.
-
Ferric Chloride (FeCl₃): A milder Lewis acid than AlCl₃, FeCl₃ can sometimes offer better control and selectivity, though it may require higher temperatures or longer reaction times to achieve comparable conversion.
-
-
Practical Insight: If polysubstitution is an issue with AlCl₃, simply switching to a weaker catalyst may not be the solution, as the reaction might stall. The better approach is to optimize the conditions for AlCl₃, focusing on temperature and stoichiometry.
Q3: Can the order of reagent addition influence the outcome and minimize byproducts?
A: Absolutely. The order of addition is a critical, yet often overlooked, parameter for controlling the reaction profile, especially its exothermicity.
The reaction between the acyl chloride and aluminum chloride to form the acylium ion complex is highly exothermic.[6] Adding the catalyst to the acyl chloride can generate a significant amount of heat. A sudden temperature spike can lead to side reactions.
Recommended Procedure (Normal Addition):
-
Suspend the aluminum chloride in an inert solvent (e.g., dichloromethane) and cool the mixture in an ice bath.
-
Slowly add the acyl chloride to this cooled suspension. This allows for controlled formation of the electrophile.
-
Finally, add the chlorobenzene dropwise to the reaction mixture, maintaining the low temperature.
This method ensures that the concentration of the highly reactive acylium ion is kept low at any given moment and that the temperature is well-regulated, thus favoring the desired mono-acylation pathway.
Q4: What is the optimal temperature and reaction time to favor mono-acylation?
A: The general principle is to use the lowest temperature and shortest time necessary for complete consumption of the starting material.
-
Temperature Control: Start the reaction at a low temperature (0–5 °C) using an ice bath, especially during the addition of reagents, to manage the initial exotherm.[6] After the addition is complete, the reaction can be allowed to slowly warm to room temperature. For a deactivated ring like chlorobenzene, some gentle heating may be required to drive the reaction to completion, but this should be done cautiously. A study on the benzoylation of chlorobenzene highlights that temperature does affect the isomer distribution and byproduct formation.[7]
-
Reaction Monitoring: Do not run the reaction for a fixed "cookbook" time. Actively monitor its progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Once the chlorobenzene has been consumed, the reaction should be quenched promptly. This is the most effective way to prevent the slow, undesired second acylation of the product.
Best Practices & Optimized Protocol
Adhering to best practices is essential for reproducibility and high selectivity. This section provides a summary of key parameters and a detailed experimental protocol.
Table 1: Key Parameter Optimization for Mono-acylation of Chlorobenzene
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | Use chlorobenzene in excess (e.g., 2-5 equivalents) or as the solvent. | Statistically increases the probability of the acylium ion reacting with the starting material rather than the less reactive product.[8] |
| Catalyst | Anhydrous AlCl₃ (1.1 - 1.2 equivalents). | A strong catalyst is needed for the deactivated ring. Using slightly more than a stoichiometric amount ensures full complexation with the product ketone, preventing polysubstitution.[3] Ensure the AlCl₃ is anhydrous, as water deactivates it.[2] |
| Solvent | Inert, dry solvent (e.g., Dichloromethane, Carbon Disulfide) or excess chlorobenzene. | Prevents the solvent from participating in the reaction. Avoids solvents like benzene that would compete as a substrate.[2] |
| Temperature | 0 °C during addition, then slowly warm to room temperature. Gentle reflux only if necessary. | Controls the initial exothermic reaction and minimizes thermal energy that could overcome the deactivation barrier for polysubstitution.[6] |
| Reagent Addition | Slowly add acyl chloride to a cooled suspension of AlCl₃, followed by slow addition of chlorobenzene. | Maintains a low concentration of the electrophile and controls the exotherm, preventing temperature spikes and side reactions.[6] |
| Reaction Time | Monitor by TLC/GC and quench immediately upon consumption of chlorobenzene. | Prevents the product from undergoing a second, slower acylation reaction. |
Diagram 1: Acylation Mechanism & Product Deactivation
Caption: Mechanism showing product deactivation via catalyst complexation.
Detailed Protocol: Synthesis of 4-Chloroacetophenone
This protocol details the acetylation of chlorobenzene, a representative Friedel-Crafts acylation.
Materials:
-
Chlorobenzene (reagent grade, dried over 4Å molecular sieves)
-
Acetyl chloride (reagent grade)
-
Anhydrous aluminum chloride (ensure it is a free-flowing powder, not clumped)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂ or Drierite), and an addition funnel.[1]
-
Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous aluminum chloride (13.3 g, 0.10 mol) and 50 mL of anhydrous DCM. Begin stirring to form a suspension.
-
Cooling: Immerse the flask in an ice-water bath to cool the suspension to 0-5 °C.
-
Electrophile Formation: Add acetyl chloride (7.1 mL, 0.10 mol) to the addition funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: After the acetyl chloride addition is complete, add chlorobenzene (22.5 g, 0.20 mol) to the addition funnel. Add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Workup - Quenching: Once the starting material is consumed, cool the reaction flask back down in an ice bath. Very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice (100 g) and concentrated HCl (20 mL).[6] This will hydrolyze the aluminum salts and break the product-catalyst complex. Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).[6]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-chloroacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Diagram 2: Troubleshooting Workflow for Polysubstitution
Caption: A logical workflow for diagnosing and solving polysubstitution.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Simple Steps To Organic Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Quora. (2019). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene?[Link]
-
Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
-
UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. [Link]
Sources
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- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Removal of aluminum chloride catalyst from "4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester" reaction
Product Focus: 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester Topic: Effective Removal of Aluminum Chloride Catalyst and Workup Optimization
Welcome to the technical support center for drug development and synthesis professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols for the post-reaction workup of the Friedel-Crafts acylation synthesis of "this compound," focusing specifically on the complete removal of the aluminum chloride (AlCl₃) catalyst.
Introduction: The Chemistry of the Challenge
The synthesis of this compound via Friedel-Crafts acylation is a robust method for C-C bond formation.[1] The mechanism involves the generation of a reactive acylium ion from an acyl chloride or anhydride, facilitated by a strong Lewis acid, typically anhydrous aluminum chloride.[2][3]
A critical, often misunderstood, aspect of this reaction is the role of AlCl₃. Unlike a true catalyst, it is required in stoichiometric amounts or even in excess. This is because the ketone product formed is a Lewis base that forms a stable, often brightly colored, complex with the AlCl₃.[4][5] The primary goal of the reaction workup is to hydrolyze this complex to liberate the desired ketone product and efficiently remove all aluminum-containing species from the organic phase.[2][6] Failure to do so leads to purification difficulties, yield loss, and potential interference in subsequent synthetic steps.
This guide provides direct answers and solutions to the common challenges encountered during this crucial workup phase.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ required for the acylation reaction?
In Friedel-Crafts acylation, the AlCl₃ activates the acylating agent (e.g., succinic anhydride derivative) to form a highly electrophilic acylium ion.[7] However, the carbonyl oxygen of the resulting ketone product is also a Lewis basic site. It readily coordinates with the strong Lewis acid AlCl₃, forming a stable complex.[4] This complex deactivates the AlCl₃, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed, necessitating its use in stoichiometric quantities.
Q2: What happens chemically when I "quench" the reaction with water or acid?
Quenching is the process of destroying the reactive species and breaking the aluminum chloride-ketone complex. When the reaction mixture is added to water, the highly hygroscopic AlCl₃ reacts vigorously in a strongly exothermic hydrolysis reaction.[8][9] Water molecules displace the ketone and chloride ligands from the aluminum center, forming the hexaaquaaluminum complex, [Al(H₂O)₆]³⁺, and liberating your ketone product.[9] This process also generates hydrochloric acid (HCl), making the aqueous solution highly acidic.[10][11]
Q3: Is it better to quench with plain ice/water or with an acidic solution (ice/HCl)?
For this specific workup, quenching with a dilute acid solution (e.g., a mixture of ice and concentrated HCl) is superior and highly recommended.[12][13] While quenching with water alone will generate HCl, starting with an acidic solution ensures the pH remains low. This is crucial because it keeps the resulting aluminum salts, like aluminum hydroxide, soluble in the aqueous phase as Al³⁺(aq) ions or various chloro-aqua complexes.[14] Quenching in neutral water can lead to the precipitation of gelatinous aluminum hydroxide (Al(OH)₃) as the generated HCl is neutralized, a common source of workup problems.[9][12]
Q4: How can I confirm that all aluminum has been removed from my final product?
For routine organic lab work, visual confirmation is the first step; the organic layer should be clear and free of particulates or haze after washing and drying. A simple qualitative test can be performed: take a small sample of the final aqueous wash, and add a drop of dilute NaOH. If a gelatinous white precipitate (Al(OH)₃) forms, it indicates that aluminum salts are still being washed out of your organic layer. For stringent, quantitative analysis required in drug development, more sophisticated methods are necessary. Techniques like Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), or X-ray Fluorescence (XRF) can detect trace levels of aluminum.[15][16]
Troubleshooting Guide
This section addresses the most common issues encountered during the workup phase.
Issue 1: A Persistent, Unbreakable Emulsion Has Formed
Probable Cause: This is the most frequent problem and is typically caused by the formation of finely dispersed, gelatinous aluminum hydroxide at the aqueous-organic interface, which acts as a surfactant, stabilizing the emulsion.[12][13] This often happens if the quench is not sufficiently acidic or if a subsequent wash with a base (like NaHCO₃) is performed prematurely.
Solutions:
| Solution Strategy | Mechanism of Action | When to Use |
| 1. Add Brine | "Salting out" increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and destabilizing the emulsion.[12][17] | This is the first and simplest method to try. |
| 2. Acidify the Mixture | If the emulsion contains Al(OH)₃, adding more dilute HCl will dissolve the precipitate by converting it to soluble AlCl₃. | When the emulsion is suspected to be stabilized by aluminum hydroxide. |
| 3. Filter through Celite® | The diatomaceous earth provides a large surface area that can physically break up the emulsion and trap fine particulates.[12] | For stubborn emulsions that do not respond to ionic strength changes. |
| 4. Centrifugation | Applying a strong centrifugal force can mechanically separate the two phases. This is highly effective but equipment-dependent.[17] | For small-scale, high-value samples where other methods have failed. |
| 5. Gentle Agitation | In future experiments, avoid vigorous shaking in the separatory funnel. Gentle, repeated inversions are sufficient for extraction and minimize emulsion formation.[12] | A preventative measure for all extractions involving aluminum salts. |
Issue 2: A Thick, Gelatinous Precipitate Clogs the Funnel and Filters
Probable Cause: You have precipitated aluminum hydroxide, Al(OH)₃. This occurs when the pH of the aqueous layer rises to a neutral or slightly basic level during the workup, causing the soluble Al³⁺ ions to precipitate.[9]
Solutions:
-
Primary Solution (Dissolution): Transfer the entire mixture (both layers and the precipitate) back to a larger flask and add dilute hydrochloric acid while stirring. Continue adding acid until the gelatinous solid completely dissolves. The mixture can then be returned to a separatory funnel for proper layer separation. This is the most chemically sound approach.[12][18]
-
Secondary Solution (Filtration Aid): If redissolving is not feasible, filter the entire mixture through a thick pad of Celite®. The Celite® creates a more porous filter bed, preventing the gel from completely clogging the filter paper.[12] However, this method risks product loss due to adsorption onto the Celite® and the precipitate.
Issue 3: The Organic Layer Retains a Yellow/Orange Color After Washing
Probable Cause: A persistent color often indicates that the aluminum chloride-ketone complex has not been fully hydrolyzed. This can happen if the quenching was not vigorous or long enough, or if an insufficient amount of water/acid was used.
Solutions:
-
Rewash with Dilute Acid: Wash the organic layer again with 1M HCl. Ensure thorough mixing and allow for sufficient contact time. The color should transfer to the aqueous layer as the complex is broken.
-
Stir with Rochelle's Salt Solution: For very persistent cases, washing with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be effective.[18] The tartrate ion is a chelating agent that strongly binds to aluminum, helping to sequester it from the organic layer.
Process Workflow and Troubleshooting Diagram
The following diagram outlines the recommended workup procedure and key troubleshooting decision points.
Sources
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- 15. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. reddit.com [reddit.com]
Stability of ethyl 4-(4-chlorophenyl)-4-oxobutanoate under acidic and basic conditions
Welcome to the technical support guide for ethyl 4-(4-chlorophenyl)-4-oxobutanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this β-keto ester under various experimental conditions. Here, we will move beyond simple protocols to explain the causality behind the observed chemical behavior, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary stability concerns for ethyl 4-(4-chlorophenyl)-4-oxobutanoate during experimental workflows?
A1: The main stability concern for ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a β-keto ester, is its susceptibility to hydrolysis. This reaction cleaves the ester bond, yielding ethanol and the corresponding β-keto acid, 4-(4-chlorophenyl)-4-oxobutanoic acid. This hydrolysis can be catalyzed by both acids and bases.[1][2][3] A significant secondary reaction, particularly under acidic conditions and/or with heating, is the decarboxylation of the resulting β-keto acid to form 1-(4-chlorophenyl)propan-1-one and carbon dioxide.[4][5][6] Understanding and controlling the pH and temperature of your solutions are therefore critical to maintaining the integrity of the compound.
Stability Under Acidic Conditions
Q2: My experiment requires an acidic mobile phase for chromatography. I'm observing a new, unexpected peak over time. What could be happening?
A2: The appearance of a new peak when using an acidic mobile phase strongly suggests acid-catalyzed hydrolysis of the ethyl ester, followed by decarboxylation of the intermediate β-keto acid.
-
Causality: The mechanism involves two main stages. First, the carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon for nucleophilic attack by water.[7][8][9][10] This leads to the formation of a tetrahedral intermediate, which then eliminates ethanol to yield 4-(4-chlorophenyl)-4-oxobutanoic acid.[11] Because this is a β-keto acid, it is prone to decarboxylation, especially with even gentle heating.[4][12][13] The β-keto acid can form a cyclic, six-membered transition state that facilitates the loss of CO₂, resulting in an enol intermediate that quickly tautomerizes to the more stable ketone, 1-(4-chlorophenyl)propan-1-one.[5][6] This ketone is likely the new peak you are observing.
Q3: How can I minimize degradation of ethyl 4-(4-chlorophenyl)-4-oxobutanoate in acidic solutions?
A3: To minimize degradation, you should focus on controlling temperature, acid concentration, and exposure time.
-
Temperature Control: Perform all manipulations at low temperatures (e.g., on an ice bath) whenever possible. Avoid heating acidic solutions of the compound unless the reaction (hydrolysis and decarboxylation) is intended.[4][13]
-
pH and Buffer Selection: Use the mildest acidic conditions that your experimental protocol will allow. If possible, use a buffered system to maintain a constant pH.
-
Time: Prepare acidic solutions of the compound immediately before use. Do not store them for extended periods.
-
Analytical Considerations: When analyzing by techniques like HPLC, consider using a mobile phase with a lower acid concentration or a different acidic modifier. Ensure the autosampler is cooled to prevent degradation of samples waiting for injection.
Stability Under Basic Conditions
Q4: I am attempting a reaction using a base, and my starting material, ethyl 4-(4-chlorophenyl)-4-oxobutanoate, is rapidly disappearing, but I am not getting my expected product. What is the likely side reaction?
A4: The rapid disappearance of your starting material under basic conditions is almost certainly due to base-promoted hydrolysis, also known as saponification.[1][14][15]
-
Causality: Unlike acid-catalyzed hydrolysis which is a reversible equilibrium, saponification is an irreversible process.[2][7][14] The hydroxide ion (or other base) directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution.[16][17][18] This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to form the carboxylic acid.[16][17] In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either ethoxide or hydroxide) to form the carboxylate salt, 4-(4-chlorophenyl)-4-oxobutanoate.[14][16] This final acid-base step is thermodynamically very favorable and drives the reaction to completion, making it irreversible.[14][17]
Q5: Is decarboxylation a concern under basic conditions as well?
A5: Decarboxylation is significantly less likely under basic conditions. The mechanism for decarboxylation requires the protonated carboxylic acid to form the necessary cyclic transition state.[5][6] Under basic conditions, the intermediate exists as the carboxylate salt. The negative charge on the carboxylate group disfavors the cyclic electron movement required for CO₂ elimination. Therefore, the primary degradation product you will isolate after a basic reaction (and subsequent acidic workup) is the β-keto acid, 4-(4-chlorophenyl)-4-oxobutanoic acid.
Q6: I need to perform a reaction on another part of the molecule without hydrolyzing the ester. What precautions should I take?
A6: Protecting the ester from hydrolysis is key.
-
Base Selection: Use non-nucleophilic, sterically hindered bases if your reaction allows (e.g., for a deprotonation elsewhere on the molecule). If a nucleophilic base is required, use the stoichiometric amount needed at the lowest possible temperature to favor your desired reaction over saponification.
-
Aprotic Conditions: Whenever possible, conduct the reaction under strictly anhydrous (aprotic) conditions. The absence of water will prevent hydrolysis.[19]
-
Reaction Time and Temperature: Keep the reaction time as short as possible and maintain low temperatures to reduce the rate of saponification.
-
Workup: Quench the reaction carefully and neutralize the base promptly during the workup procedure to minimize the time the ester is exposed to basic aqueous conditions.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Decreasing compound activity over the time course of an experiment. | Hydrolysis in aqueous buffer. The compound is degrading into the less active (or inactive) β-keto acid or its decarboxylated product in your assay medium. | 1. Analyze Buffer Stability: Incubate the compound in the assay buffer for the full duration of the experiment. At various time points, quench a sample and analyze by HPLC or LC-MS to quantify the remaining parent compound. 2. Adjust Buffer pH: If degradation is observed, assess if the buffer pH can be adjusted closer to neutral without affecting the assay biology. 3. Prepare Fresh Solutions: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and make final dilutions into the aqueous buffer immediately before starting the assay. |
| High variability between replicate wells or plates. | Inconsistent preparation time or temperature exposure. Samples prepared earlier or left at room temperature for longer are degrading more than others. | 1. Standardize Workflow: Implement a strict, timed protocol for plate preparation. Ensure all plates and solutions are kept at a consistent, low temperature (e.g., on ice) until they are placed in the incubator. 2. Use Cooled Autosamplers: If using automated injection for analysis, ensure the autosampler is set to a low temperature (e.g., 4 °C) to prevent degradation in the sample queue. |
Issue: Purity Loss During Storage or Purification
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| A pure sample shows the appearance of impurities after storage as a solution. | Trace acid or base in the solvent. Residual acid or base can catalyze slow hydrolysis over time. | 1. Use High-Purity Solvents: Always use HPLC-grade or redistilled solvents for storing solutions of the compound. 2. Store as a Solid: For long-term storage, it is best to store the compound as a dry, solid material in a desiccator at a low temperature. 3. Avoid Chlorinated Solvents for Long-Term Storage: Solvents like dichloromethane can generate trace amounts of HCl over time, which can catalyze degradation. |
| Degradation observed during silica gel column chromatography. | Acidity of standard silica gel. The acidic nature of silica gel can cause hydrolysis and/or decarboxylation on the column, especially with longer residence times. | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), then re-equilibrate with the mobile phase. 2. Use Alternative Media: Consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase) for purification. 3. Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible. |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study - Hydrolysis
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[20][21][22][23]
Objective: To determine the degradation profile of ethyl 4-(4-chlorophenyl)-4-oxobutanoate under acidic and basic conditions.
Materials:
-
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Place the vial in a water bath at 60 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Keep the vial at room temperature. (Basic hydrolysis is often much faster).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase for analysis.
-
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Monitor the disappearance of the parent peak and the appearance of any degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without excessive secondary degradation.[20][23]
Visualizing Degradation Pathways
Below are diagrams illustrating the key chemical transformations discussed.
Caption: Acid-catalyzed degradation pathway.
Caption: Base-promoted hydrolysis (saponification) pathway.
Caption: Forced degradation experimental workflow.
References
-
Wikipedia. Ester hydrolysis. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]
-
Organic Chemistry with Victor. (2019). mechanism of ester hydrolysis. [Link]
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Creative Biolabs. Forced Degradation Studies. [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [Link]
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Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]
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Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
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Chemistry Steps. Decarboxylation. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
Chemistry LibreTexts. 8.8: Chemistry of Esters. [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
operachem. (2024). Saponification-Typical procedures. [Link]
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Organic Chemistry with Victor. (2025). Saponification Reaction of Esters. [Link]
-
Chem Yogi. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. [Link]
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Chemistry LibreTexts. Saponification. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
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Technical Support Center: Improving Regioselectivity in the Acylation of Chlorobenzene
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Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
For researchers, scientists, and professionals in drug development, the synthesis of aryl ketones and their derivatives is a foundational process. The target molecule, 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester, is a valuable intermediate whose efficient synthesis is of considerable interest. The primary and most established route to this class of compounds is the Friedel-Crafts acylation.[1][2]
The selection of a catalyst for this transformation is the most critical parameter, profoundly influencing reaction efficiency, regioselectivity, cost, and environmental impact. This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of this compound, supported by experimental data and field-proven insights to inform strategic catalyst selection.
The Core Transformation: Friedel-Crafts Acylation
The synthesis of the target ester is achieved via the Friedel-Crafts acylation of chlorobenzene. In this electrophilic aromatic substitution reaction, an acyl group is introduced into the aromatic ring. The reaction is initiated by a catalyst, typically a Lewis acid, which activates an acylating agent to form a highly electrophilic acylium ion.[2][3][4] Given the directing effects of the chlorine atom on the benzene ring and the steric bulk of the acylium ion, the reaction strongly favors the formation of the desired para-substituted product.[5]
Caption: General Friedel-Crafts acylation route to the product precursor.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates nearly every practical aspect of the synthesis, from reaction kinetics to process sustainability. We will compare three major classes of catalysts: traditional homogeneous Lewis acids, modern recyclable Lewis acids, and heterogeneous solid acids.
Traditional Homogeneous Lewis Acids: The High-Activity Benchmark
Conventional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are the historical workhorses of Friedel-Crafts chemistry.[5] They are highly effective at promoting the reaction, often leading to high conversions in relatively short times.
Mechanism and Causality: These strong Lewis acids readily coordinate with the acylating agent (e.g., succinic anhydride or its corresponding acid chloride) to generate the reactive acylium ion.[3] However, their high reactivity comes with significant drawbacks. The catalyst forms a strong complex with the carbonyl group of the aromatic ketone product.[2] This complexation deactivates the Lewis acid, meaning that stoichiometric or even super-stoichiometric quantities are required to drive the reaction to completion.[2] The subsequent aqueous workup, which is necessary to hydrolyze the complex and regenerate the ketone, produces large volumes of acidic waste, posing a significant environmental and disposal challenge.
Modern Homogeneous Catalysts: The Recyclable Alternative
Advances in catalysis have introduced metal triflates, such as Ytterbium triflate (Yb(OTf)₃) and Hafnium triflate (Hf(OTf)₄), as effective and more sustainable alternatives.[1][6] These catalysts are often more stable, less sensitive to moisture, and can be used in truly catalytic amounts, which dramatically improves the atom economy of the process.
Expertise in Action: Unlike AlCl₃, metal triflates do not form such a strong, deactivating complex with the product. This allows for a catalytic cycle to operate, reducing the required catalyst loading from >100 mol% to as little as 1-10 mol%. While sometimes requiring higher temperatures or longer reaction times, the benefits of reduced waste and easier handling make them highly attractive for modern synthesis.[1]
Heterogeneous Solid Acids: The Green Chemistry Frontier
The most significant advancement in sustainable synthesis involves the use of heterogeneous solid acid catalysts.[2] These materials, which exist in a different phase from the reaction mixture (typically solid catalyst in a liquid reaction), offer unparalleled advantages in industrial applications. Their primary benefits are straightforward separation from the reaction mixture (via simple filtration) and excellent potential for regeneration and reuse over multiple cycles.[2][7]
Key examples include:
-
Zeolites (e.g., H-ZSM-5, H-BEA): These microporous aluminosilicates possess strong Brønsted and Lewis acid sites within a structured framework.[8][9] Their defined pore structure can also impart shape selectivity, potentially improving product purity.
-
Acid-Treated Metal Oxides (e.g., ZnO, Sulfated Zirconia): These materials are robust, cost-effective, and can catalyze acylations effectively, sometimes even under solvent-free conditions, further enhancing the green credentials of the process.[6][7]
-
Supported Lewis Acids (e.g., Fe-montmorillonite K10 clay): Impregnating a Lewis acid onto a high-surface-area support like clay can enhance its activity and stability, combining the reactivity of the metal with the practical benefits of a solid catalyst.[10]
Caption: Logical relationship between catalyst classes and their key attributes.
Performance Data Summary
The following table summarizes representative performance data for various catalyst types in Friedel-Crafts acylation reactions. While the specific substrates may vary, these results illustrate the general trends in catalyst efficacy.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| AlCl₃ | Stoichiometric | Chlorobenzene | 25 - 80 | 4 - 24 | High | High reactivity, low cost | High waste, moisture sensitive, stoichiometric use | [11][12] |
| FeCl₃ | Stoichiometric | Toluene | Room Temp | - | 24 | Milder than AlCl₃ | Stoichiometric use, moderate yield | [5] |
| Yb(OTf)₃ | 10 mol% | 1,2-Dichloroethane | 80 | 20 | 95 | Catalytic, reusable, water tolerant | Higher cost, longer reaction time | [1] |
| Hf(OTf)₄ | 0.2 mol% | LiClO₄-MeNO₂ | 50 | 4 | 98 | Very high turnover, catalytic | Requires specific solvent system | [6] |
| H-ZSM-5 Zeolite | - | Toluene (vapor phase) | >100 | - | ~60 | Reusable, process-friendly | High temp, moderate yield | [10] |
| ZnO | - | Solvent-free | Room Temp | < 1 | >90 | Reusable, solvent-free, fast | Limited substrate scope | [6][7] |
Note: This table is a representative compilation. Direct comparison between different studies should be made with caution due to variations in substrates and experimental setups.
Experimental Protocols
A trustworthy protocol is a self-validating one. The following methodologies provide detailed, step-by-step instructions for synthesizing the precursor, 4-(4-Chloro-phenyl)-4-oxo-butanoic acid, using both a traditional and a modern heterogeneous catalyst. Esterification to the final product is a standard subsequent step.
Protocol 1: Traditional Synthesis using Aluminum Chloride (AlCl₃)
This protocol is adapted from established methods for the acylation of chlorobenzene with succinic anhydride.[12][13]
Materials:
-
Chlorobenzene (Solvent and reactant)
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.
-
Initial Charge: Add anhydrous AlCl₃ (2.2 equivalents) to an excess of chlorobenzene in the flask. Cool the mixture to 0-5°C in an ice bath.
-
Reactant Addition: Dissolve succinic anhydride (1.0 equivalent) in chlorobenzene and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-Chloro-phenyl)-4-oxo-butanoic acid, which can be purified by recrystallization.
Protocol 2: Heterogeneous Catalysis using Zinc Oxide (ZnO)
This protocol leverages a reusable, solvent-free approach, highlighting a greener synthetic route.[6][7]
Materials:
-
Chlorobenzene
-
Succinic Anhydride (or acyl chloride equivalent)
-
Zinc Oxide (ZnO) powder, activated
-
Dichloromethane (DCM) for workup
Procedure:
-
Catalyst Activation: Heat ZnO powder under vacuum at 150°C for 2 hours to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask, thoroughly mix the activated ZnO powder (e.g., 20 wt%), chlorobenzene (1.0 equivalent), and succinic anhydride (1.2 equivalents).
-
Reaction: Stir the solid-liquid mixture vigorously at room temperature or with gentle heating (e.g., 60°C) for 1-5 hours. Monitor the reaction by TLC or GC-MS.
-
Catalyst Recovery: Upon completion, add DCM to the reaction mixture to dissolve the product. Separate the solid ZnO catalyst by vacuum filtration. The recovered catalyst can be washed with DCM, dried, and reused for subsequent reactions.
-
Isolation: Take the filtrate and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: A generalized workflow for catalyst-driven organic synthesis.
Conclusion and Authoritative Recommendation
The synthesis of this compound via Friedel-Crafts acylation offers a compelling case study in catalyst selection.
-
For exploratory, small-scale synthesis where the primary goal is achieving a high yield of the target molecule quickly, traditional aluminum chloride (AlCl₃) remains a viable, albeit environmentally taxing, option. Its high activity is undeniable.
-
For medicinal chemistry and early-stage development , where flexibility, milder conditions, and avoidance of harsh reagents are paramount, metal triflates like Yb(OTf)₃ or Hf(OTf)₄ represent a superior choice. Their catalytic nature significantly reduces waste and simplifies handling.
-
For industrial-scale production and process chemistry , the long-term economic and environmental benefits of heterogeneous solid acids are unmatched. Catalysts like reusable ZnO or zeolites align with the principles of green chemistry, offering simplified product isolation, catalyst recycling, and a dramatic reduction in waste streams. While initial process optimization may be more intensive, the operational efficiencies are a decisive advantage.
Ultimately, the optimal catalyst is not a one-size-fits-all solution. It is a strategic choice informed by the specific goals of the synthesis, balancing the need for reactivity with the growing imperatives of sustainability and process efficiency.
References
- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. Benchchem.
- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Benchchem.
- Synthesis of 4-(4'-chlorophenyl)-4-oxo-but-2-enoic acid ethyl ester. PrepChem.com.
- Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation.
- Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
- Synthesis of 4-(2-Chlorophenyl)
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- EAS Reactions (3)
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
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A Comparative Guide to the Reactivity of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate and Other Ketoesters for Researchers in Drug Development
This guide provides an in-depth technical comparison of the chemical reactivity of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a γ-ketoester, with other structurally significant ketoesters. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in reactivity profiles, supported by established chemical principles and detailed experimental protocols. Our analysis will focus on key transformations relevant to synthetic chemistry, including carbonyl reductions, heterocyclic synthesis, and enolate-based alkylations.
Introduction: The Structural Nuances of Ketoesters
Ketoesters are a cornerstone of organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their reactivity is primarily dictated by the spatial relationship between the ketone and ester functionalities. This guide will focus on a comparative analysis of:
-
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (A γ-Ketoester): The subject of our primary focus, featuring a ketone at the γ-position relative to the ester.
-
Ethyl Acetoacetate (A β-Ketoester): A classic example of a β-ketoester, with the ketone at the β-position.
-
Ethyl Benzoylacetate (A β-Ketoester with Aromatic Moiety): To draw parallels in reactivity with an aromatic ketone.
The seemingly subtle difference in the placement of the carbonyl group—separated by one additional methylene unit in γ-ketoesters compared to β-ketoesters—profoundly influences their electronic and steric environments, leading to distinct reactivity pathways.
I. Comparative Reactivity in Carbonyl Reduction
The reduction of the ketone functionality in ketoesters to a secondary alcohol is a fundamental transformation in the synthesis of chiral building blocks for pharmaceuticals. The reactivity of the ketone is influenced by both electronic and steric factors.
Theoretical Framework:
The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophilic reducing agents.
-
Electronic Effects: The electron-withdrawing nature of the ester group influences the ketone's reactivity. In β-ketoesters like ethyl acetoacetate and ethyl benzoylacetate, the ester group is in closer proximity to the ketone, exerting a more significant inductive effect and potentially influencing the keto-enol equilibrium.[1] The 4-chlorophenyl group in our target γ-ketoester is also electron-withdrawing, which is expected to enhance the electrophilicity of the aromatic ketone.
-
Steric Hindrance: The accessibility of the carbonyl carbon to the reducing agent is crucial. The aromatic ring in ethyl 4-(4-chlorophenyl)-4-oxobutanoate and ethyl benzoylacetate presents greater steric bulk compared to the methyl group in ethyl acetoacetate.[2]
Comparative Data (Illustrative):
| Ketoester | Structural Class | Key Features | Expected Relative Reduction Rate |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | γ-Ketoester | Aromatic ketone, electron-withdrawing Cl | Moderate to High |
| Ethyl Acetoacetate | β-Ketoester | Aliphatic ketone, less steric hindrance | High |
| Ethyl Benzoylacetate | β-Ketoester | Aromatic ketone, conjugated system | Moderate |
Experimental Protocol: Sodium Borohydride Reduction of a γ-Ketoester
This protocol outlines a general procedure for the reduction of the ketone in ethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Materials:
-
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 4-(4-chlorophenyl)-4-oxobutanoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Carbonyl Reduction:
Caption: General experimental workflow for the reduction of a ketoester.
II. Heterocyclic Synthesis: The Paal-Knorr Furan Synthesis
The 1,4-dicarbonyl moiety present in γ-ketoesters makes them ideal precursors for the synthesis of five-membered heterocycles like furans and pyrroles through the Paal-Knorr synthesis.[3] β-Ketoesters, lacking this 1,4-relationship, do not undergo this transformation directly.
Mechanism Overview:
The Paal-Knorr furan synthesis involves the acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.[4] The reaction proceeds through the protonation of one carbonyl group, followed by nucleophilic attack from the enol of the other carbonyl, and subsequent dehydration to form the aromatic furan ring.[5][6]
Comparative Reactivity:
-
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: As a γ-ketoester, it is a suitable substrate for the Paal-Knorr synthesis. The electron-withdrawing chloro-substituent on the phenyl ring may influence the rate of enolization and cyclization.
-
Ethyl Acetoacetate and Ethyl Benzoylacetate: These β-ketoesters are not suitable substrates for the Paal-Knorr furan synthesis due to the absence of the requisite 1,4-dicarbonyl framework. They are, however, valuable precursors for other heterocyclic systems like pyrazoles and isoxazoles.[7]
Experimental Protocol: Paal-Knorr Furan Synthesis
This protocol describes a general method for the synthesis of a furan from a γ-ketoester.
Materials:
-
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 4-(4-chlorophenyl)-4-oxobutanoate (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (no more water is collected and the starting material is consumed), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Paal-Knorr Synthesis Mechanism:
Caption: Simplified mechanism of the Paal-Knorr furan synthesis.
III. Enolate Formation and Alkylation
The acidity of the α-protons in ketoesters allows for the formation of nucleophilic enolates, which can be subsequently alkylated. The position of these acidic protons differs between β- and γ-ketoesters, leading to different products.
Theoretical Framework:
-
β-Ketoesters (Ethyl Acetoacetate & Ethyl Benzoylacetate): The α-protons are flanked by two carbonyl groups, making them particularly acidic and facilitating easy enolate formation.[1] Alkylation occurs at the carbon between the two carbonyls.
-
γ-Ketoesters (Ethyl 4-(4-chlorophenyl)-4-oxobutanoate): This molecule has two sets of α-protons: those adjacent to the ketone (C3) and those adjacent to the ester (C2). The protons at C3 are generally more acidic due to being flanked by a ketone and an aromatic ring, leading to the formation of a specific enolate.[8]
Comparative Reactivity in Enolate Formation:
The acidity of the α-protons and thus the ease of enolate formation generally follows the order: β-ketoester > γ-ketoester > simple ketone or ester.
| Ketoester | Position of Acidic Protons | Expected Ease of Enolate Formation |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | C2 and C3 | Moderate (at C3) |
| Ethyl Acetoacetate | C2 | High |
| Ethyl Benzoylacetate | C2 | High |
Experimental Protocol: Alkylation of a Ketoester Enolate
This protocol provides a general procedure for the alkylation of a ketoester.
Materials:
-
Ketoester (e.g., Ethyl 4-(4-chlorophenyl)-4-oxobutanoate or Ethyl Acetoacetate)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the THF.
-
Add a solution of the ketoester (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Flow of Enolate Alkylation:
Caption: Conceptual workflow for the alkylation of a ketoester enolate.
Conclusion
The reactivity of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, as a representative γ-ketoester, displays distinct characteristics when compared to its β-ketoester counterparts. Its 1,4-dicarbonyl structure makes it a prime candidate for heterocyclic synthesis via the Paal-Knorr reaction, a pathway not directly accessible to β-ketoesters. In carbonyl reduction, the presence of the aromatic ring introduces steric considerations, while the chloro-substituent enhances the electrophilicity of the ketone. For enolate chemistry, the position of deprotonation and subsequent alkylation is fundamentally different, leading to structurally distinct products.
Understanding these nuances in reactivity is paramount for the strategic design of synthetic routes in drug discovery and development. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions in the selection and application of ketoesters for the synthesis of complex molecular targets.
References
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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NIH. (2020). The Allylic Alkylation of Ketone Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
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Organic Chemistry Portal. (2003). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
NIH. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
ChemTube3D. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Oxford University Press. (n.d.). Alkylation of enolates. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
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A Spectroscopic Guide to Distinguishing Ortho, Meta, and Para Isomers of Ethyl Chlorophenyl Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of positional isomers is paramount. Subtle shifts in substituent placement on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of ethyl chlorophenyl oxobutanoate, critical intermediates in various synthetic pathways.
This document moves beyond a simple data sheet, offering in-depth analysis of expected and observed spectroscopic behaviors across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Leveraging experimental data for the ortho isomer and predictive models based on established spectroscopic principles for the meta and para isomers, this guide serves as a practical tool for researchers to identify and differentiate these closely related compounds.
The Challenge of Isomer Differentiation
The ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers of ethyl 4-phenyl-3-oxobutanoate share the same molecular formula (C₁₂H₁₃ClO₃) and molecular weight (240.68 g/mol )[1][2][3]. Their structural similarity presents a significant analytical challenge, as they may exhibit comparable chromatographic behavior. Therefore, spectroscopic methods are indispensable for unambiguous identification. A key feature of these β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomers, which profoundly influences their NMR spectra.[4]
Caption: Experimental and data interpretation workflow for isomer identification.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method that induces fragmentation.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.
Predicted Fragmentation Patterns
The molecular ion peak [M]⁺• is expected at m/z 240, with an isotopic peak [M+2]⁺• at m/z 242 with approximately one-third the intensity, characteristic of a molecule containing one chlorine atom.
Key fragmentation pathways include:
-
Loss of the ethoxy group (-•OCH₂CH₃): m/z 195
-
Loss of the ethyl group (-•CH₂CH₃): m/z 211
-
McLafferty rearrangement: This can lead to the loss of ethylene from the ethyl ester.
-
Cleavage alpha to the carbonyl groups.
A significant difference is expected in the fragmentation of the ortho isomer due to the "ortho effect." This effect involves the interaction of the ortho substituent with the side chain, leading to a characteristic fragmentation pathway that is less prominent or absent in the meta and para isomers. For ortho-chloro substituted compounds, a distinct loss of the chlorine atom can occur. [5]This would result in a more abundant [M-Cl]⁺ ion for the ortho isomer compared to the meta and para isomers.
Conclusion
The differentiation of ortho, meta, and para isomers of ethyl chlorophenyl oxobutanoate requires a multi-faceted spectroscopic approach. While ¹H NMR, with its sensitivity to the symmetry of the aromatic ring, provides the most definitive information, ¹³C NMR, IR, and Mass Spectrometry offer crucial confirmatory data. By understanding the principles of tautomerism, substituent effects, and characteristic fragmentation patterns, researchers can confidently elucidate the structure of these important synthetic intermediates. This guide provides the foundational knowledge and expected spectral characteristics to navigate this analytical challenge effectively.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10847663, Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13069496, Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Molecular Spectroscopic Data. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Shullick, M. J., et al. (2004). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 15(10), 1468–1478. [Link]
-
SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]
-
University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
Sources
The Chemical Chessboard: A SAR-Driven Comparison of 4-(4-Chloro-phenyl)-4-oxo-butyric Acid Ethyl Ester Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
In the intricate world of medicinal chemistry, the subtle modification of a chemical scaffold can lead to profound changes in biological activity. This guide delves into the structure-activity relationship (SAR) of derivatives based on the "4-(4-Chloro-phenyl)-4-oxo-butyric acid" core, a privileged scaffold with demonstrated potential across various therapeutic areas. By objectively comparing the performance of key analogs and providing the underlying experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of this promising compound class.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 4-(4-aryl)-4-oxobutanoic acid framework is a versatile starting point for the design of biologically active molecules. Its inherent structural features, including an aromatic ring, a ketone carbonyl group, and a flexible butanoic acid chain, provide multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. While the ethyl ester of 4-(4-chloro-phenyl)-4-oxo-butyric acid is a specific entity of interest, the broader class of 4-aryl-4-oxobutanoic acid derivatives has been explored for a range of biological targets, including enzymes and receptors implicated in neurological disorders and infectious diseases.
Comparative Analysis: Unraveling the Impact of Structural Modifications
A systematic exploration of the SAR of this scaffold reveals critical insights into the structural requirements for potent biological activity. A key study in this area focused on the design and synthesis of 4-aryl-4-oxobutanoic acid amides as inhibitors of µ-calpain, a cysteine protease involved in various neurological disorders.[1] This research provides a valuable dataset for understanding how modifications to the core structure influence inhibitory potency.
The Aromatic "A-Ring": Substitution Matters
The nature and position of substituents on the phenyl ring (the "A-ring") play a crucial role in modulating activity. The parent compound in many SAR studies is often an unsubstituted or halogen-substituted phenyl ring. The presence of a chlorine atom at the para-position, as in the titular compound, is a common starting point in medicinal chemistry due to its ability to influence electronic properties and metabolic stability.
To illustrate the impact of A-ring substitution, let's examine a series of 4-aryl-4-oxobutanoic acid amides and their corresponding inhibitory activity against µ-calpain[1]:
| Compound ID | A-Ring Substituent (R¹) | Amide (R²) | IC₅₀ (µM) for µ-calpain |
| 1 | 4-Cl | -NH₂ | >10 |
| 2 | 2-OCH₃ | -NH₂ | 0.34 |
| 3 | 3-OCH₃ | -NH₂ | >10 |
| 4 | 4-OCH₃ | -NH₂ | >10 |
| 5 | 2-OCH₂OCH₃ | -NH₂ | 0.34 |
| 6 | 4-F | -NH₂ | >10 |
Data sourced from Lee et al., Bioorg. Med. Chem. Lett. 2009, 19 (2), 502-507.[1]
From this data, a clear trend emerges:
-
Positional Isomers are Critical: A methoxy group at the ortho-position (compound 2 ) leads to a dramatic increase in potency compared to its meta (compound 3 ) and para (compound 4 ) isomers. This suggests a specific steric and/or electronic interaction at the active site that is favored by the ortho substitution.
-
Bulky Ortho-Substituents are Tolerated and Potentially Beneficial: The methoxymethoxy (MOM) protected analog (compound 5 ) retains high potency, indicating that a larger group at the ortho position is well-accommodated and may even enhance binding.
-
Simple Halogen Substitution May Not Be Optimal: While the 4-chloro (compound 1 ) and 4-fluoro (compound 6 ) analogs are common starting points, in this particular assay, they demonstrate weak activity. This highlights the importance of exploring a diverse range of substituents beyond simple halogens.
The Butyric Acid Chain and its Terminus: The "Warhead"
The butanoic acid portion of the scaffold and its terminal functional group are critical for interacting with the biological target. In the case of the calpain inhibitors, the amide "warhead" is designed to interact with the active site of the enzyme. The nature of this amide has a significant impact on inhibitory activity.
| Compound ID | A-Ring Substituent (R¹) | Amide (R²) | IC₅₀ (µM) for µ-calpain |
| 5 | 2-OCH₂OCH₃ | -NH₂ | 0.34 |
| 7 | 2-OCH₂OCH₃ | -NHCH₃ | 1.1 |
| 8 | 2-OCH₂OCH₃ | -N(CH₃)₂ | >10 |
Data sourced from Lee et al., Bioorg. Med. Chem. Lett. 2009, 19 (2), 502-507.[1]
The data clearly indicates that:
-
Primary Amide is Preferred: The primary amide (compound 5 ) is the most potent, suggesting that the two hydrogen atoms on the nitrogen are important for hydrogen bonding interactions within the enzyme's active site.
-
Increasing Steric Hindrance Reduces Potency: Methylation of the amide nitrogen (compound 7 ) leads to a decrease in activity, and dimethylation (compound 8 ) results in a complete loss of potency. This steric hindrance likely disrupts the optimal binding conformation.
While the above data focuses on amide derivatives, it provides a strong rationale for the importance of the terminal functional group. For the titular ethyl ester , its interaction with a given target would be governed by different principles, likely involving hydrogen bond acceptance by the ester carbonyl and hydrophobic interactions of the ethyl group.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide a general workflow for the synthesis and evaluation of 4-(4-Chloro-phenyl)-4-oxo-butyric acid derivatives.
General Synthetic Workflow
The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry methods. A common route involves a Friedel-Crafts acylation reaction.
Caption: General synthetic workflow for 4-(4-chlorophenyl)-4-oxobutanoic acid derivatives.
Step-by-Step Protocol for Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or nitrobenzene), add succinic anhydride portion-wise at a reduced temperature (e.g., 0 °C).
-
Slowly add chlorobenzene to the reaction mixture, maintaining the reduced temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(4-chlorophenyl)-4-oxobutanoic acid.
Step-by-Step Protocol for Esterification:
-
Dissolve 4-(4-chlorophenyl)-4-oxobutanoic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ethyl ester.
Biological Evaluation Workflow
The choice of biological assay is dependent on the therapeutic target of interest. For enzyme inhibitors, a typical workflow would be as follows:
Sources
A Senior Application Scientist's Guide to the Electronic Effects of Substituents in 4-Aryl-4-Oxobutanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced electronic properties of molecules can dictate their biological activity and physical characteristics. The 4-aryl-4-oxobutanoic acid ester scaffold is a prevalent motif in numerous pharmacologically active compounds and functional materials. The electronic nature of the aryl substituent profoundly influences the reactivity of the entire molecule, particularly at the keto and ester carbonyl groups. This guide provides a comprehensive comparison of these electronic effects, supported by experimental data and detailed protocols, to empower researchers in their design and synthesis endeavors.
The Inductive and Resonance Tug-of-War: How Substituents Shape Electronic Landscapes
The electronic influence of a substituent on an aromatic ring is a delicate interplay of inductive and resonance effects. Inductive effects are transmitted through sigma (σ) bonds and are primarily governed by the electronegativity of the atoms. Resonance effects, on the other hand, involve the delocalization of pi (π) electrons across the conjugated system.
Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density of the aromatic ring. Conversely, EWGs, like nitro (-NO₂) and cyano (-CN) groups, decrease the electron density. This modulation of the electronic environment directly impacts the reactivity of the distal keto and ester functionalities in 4-aryl-4-oxobutanoic acid esters.
Caption: The interplay of inductive and resonance effects of aryl substituents on the 4-aryl-4-oxobutanoic acid ester scaffold.
Quantifying Electronic Effects: A Spectroscopic and Kinetic Approach
The electronic perturbations induced by aryl substituents can be quantitatively assessed through spectroscopic techniques and kinetic studies of reactions such as ester hydrolysis.
Spectroscopic Analysis: A Window into Electron Density
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the electronic environment of the keto and ester carbonyl groups.
-
Infrared (IR) Spectroscopy: The stretching frequency of a carbonyl bond (νC=O) is directly proportional to its bond strength. Electron-donating groups increase electron density on the aryl ring, which can be delocalized to the keto carbonyl group, weakening the C=O bond and causing a shift to a lower wavenumber. Conversely, electron-withdrawing groups decrease electron density, strengthening the C=O bond and shifting the stretching frequency to a higher wavenumber.
-
¹³C NMR Spectroscopy: The chemical shift (δ) of the carbonyl carbon is sensitive to the electron density around it. EDGs increase electron shielding, causing an upfield shift (lower ppm), while EWGs decrease shielding, leading to a downfield shift (higher ppm).
Table 1: Comparison of Spectroscopic Data for a Series of Ethyl 4-(p-substituted-phenyl)-4-oxobutanoates
| Substituent (X) | Hammett Constant (σp) | Keto C=O IR Frequency (cm⁻¹) (Predicted) | Keto ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |
| -OCH₃ | -0.27 | ~1678 | ~195.8 |
| -CH₃ | -0.17 | ~1680 | ~196.3 |
| -H | 0.00 | ~1683 | ~197.1 |
| -Cl | 0.23 | ~1686 | ~197.8 |
| -NO₂ | 0.78 | ~1698 | ~199.5 |
Note: The IR and NMR data presented are predicted values based on general principles of electronic effects on aryl ketones and may vary slightly based on specific experimental conditions.
Kinetic Analysis: The Hammett Plot and Reaction Rates
The Hammett equation provides a linear free-energy relationship that correlates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives.[1] The equation is given by:
log(kₓ/k₀) = ρσ
where:
-
kₓ is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to electronic effects.
For the alkaline hydrolysis of 4-aryl-4-oxobutanoic acid esters, a positive ρ value is expected. This indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state formed during nucleophilic attack on the ester carbonyl.
Table 2: Predicted Relative Hydrolysis Rates for a Series of Ethyl 4-(p-substituted-phenyl)-4-oxobutanoates
| Substituent (X) | Hammett Constant (σp) | Predicted Relative Rate (kₓ/k₀) |
| -OCH₃ | -0.27 | < 1 |
| -CH₃ | -0.17 | < 1 |
| -H | 0.00 | 1 |
| -Cl | 0.23 | > 1 |
| -NO₂ | 0.78 | >> 1 |
Experimental Protocols
Synthesis of Ethyl 4-(p-substituted-phenyl)-4-oxobutanoates
A general and robust method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by esterification.
Caption: Synthetic workflow for ethyl 4-(p-substituted-phenyl)-4-oxobutanoates.
Step-by-Step Protocol for Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add the substituted benzene (1.0 eq).
-
Add succinic anhydride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aryl-4-oxobutanoic acid.
Step-by-Step Protocol for Esterification:
-
Dissolve the crude 4-aryl-4-oxobutanoic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography on silica gel.
Kinetic Study of Alkaline Hydrolysis via UV-Vis Spectroscopy
The rate of hydrolysis can be monitored by observing the change in absorbance of the reaction mixture over time, particularly if the product phenoxide has a different UV-Vis spectrum from the starting ester.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
A series of ethyl 4-(p-substituted-phenyl)-4-oxobutanoate solutions in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
A buffered aqueous solution of sodium hydroxide at a known concentration (e.g., 0.1 M).
-
-
Set up the Spectrophotometer:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the corresponding phenoxide ion.
-
Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
In a quartz cuvette, pipette a known volume of the ester stock solution and the solvent to achieve the desired initial concentration.
-
Initiate the reaction by adding a known volume of the sodium hydroxide solution and start the time-course measurement immediately.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the hydroxide ion.
-
Construct a Hammett plot by plotting log(kₓ/k₀) against the respective σp values for each substituent.
-
Conclusion
The electronic effects of substituents on the 4-aryl-4-oxobutanoic acid ester framework are a critical consideration for chemists in drug discovery and materials science. By understanding and quantifying these effects through spectroscopic analysis and kinetic studies, researchers can make more informed decisions in the design and synthesis of novel molecules with tailored properties. The protocols and comparative data presented in this guide serve as a valuable resource for predicting and manipulating the reactivity of this important class of compounds.
References
- Dubois, J. E., et al. "Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzene." Journal of the American Chemical Society (1971).
- BenchChem. "A Comparative Study of Electronic Effects in 4-Aryl-4-Oxobutanenitriles." (2025).
- Brooks, C. J. W., Eglinton, G., & Morman, J. F. "Infrared spectra of aryl carboxylic acids and their esters." Journal of the Chemical Society (Resumed) (1961).
- Hammett, L. P. "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society (1937).
- Jaffé, H. H.
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- LibreTexts. "26.6: Correlations of Structure with Reactivity of Aromatic Compounds." Chemistry LibreTexts (2021).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning (2014).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons (2014).
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- Wikipedia.
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Wikipedia. "Hammett equation." [Link].
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A Comparative Guide to HPLC Method Validation for Purity Determination of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a key intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present self-validating protocols, and compare the HPLC technique with viable alternatives, grounding our discussion in authoritative regulatory standards.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that ensures the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods used for quality control must be validated to prove they are fit for their intended purpose.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation.
Foundational Principles: The Proposed HPLC Method
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate possesses a chemical structure amenable to reversed-phase HPLC with UV detection due to its moderate polarity and the presence of a strong chromophore (the chlorophenyl group). A scientifically sound starting point for method development is crucial for a successful validation campaign.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is the industry standard for retaining moderately non-polar compounds like the target analyte, offering excellent separation efficiency. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) | A gradient elution starting from 40% Acetonitrile, increasing to 70% over 20 minutes, is proposed to ensure elution of the main analyte while also separating potentially more non-polar or polar impurities. The buffer controls the pH to ensure consistent analyte retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 254 nm | The aromatic ring with the chloro-substituent provides strong UV absorbance at this wavelength, offering high sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the analyte is fully solubilized and is compatible with the mobile phase to prevent peak distortion. |
The Validation Master Plan: Adhering to ICH Q2(R1)
The validation process is rigorously guided by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures".[3] This guideline, recognized by global regulatory authorities, outlines the necessary validation characteristics to demonstrate a method's suitability.[4][5] The objective is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[5]
The validation process can be visualized as an interconnected workflow where each parameter builds upon the others to create a robust and reliable method.
Sources
- 1. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
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- 5. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Synthesis of 4-Aryl-4-Oxobutanoic Acids: A Comparative Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 4-aryl-4-oxobutanoic acids represent a critical class of intermediates. Their versatile bifunctional nature, featuring both a ketone and a carboxylic acid, makes them invaluable precursors for the synthesis of a diverse array of biologically active molecules and functional materials. The efficient and scalable synthesis of these compounds is, therefore, a subject of considerable interest. This guide provides a comprehensive, data-driven comparison of the primary synthetic routes to 4-aryl-4-oxobutanoic acids, offering an in-depth analysis of their performance, mechanistic underpinnings, and practical considerations.
Introduction to Synthetic Strategies
The synthesis of 4-aryl-4-oxobutanoic acids can be approached through several distinct chemical transformations. This guide will focus on a head-to-head comparison of the most prominent and mechanistically diverse methods:
-
Friedel-Crafts Acylation: The classical and most widely employed method.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern alternatives offering a different reactivity profile.
-
Grignard Reagent Addition: A fundamental organometallic approach.
-
Oxidative Cleavage Routes: An indirect, yet potentially effective, strategy.
Each route will be evaluated based on reaction efficiency, substrate scope, operational simplicity, and scalability, providing a holistic view to aid in the selection of the most appropriate method for a given research or development objective.
Friedel-Crafts Acylation: The Workhorse of γ-Keto Acid Synthesis
The Friedel-Crafts acylation of an aromatic compound with succinic anhydride is the most traditional and well-established method for preparing 4-aryl-4-oxobutanoic acids.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3]
Mechanistic Insights
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride, facilitating the opening of the anhydride ring and generating the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, forming a sigma complex. Subsequent deprotonation re-aromatizes the ring and yields the product.[1][3]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid[3]
-
Reaction Setup: A mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions.
-
Reagent Addition: Succinic anhydride (0.10 M) is added in small portions with continuous stirring.
-
Reaction: The mixture is stirred and heated for 4 hours.
-
Workup: After cooling, the reaction mixture is poured into ice-cold hydrochloric acid (2.5% v/v). The mixture then undergoes steam distillation.
-
Isolation: The aqueous solution is concentrated by evaporation to obtain the crude product.
-
Purification: The crude product is dissolved in a 5% w/v sodium bicarbonate solution and extracted with ether. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product.
Performance and Limitations
The Friedel-Crafts acylation is known for its relatively high yields, often ranging from 60-95%, depending on the substrate.[2] However, it suffers from several key limitations:
-
Substrate Scope: The reaction is generally limited to activated or moderately deactivated aromatic rings. Strongly deactivated rings, such as those bearing nitro or multiple halogen substituents, are poor substrates for this reaction.[4]
-
Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the catalyst complexes with the carbonyl group of the product.[4]
-
Environmental Concerns: The use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, along with halogenated solvents in some cases, raises environmental and safety concerns, particularly on a large scale.[5]
-
Regioselectivity: For substituted arenes, mixtures of ortho and para isomers can be formed, leading to purification challenges.[6]
Palladium-Catalyzed Cross-Coupling Reactions: Modern Alternatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, have emerged as powerful tools in modern organic synthesis, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex.[7] For the synthesis of 4-aryl-4-oxobutanoic acids, this would typically involve the coupling of an arylboronic acid with a suitable 4-halobutyrate derivative, followed by hydrolysis of the ester.
Caption: Suzuki-Miyaura Coupling Workflow.
Advantages over Friedel-Crafts:
-
Broader Substrate Scope: Tolerates a wider range of functional groups on both coupling partners, including those that are incompatible with Friedel-Crafts conditions.[6][7]
-
Milder Conditions: Often proceeds under milder, less acidic conditions.[7]
-
Catalytic Palladium: Requires only a catalytic amount of the palladium catalyst.
Challenges:
-
Starting Material Availability: The synthesis of the required 4-halobutyrate derivative adds an extra step.
-
Catalyst Cost and Toxicity: Palladium catalysts can be expensive, and residual palladium in the final product is a concern in pharmaceutical applications.
Heck Coupling
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[8] To synthesize 4-aryl-4-oxobutanoic acids, one could envision the coupling of an aryl halide with maleic anhydride, followed by reduction of the resulting double bond.[8]
Plausible Experimental Protocol (Conceptual):
-
Reaction Setup: A mixture of an aryl halide (1.0 equiv), maleic anhydride (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF) is prepared in a sealed tube.
-
Reaction: The mixture is heated to 80-120 °C for 12-24 hours.
-
Workup and Isolation: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to yield the arylated maleic anhydride.
-
Reduction: The isolated product is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond, affording the final 4-aryl-4-oxobutanoic acid.
Considerations:
-
Regioselectivity: The regioselectivity of the Heck reaction can sometimes be an issue.
-
Multi-step Process: This route involves a two-step process (coupling followed by reduction).
Grignard Reagent Addition
The addition of a Grignard reagent to a suitable electrophile is a cornerstone of C-C bond formation. For the synthesis of 4-aryl-4-oxobutanoic acids, an aryl Grignard reagent could be reacted with succinic anhydride or a derivative thereof.[9]
Reaction with Succinic Anhydride
The reaction of a Grignard reagent with succinic anhydride can lead to the desired product, but over-addition to form a tertiary alcohol is a common side reaction. Careful control of reaction conditions, such as low temperature and slow addition of the Grignard reagent, is crucial.
Caption: Grignard Reaction with Succinic Anhydride.
Advantages and Disadvantages
-
Readily Available Starting Materials: Aryl halides for Grignard reagent formation and succinic anhydride are readily available and inexpensive.
-
Strong Nucleophilicity: Grignard reagents are highly reactive, which can be both an advantage and a disadvantage.
-
Functional Group Incompatibility: Grignard reagents are incompatible with acidic protons (e.g., -OH, -NH, -COOH) and many carbonyl-containing functional groups.[9]
-
Over-addition: As mentioned, the ketone product can react further with the Grignard reagent.
Oxidative Cleavage Routes
An alternative, albeit less direct, approach involves the synthesis of a precursor that can be oxidatively cleaved to the desired 4-aryl-4-oxobutanoic acid. One such strategy could involve the formation of an α-aryl-γ-butyrolactone, followed by oxidative opening of the lactone ring. Ruthenium-based catalysts are known to be effective for such transformations.[10]
Conceptual Pathway
-
Lactone Synthesis: An α-aryl-γ-butyrolactone can be synthesized through various methods, for example, by the reaction of an aryl-substituted epoxide with a malonate derivative followed by cyclization.
-
Oxidative Cleavage: The lactone is then treated with an oxidizing agent, such as a ruthenium catalyst in the presence of a co-oxidant (e.g., NaIO₄), to cleave the C-O bond and oxidize the resulting alcohol to a ketone.[10]
This route is more complex and likely to be lower yielding than the more direct methods. However, it could be a viable option if the lactone intermediate is readily accessible or if other methods fail.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reagents & Catalyst | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Arene, Succinic Anhydride, Lewis Acid (e.g., AlCl₃) | 0 °C to reflux, 1-24 h | 60-95%[2] | High yields, cost-effective reagents. | Limited substrate scope, stoichiometric catalyst, environmental concerns.[4][5] |
| Suzuki-Miyaura Coupling | Arylboronic Acid, 4-Halobutyrate, Pd Catalyst, Base | 60-120 °C, 2-24 h | 70-90% (for similar couplings)[7] | Broad functional group tolerance, milder conditions. | Multi-step, catalyst cost and toxicity. |
| Heck Coupling | Aryl Halide, Maleic Anhydride, Pd Catalyst, Base | 80-120 °C, 12-24 h | Moderate to Good (inferred)[8] | Utilizes readily available aryl halides. | Multi-step (coupling + reduction), potential regioselectivity issues. |
| Grignard Reagent Addition | Aryl Grignard Reagent, Succinic Anhydride | -78 °C to rt, 1-4 h | Variable | Inexpensive starting materials. | Functional group incompatibility, risk of over-addition.[9] |
| Oxidative Cleavage | α-Aryl-γ-butyrolactone, Oxidant (e.g., Ru catalyst/NaIO₄) | rt to reflux, 2-12 h | Variable | Alternative for specific substrates. | Multi-step, potentially lower overall yield.[10] |
Conclusion and Future Perspectives
The choice of synthetic route for 4-aryl-4-oxobutanoic acids is highly dependent on the specific requirements of the target molecule and the scale of the synthesis.
-
For robust, large-scale synthesis of simple, unfunctionalized analogs, Friedel-Crafts acylation remains a viable and cost-effective option. However, its limitations, particularly with respect to substrate scope and environmental impact, are significant.
-
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, offer a more versatile and modern alternative. The broader functional group tolerance and milder reaction conditions make them particularly attractive for the synthesis of complex, highly functionalized derivatives, which are often required in drug discovery programs.
-
Grignard reagent addition and oxidative cleavage routes are more situational. They may be considered when the specific starting materials are readily available or when other methods prove unsuccessful.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of greener solvents, more benign catalysts to replace traditional Lewis acids in Friedel-Crafts reactions, and the development of one-pot procedures that combine multiple synthetic steps to improve overall efficiency. As the demand for complex and diverse chemical entities continues to grow, the development of a broad and robust toolbox for the synthesis of key intermediates like 4-aryl-4-oxobutanoic acids will remain a critical endeavor.
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- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester, grounded in established safety principles. The causality behind each step is explained to build a robust and self-validating system for your laboratory's waste management practices.
Section 1: Hazard Identification and Chemical Profile
Before handling any chemical waste, a thorough understanding of its properties and potential hazards is essential. This compound is a halogenated organic compound.[1][2] This classification is the single most important factor determining its disposal pathway. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 53503-49-4 | [3][4] |
| Molecular Formula | C₁₂H₁₃ClO₃ | [3][5] |
| Molecular Weight | 240.68 g/mol | [3][5] |
| Melting Point | 56 °C | [6] |
| Boiling Point | 182-185 °C @ 5 Torr | [6] |
| Appearance | Solid at room temperature | [6] |
The primary hazards associated with this compound stem from its halogenated nature. Thermal decomposition can lead to the release of highly toxic and corrosive gases, such as hydrogen chloride, carbon monoxide, and carbon dioxide.[7][8] Therefore, disposal methods like incineration must be performed in specialized, regulated facilities.
Section 2: The Core Principle: Waste Segregation
The cornerstone of safe chemical disposal is meticulous segregation.[9] Due to its chemical structure, this compound must be classified and disposed of as Halogenated Organic Waste .[1][2]
Causality:
-
Safety: Mixing halogenated compounds with other chemicals, particularly strong acids or bases, can trigger violent and unpredictable reactions.[10][11]
-
Regulatory Compliance & Cost: Halogenated waste requires specific high-temperature incineration for complete destruction and to prevent the formation of dioxins. This process is distinct from other waste streams and is often more costly.[12] Mixing waste streams leads to larger volumes of high-cost waste and is a regulatory violation.
-
Environmental Protection: Improper disposal, such as pouring it down the drain, is strictly prohibited as it can be toxic to aquatic life and persist in the environment.[1][13][14]
This compound must be kept separate from the following waste streams:
-
Non-Halogenated Organic Solvents (e.g., ethanol, acetone, hexane)[2][14]
-
Solid Chemical Waste
-
Sharps and Biologically Hazardous Waste
Section 3: Step-by-Step Disposal Protocol
This protocol ensures that all waste containing this compound is handled safely from the point of generation to its final collection.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE. This is your first line of defense.
-
Safety Goggles: Protects against splashes.
-
Lab Coat: Protects skin and clothing.
-
Nitrile Gloves: Provides a barrier against direct skin contact.[1]
Step 2: Select the Correct Waste Container The integrity of the container is critical to prevent leaks and spills.
-
Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[15][16] Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[16]
-
Condition: The container must be clean, in good condition, and leak-proof.[9][11]
-
Headroom: Do not fill the container completely. Leave at least 10% or one inch of headroom to allow for vapor expansion.[11]
Step 3: Label the Waste Container Correctly Proper labeling is a regulatory requirement and essential for safety. Label the container before adding any waste.
-
Content: Clearly write "Hazardous Waste" and the full chemical name: "Waste this compound".[10][14] If it's a solution, list all components and their approximate percentages.
-
Hazard Pictograms: Affix the relevant hazard symbols (e.g., irritant, environmentally hazardous).
Step 4: Transfer the Waste Safely All transfers of chemical waste should be performed in a controlled manner.
-
Location: Conduct the transfer inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Procedure: Use a funnel to pour liquid waste carefully, avoiding splashes. For solid waste, use a dedicated spatula or scoop.
-
Closure: Securely cap the waste container immediately after adding waste. Containers must remain closed at all times except when actively adding material.[11][12][13]
Step 5: Store in a Designated Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA at or near the point of generation.[11][15]
-
Location: The SAA must be in the same room where the waste is generated.
-
Containment: Store the waste container within a secondary containment tray or bin to contain any potential leaks.[12]
-
Segregation: Ensure the halogenated waste container is physically segregated from incompatible waste types within the SAA.[11]
Step 6: Arrange for Final Disposal Laboratory personnel do not perform the final disposal. This is handled by trained professionals.
-
Contact EH&S: When the container is nearly full or has been in the SAA for the maximum allowed time (typically up to one year, but check your institution's policy), contact your facility's Environmental Health & Safety (EH&S) department to request a waste pickup.[11][15]
Section 4: Managing Contaminated Materials
Any item that comes into direct contact with this compound is also considered hazardous waste.
-
Contaminated Labware (Gloves, Wipes, etc.): These items should be collected in a separate, clearly labeled, sealed plastic bag or container as "Solid Halogenated Organic Waste" and disposed of through EH&S.
-
Empty Chemical Containers: An "empty" container that held this chemical is not trash. It must be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or acetone).[13] The first rinseate is considered concentrated hazardous waste and must be added to your "Halogenated Organic Waste" container. Subsequent rinseates can also be added. After triple rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container as regular trash.[9][13]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
-
Safety Data Sheet: Butyric acid ethyl ester. Carl ROTH. [Link]
-
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. PubChem. [Link]
-
ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. [Link]
Sources
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- 5. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | C12H13ClO3 | CID 10847663 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
